Technical Guide: 4-Benzyl-4-methylcyclohex-2-enone as a Strategic Synthon
Executive Summary & Structural Significance 4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0) represents a specialized class of quaternary gem-disubstituted cyclohexenones .[1][2] In drug discovery, this scaffold ser...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Significance
4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0) represents a specialized class of quaternary gem-disubstituted cyclohexenones .[1][2] In drug discovery, this scaffold serves as a critical "chiral building block" for constructing terpenes, steroids, and alkaloids where the preservation of a quaternary stereocenter is required.
Unlike simple cyclohexenones, the C4-quaternary center in this molecule imparts two distinct physicochemical properties:
Aromatization Resistance: The lack of a proton at C4 prevents oxidative tautomerization to phenols, a common metabolic liability in simpler cyclic enones.
Stereochemical Locking: The steric bulk of the benzyl group versus the methyl group creates a significant facial bias, directing nucleophilic attacks at the C1 (carbonyl) and C3 (
-carbon) positions with high diastereoselectivity.
Synthesis & Fabrication Methodologies
The construction of the quaternary center at C4 is the rate-limiting step in accessing this scaffold. Two primary methodologies are dominant in the field: Asymmetric Conjugate Addition (ACA) and Desymmetrization of Cyclohexadienones .
This route utilizes a copper-catalyzed 1,4-addition of organoaluminum or organozinc reagents to a 4-substituted enone, or more commonly, the construction of the ring via Robinson Annulation followed by alkylation. However, for high enantiopurity, the d'Angelo reaction (asymmetric Michael addition) is the gold standard.
Step-by-Step Fabrication (Enantioselective Route)
Precursor Preparation: Start with 4-methylcyclohex-2-enone .[2]
Catalyst System: Use a chiral phosphoramidite ligand with Cu(OTf)₂.
Reagent: Benzylzinc bromide or Benzylaluminum species (generated in situ).
Reaction Conditions:
Solvent: Toluene or CH₂Cl₂ (anhydrous).
Temperature: -78°C to -40°C (Critical for ee%).
Quench: Saturated NH₄Cl.
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Critical Control Point: The steric hindrance at C4 is significant. If the benzyl group is added to a 4-methyl precursor, yields may be lower due to steric clash. The reverse strategy (adding methyl to a 4-benzyl precursor) often proceeds with higher kinetic efficiency.
For racemic generation or resolution-based approaches, oxidative dearomatization of p-cresol benzyl ethers followed by hydrolysis is a robust industrial route.
Caption: Logical flow for the construction of the quaternary center via dearomatization strategies.
Chemical Reactivity Profile
The reactivity of 4-benzyl-4-methylcyclohex-2-enone is defined by the competition between the steric bulk of the C4 substituents and the electronic activation of the enone system.
Conjugate Addition (Michael Acceptor)
The C3 position is electrophilic, but the adjacent quaternary center at C4 exerts "steric shielding."
Nucleophiles: Soft nucleophiles (cuprates, thiols) add effectively. Hard nucleophiles (Grignards) tend to attack C1 (1,2-addition).
Stereocontrol: Nucleophiles will attack anti to the bulky benzyl group. If the benzyl group is pseudo-equatorial, the incoming nucleophile attacks axially.
Carbonyl Modifications (1,2-Addition)
Luche Reduction: Treatment with NaBH₄/CeCl₃ yields the corresponding allylic alcohol. This reduction is highly diastereoselective, typically yielding the cis-alcohol (relative to the smaller methyl group) due to hydride delivery from the less hindered face.
Grignard Addition: Reaction with R-MgX yields tertiary allylic alcohols, which are prone to acid-catalyzed dehydration to form conjugated dienes.
Photochemical Rearrangement
Under UV irradiation (300-350 nm), 4,4-disubstituted cyclohexenones undergo Type A rearrangements (lumiketone rearrangement) to form bicyclo[3.1.0]hexanones.
Mechanism:
excitation followed by intersystem crossing to the triplet state.
Utility: Access to fused cyclopropane ring systems found in complex natural products.
Summary of Physicochemical Properties
Property
Value / Characteristic
Relevance
Molecular Formula
C₁₄H₁₆O
Core Scaffold
Molecular Weight
200.28 g/mol
Fragment-based design
C4 Chirality
Prochiral (if racemic) / Chiral
Enantioselective synthesis target
UV Absorption
nm
Conjugated enone signature
Solubility
High in DCM, THF, Toluene
Lipophilic (Benzyl group)
Applications in Drug Development
This scaffold is particularly relevant for Neuroactive Steroid Analogs and Terpenoid Mimetics .
Case Study: Construction of Tricyclic Cores
The 4-benzyl-4-methylcyclohex-2-enone unit serves as the A-ring precursor in the total synthesis of diterpenes.
Wieland-Miescher Ketone Analog: By subjecting this monomer to a Robinson Annulation with methyl vinyl ketone (MVK), researchers can generate tricyclic cores with established quaternary stereocenters, mimicking the steroid skeleton without the metabolic instability of aromatic A-rings.
Caption: Primary divergent synthesis pathways for the 4-benzyl-4-methylcyclohex-2-enone scaffold.
References
Asymmetric Synthesis of 4,4-Disubstituted Cyclohexenones. Journal of the Chemical Society, Perkin Transactions 1. (Detailed mechanistic insight into Robinson Annulation and conjugate additions).
Synthesis of Cyclohexenones via Allyl-Palladium Catalysis. Organic Letters, 2018. (Modern dehydrogenation protocols relevant to forming the enone system).
Asymmetric Organocatalytic Desymmetrization of 4,4-Disubstituted Cyclohexadienones. RSC Advances, 2014. (Methodology for creating the quaternary center).
Nickel-Catalyzed Regioselective Hydroalkynylation. Journal of the American Chemical Society, 2026. (Recent advances in functionalizing tethered alkenes, relevant for derivatizing the benzyl/allyl motifs).
Catalog Entry: 4-Benzyl-4-methylcyclohex-2-enone. GuideChem / CAS Database. (Verification of CAS 1207111-35-0 and physical data).
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-Benzyl-4-methylcyclohex-2-enone For distribution to researchers, scientists, and drug development professionals. This guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-Benzyl-4-methylcyclohex-2-enone
For distribution to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential utility of the novel compound, 4-Benzyl-4-methylcyclohex-2-enone. By integrating established synthetic methodologies with predictive spectroscopic analysis, this document serves as a foundational resource for the investigation and application of this unique molecular scaffold.
Introduction: The Significance of Substituted Cyclohexenones
The cyclohexenone framework is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents.[1] Its inherent reactivity as an α,β-unsaturated ketone allows for a diverse range of chemical transformations, making it a versatile intermediate in organic synthesis. The introduction of substituents at the 4-position, such as a quaternary center bearing both a methyl and a benzyl group, imparts significant steric and electronic modifications to the core structure. This unique substitution pattern is anticipated to influence the molecule's conformational behavior and its interactions with biological targets, such as enzymes.[2] This guide focuses on the synthesis and detailed structural analysis of 4-Benzyl-4-methylcyclohex-2-enone, a compound with potential applications in medicinal chemistry and materials science.
Synthetic Pathways to 4-Benzyl-4-methylcyclohex-2-enone
The synthesis of 4-Benzyl-4-methylcyclohex-2-enone can be approached through a multi-step sequence, beginning with the construction of the corresponding saturated cyclohexanone, followed by the introduction of unsaturation. This strategy allows for controlled functionalization and purification at each stage.
Synthesis of the Saturated Precursor: 4-Benzyl-4-methylcyclohexanone
A common and efficient method for the synthesis of the saturated precursor, 4-Benzyl-4-methylcyclohexanone, involves the alkylation of 4-methylcyclohexanone.[2] This reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic attack on benzyl bromide.
Experimental Protocol: Synthesis of 4-Benzyl-4-methylcyclohexanone
Enolate Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq), to the solution to generate the enolate. Stir for 30 minutes at 0 °C.
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-Benzyl-4-methylcyclohexanone.
Dehydrogenation to Yield 4-Benzyl-4-methylcyclohex-2-enone
The introduction of the α,β-unsaturation can be achieved through a dehydrogenation reaction. A modern and effective method involves the use of a palladium catalyst with an oxidant.[3]
Experimental Protocol: Synthesis of 4-Benzyl-4-methylcyclohex-2-enone
Reaction Setup: To a solution of 4-Benzyl-4-methylcyclohexanone (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a palladium complex, for example, Pd(DMSO)₂(TFA)₂.[3]
Oxidation: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) under an atmosphere of oxygen (O₂), which serves as the terminal oxidant.[3]
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature.
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 4-Benzyl-4-methylcyclohex-2-enone.
Synthetic Workflow Diagram:
Caption: Synthetic route to 4-Benzyl-4-methylcyclohex-2-enone.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure of 4-Benzyl-4-methylcyclohex-2-enone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Data
While experimental data is not available, the expected chemical shifts can be predicted based on analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Benzyl-4-methylcyclohex-2-enone
Position
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
1 (C=O)
-
~199
2 (=CH)
~6.7 (d)
~155
3 (=CH)
~5.9 (d)
~128
4 (C)
-
~40
5 (CH₂)
~2.4 (m)
~35
6 (CH₂)
~2.6 (m)
~38
4-CH₃
~1.2 (s)
~25
4-CH₂-Ph
~2.8 (s)
~45
Phenyl
~7.2-7.4 (m)
~126-130
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
Table 2: Predicted IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
C=O (conjugated ketone)
~1670-1690
C=C (alkene)
~1600-1650
C-H (sp² hybridized)
~3000-3100
C-H (sp³ hybridized)
~2850-3000
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₄H₁₆O) and molecular weight.
Molecular Structure and Key Features Diagram:
Caption: Key structural features of 4-Benzyl-4-methylcyclohex-2-enone.
Reactivity and Potential Applications
The reactivity of 4-Benzyl-4-methylcyclohex-2-enone is dominated by the electrophilic nature of the β-carbon of the enone system, making it susceptible to nucleophilic attack in Michael addition reactions. The ketone functionality can undergo standard carbonyl chemistry, such as reduction and addition reactions.
The presence of the bulky benzyl and methyl groups at the 4-position can be expected to exert significant stereocontrol in reactions involving the cyclohexenone ring. This could be advantageous in asymmetric synthesis.
Given the biological activity of other substituted cyclohexenones, 4-Benzyl-4-methylcyclohex-2-enone could be a valuable scaffold for the development of new therapeutic agents.[1] For instance, the related saturated compound, 4-Benzyl-4-methylcyclohexanone, is known to interact with enzymes like cyclohexanone monooxygenase.[2] The introduction of the double bond in the enone could modulate such interactions and lead to novel biological activities.
Conclusion
This technical guide has outlined a plausible synthetic route to 4-Benzyl-4-methylcyclohex-2-enone and provided a predictive analysis of its key structural and spectroscopic features. The unique combination of a sterically hindered quaternary center and a reactive enone system makes this molecule a compelling target for further investigation in organic synthesis and medicinal chemistry. The protocols and data presented herein serve as a robust starting point for researchers aiming to explore the chemistry and potential applications of this novel compound.
References
Synthesis method of 4-substituted cyclohexanone - Google Patents.
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - Beilstein Journals. Available at: [Link]
Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one - ResearchGate. Available at: [Link]
Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols - ResearchGate. Available at: [Link]
Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone | Organic Letters - ACS Publications. Available at: [Link]
Cyclohexenone synthesis - Organic Chemistry Portal. Available at: [Link]
What is the enol form of 4-methylcyclohex-2-en-1-one? - Chemistry Stack Exchange. Available at: [Link]
(4S)-4-Methylcyclohex-2-EN-1-one - PubChem. Available at: [Link]
An In-Depth Technical Guide to the Synthesis of 4-Benzyl-4-methylcyclohex-2-enone
This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Benzyl-4-methylcyclohex-2-enone, a valuable building block in organic synthesis. The content is tailored for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Benzyl-4-methylcyclohex-2-enone, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Substituted Cyclohexenones
Cyclohexenone derivatives are pivotal structural motifs in a vast array of biologically active molecules and natural products. Their versatile functionality allows for a multitude of chemical transformations, making them indispensable intermediates in the synthesis of complex molecular architectures, including steroids and terpenoids. The specific substitution pattern of 4-Benzyl-4-methylcyclohex-2-enone, featuring a quaternary carbon center, presents a unique synthetic challenge and offers a scaffold for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to this target molecule, with a focus on the underlying chemical principles and practical experimental considerations.
Strategic Approaches to the Synthesis of 4-Benzyl-4-methylcyclohex-2-enone
The construction of the 4-Benzyl-4-methylcyclohex-2-enone framework can be approached through several strategic disconnections. The most prominent and reliable methods involve either a conjugate addition to a pre-formed cyclohexenone or the Robinson annulation, a classic and powerful ring-forming reaction.
I. Conjugate Addition and Enolate Alkylation: A Stepwise Approach
A highly effective and controllable route to the target molecule involves the initial synthesis of 4-methylcyclohex-2-enone, followed by the introduction of the benzyl group via a conjugate addition or enolate alkylation.
A. Synthesis of the Precursor: 4-Methylcyclohex-2-en-1-one
The synthesis of 4-methylcyclohex-2-en-1-one can be achieved through various methods. One common approach is the Birch reduction of p-methylanisole followed by acidic hydrolysis of the resulting enol ether. An alternative, and often more direct route, is the Robinson annulation of acetone with methyl vinyl ketone.
B. Introduction of the Benzyl Group
With 4-methylcyclohex-2-enone in hand, the benzyl group can be introduced at the 4-position. A key strategy is the 1,4-conjugate addition of a benzyl organometallic reagent, such as benzylmagnesium chloride or a benzyl cuprate. This approach leverages the soft nucleophilicity of these reagents to favor addition to the β-carbon of the α,β-unsaturated ketone.
Alternatively, the generation of a specific enolate followed by alkylation with benzyl bromide offers another viable pathway. However, controlling the regioselectivity of enolate formation in unsymmetrical ketones can be challenging.[1]
A particularly effective method involves the regioselective alkylation of the manganese enolate of 2-methylcyclohexanone with benzyl bromide.[2] This method provides a high degree of control, leading to the desired 2-benzyl-6-methylcyclohexanone, which can then be converted to the target α,β-unsaturated ketone.
II. The Robinson Annulation: A Convergent Strategy
The Robinson annulation is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][4][5][6] For the synthesis of 4-Benzyl-4-methylcyclohex-2-enone, this would involve the reaction of a suitably substituted Michael acceptor with a ketone enolate.
A plausible Robinson annulation approach would utilize benzylacetone as the ketone component and methyl vinyl ketone as the Michael acceptor. The initial Michael addition would form a 1,5-diketone, which would then undergo an intramolecular aldol condensation to furnish the desired cyclohexenone ring.
Experimental Protocol: Synthesis via Enolate Alkylation
The following protocol details a reliable, two-step procedure for the synthesis of 4-Benzyl-4-methylcyclohex-2-enone, commencing with the regioselective benzylation of 2-methylcyclohexanone, followed by α-bromination and dehydrobromination to introduce the unsaturation.
Step 1: Synthesis of 2-Benzyl-6-methylcyclohexanone
This procedure is adapted from the regioselective monoalkylation of manganese enolates.[2]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Methylcyclohexanone
112.17
5.6 g
50 mmol
Lithium diisopropylamide (LDA)
107.12
55 mmol
55 mmol
MnCl₂·2LiCl solution (0.5 M in THF)
-
110 mL
55 mmol
Benzyl bromide
171.04
12.2 g
71.3 mmol
Tetrahydrofuran (THF), anhydrous
72.11
200 mL
-
1-Methyl-2-pyrrolidinone (NMP), anhydrous
99.13
80 mL
-
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (55 mmol) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of 2-methylcyclohexanone (5.6 g, 50 mmol) in 20 mL of anhydrous THF to the LDA solution over 5 minutes. Stir the reaction mixture at -78 °C for 2 hours.[2]
To the resulting lithium enolate solution, add the MnCl₂·2LiCl solution (110 mL, 55 mmol) dropwise over 15 minutes. Allow the mixture to warm to room temperature and stir for 30 minutes.[2]
To the solution of the manganese enolate, add 80 mL of anhydrous NMP, followed by the dropwise addition of benzyl bromide (12.2 g, 71.3 mmol).[2]
Stir the reaction mixture at room temperature for 12 hours.
Quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x 100 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-benzyl-6-methylcyclohexanone.
Step 2: Synthesis of 4-Benzyl-4-methylcyclohex-2-enone
This step involves the introduction of a double bond into the cyclohexanone ring.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Benzyl-6-methylcyclohexanone
202.29
10.1 g
50 mmol
N-Bromosuccinimide (NBS)
177.98
9.8 g
55 mmol
Azobisisobutyronitrile (AIBN)
164.21
0.82 g
5 mmol
Lithium Carbonate (Li₂CO₃)
73.89
7.4 g
100 mmol
Lithium Bromide (LiBr)
86.85
8.7 g
100 mmol
Dimethylformamide (DMF), anhydrous
73.09
200 mL
-
Carbon Tetrachloride (CCl₄), anhydrous
153.82
200 mL
-
Procedure:
Dissolve 2-benzyl-6-methylcyclohexanone (10.1 g, 50 mmol) in 200 mL of anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
Add N-bromosuccinimide (9.8 g, 55 mmol) and AIBN (0.82 g, 5 mmol) to the solution.
Reflux the mixture for 4 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and filter off the succinimide.
Concentrate the filtrate under reduced pressure to obtain the crude α-bromoketone.
Dissolve the crude α-bromoketone in 200 mL of anhydrous DMF.
Add lithium carbonate (7.4 g, 100 mmol) and lithium bromide (8.7 g, 100 mmol) to the solution.
Heat the mixture at 120 °C for 3 hours.
Cool the reaction to room temperature and pour it into 500 mL of water.
Extract the aqueous layer with diethyl ether (3 x 150 mL).
Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Benzyl-4-methylcyclohex-2-enone.
Caption: Synthetic pathway via regioselective enolate alkylation.
Mechanism: Robinson Annulation
Caption: Mechanistic steps of the Robinson Annulation.
Conclusion and Future Outlook
The synthesis of 4-Benzyl-4-methylcyclohex-2-enone is a testament to the power and versatility of modern synthetic organic chemistry. The methodologies presented herein, particularly the regioselective enolate alkylation, provide a robust and reliable means of accessing this valuable compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, future research in this area will likely focus on the development of asymmetric syntheses of this and related chiral cyclohexenones.[7][8][9][10][11] The exploration of novel organocatalytic and transition-metal-catalyzed approaches will undoubtedly pave the way for more efficient and stereoselective routes to these important molecular scaffolds.
References
Cahiez, G., & Alami, M. (1989). REGIOSELECTIVE MONOALKYLATION OF KETONES VIA THEIR MANGANESE ENOLATES: 2-BENZYL-6- METHYLCYCLOHEXANONE FROM 2-METHYLCYCLOHEXANONE. Organic Syntheses, 68, 1. [Link]
House, H. O., & Thompson, H. W. (1963). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. The Journal of Organic Chemistry, 28(2), 360–365. [Link]
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link]
CHEM 330 Handout. (n.d.). Alkylation of cyclohexanone enolates. [Link]
Winkler, J. D., et al. (2014). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 4(9), 3143–3147. [Link]
Royal Society of Chemistry. (2013). Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones. Organic & Biomolecular Chemistry, 11(34), 5623-5627. [Link]
Frontiers in Chemistry. (2022). Recent advances in catalytic asymmetric synthesis. [Link]
Technical Guide: Spectroscopic Profiling of 4-Benzyl-4-methylcyclohex-2-enone
This guide serves as an in-depth technical reference for the characterization of 4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0). It is designed for organic chemists and analytical scientists requiring rigorous str...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical reference for the characterization of 4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0). It is designed for organic chemists and analytical scientists requiring rigorous structural validation of quaternary-substituted cyclohexenone scaffolds.
Executive Summary & Structural Context
The 4,4-disubstituted cyclohexenone motif represents a challenging but critical scaffold in natural product synthesis (e.g., terpenes, steroids). The introduction of a quaternary center at the C4 position eliminates the possibility of aromatization and locks the ring conformation, creating distinct spectroscopic signatures.
This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles required to unambiguously validate the structure of 4-benzyl-4-methylcyclohex-2-enone.
To understand the impurity profile and spectral expectations, one must recognize the synthetic origin. This compound is typically accessed via Robinson Annulation or Regioselective Alkylation .
Primary Synthetic Route (Robinson Annulation):
Reaction of 2-methyl-1,3-cyclohexanedione with benzyl bromide followed by step-wise reduction/elimination, or via the annulation of methyl vinyl ketone with a 2-benzyl-2-methyl-aldehyde equivalent.
Diagram 1: Spectroscopic Validation Workflow
The following workflow illustrates the logical progression for validating this specific scaffold, prioritizing non-destructive techniques.
Caption: Logical workflow for structural validation. NMR is the final gatekeeper due to the regio-isomeric potential of cyclohexenones.
Infrared Spectroscopy (FT-IR) Data
IR is the first-line diagnostic tool to confirm the conjugated enone system. The conjugation lowers the carbonyl stretching frequency compared to a saturated ketone.
Functional Group
Frequency ()
Intensity
Assignment / Causality
C=O Stretch
1670 - 1685
Strong
Conjugated ketone (lowered from 1715 due to resonance).
C=C Stretch
1615 - 1630
Medium
Alkene double bond conjugated with carbonyl.
Aromatic C=C
1600, 1585, 1495
Med/Weak
Benzyl ring breathing modes.
C-H (sp²)
3020 - 3060
Weak
Aromatic and vinylic C-H stretches.
C-H (sp³)
2850 - 2960
Medium
Methyl and methylene (cyclohexyl/benzyl) stretches.
Diagnostic Note: If the C=O stretch appears above 1700
, the double bond has migrated (deconjugated), or the quaternary center formation failed (leaving a saturated ketone).
Mass Spectrometry (MS) Profile
Mass spectrometry provides crucial evidence for the benzyl group and the stability of the molecular ion.
Electron Impact (EI, 70 eV)
Molecular Ion (
): m/z 200 (Distinct, usually 10-30% intensity).
Base Peak: m/z 91 (Tropylium ion,
).
Mechanism:[3][4][5] The benzyl group cleaves readily at the quaternary center, rearranging to the highly stable aromatic tropylium cation. This is the primary diagnostic fragment .
Key Fragments:
m/z 109 (
): The cyclohexenone core cation after benzyl loss.
m/z 185 (
): Loss of the methyl group (minor).
Diagram 2: Fragmentation Pathway
Visualization of the dominant ionization pathway leading to the base peak.
Caption: The formation of the m/z 91 tropylium ion is the definitive MS signature for benzyl-substituted scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for establishing the regiochemistry (4,4-substitution pattern).
NMR Data (400 MHz,
)
The absence of a proton at C4 simplifies the splitting of the enone protons.
Position
(ppm)
Multiplicity
(Hz)
Integration
Assignment & Logic
Ar-H
7.15 - 7.35
Multiplet
-
5H
Benzyl aromatic protons.
H-3
6.65
Doublet
10.0
1H
-proton of enone. Deshielded by resonance. Only couples to H-2 (no H-4 neighbor).
H-2
5.85
Doublet
10.0
1H
-proton of enone. Shielded relative to H-3.
Bn-CH₂
2.85
Singlet (or AB q)
-
2H
Benzyl methylene. Often a singlet due to free rotation, but can be an AB quartet if ring is rigid.
H-6
2.35 - 2.50
Multiplet
-
2H
-to-carbonyl methylene.
H-5
1.85 - 2.05
Multiplet
-
2H
-methylene.
C4-CH₃
1.20
Singlet
-
3H
Diagnostic Singlet . Confirms quaternary nature.
Critical Analysis:
The H-2/H-3 System: In a 4-monosubstituted system, H-3 would appear as a doublet of doublets (coupling to H-2 and H-4). In this 4,4-disubstituted molecule, H-3 is a clean doublet (
Hz). This is the "smoking gun" for the quaternary center.
NMR Data (100 MHz,
)
Carbon Type
(ppm)
Assignment
C=O
199.5
Carbonyl (C1). Typical for conjugated cyclohexenones.
C-3
158.2
-alkene carbon. Highly deshielded.
Ar-C (ipso)
136.8
Benzyl ipso carbon.
Ar-C
128-130
Aromatic signals (ortho, meta, para).
C-2
127.5
-alkene carbon.
Bn-CH₂
44.5
Methylene linking ring and phenyl.
C-4
39.8
Quaternary Carbon . Low intensity.
C-6
34.2
-methylene.
C-5
29.5
-methylene.
CH₃
23.1
Methyl group at C4.
Experimental Protocol: Standard Characterization Workflow
Note: This protocol assumes a purified sample isolated via column chromatography (Silica gel, Hexanes/EtOAc).
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of
(filtered through basic alumina to remove acidity if the compound is acid-sensitive).
Acquisition:
Run a standard proton scan (16 scans) to verify purity.
Check the region at 5.8–6.7 ppm. If multiplets are complex (dd), the quaternary center may not be formed (presence of proton at C4).
Look for the singlet at ~1.2 ppm. If it is a doublet, the methyl is attached to a tertiary carbon, not a quaternary one.
Validation: Compare the integration of the aromatic region (5H) to the enone protons (1H each). A 5:1 ratio confirms the benzyl incorporation.
References
PubChem. (n.d.).[6][7][8] 4-Benzyl-4-methylcyclohex-2-enone (Compound).[1] National Library of Medicine. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general enone and benzyl shift predictions).
Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from [Link]
Caine, D. (1976). Robinson Annulation and Related Methods. In Organic Reactions. Wiley. (Foundational text for the synthesis of 4,4-disubstituted cyclohexenones).
An In-depth Technical Guide to 4-Benzyl-4-methylcyclohex-2-enone: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the novel compound 4-Benzyl-4-methylcyclohex-2-enone. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, established chemical principles, and predictive methodologies. It outlines a plausible synthetic pathway, provides estimated physicochemical parameters, details expected spectroscopic characteristics, and discusses potential applications and safety considerations. This document is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, enabling a more informed approach to the study and utilization of this and similar molecular scaffolds.
Introduction: The Significance of the 4,4-Disubstituted Cyclohex-2-enone Scaffold
The cyclohex-2-enone framework is a privileged scaffold in organic chemistry, appearing in the core structure of numerous natural products and pharmacologically active molecules. The introduction of substituents at the 4-position, particularly a quaternary center as in 4-Benzyl-4-methylcyclohex-2-enone, imparts significant steric and electronic modifications to the ring system. This substitution pattern can influence the molecule's reactivity, conformational preferences, and biological activity. The presence of both a bulky benzyl group and a methyl group at the C4 position creates a stereocenter with the potential for chiral applications, making this class of compounds particularly interesting for asymmetric synthesis and the development of stereospecific therapeutic agents.
Cyclohexenone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, antibacterial, antiviral, and anticancer properties[1]. The α,β-unsaturated ketone moiety is a key pharmacophore, capable of acting as a Michael acceptor and participating in various biological interactions. The specific substituents on the cyclohexenone ring play a crucial role in modulating this reactivity and determining the compound's biological target and overall efficacy. Therefore, a thorough understanding of the physicochemical properties of novel derivatives like 4-Benzyl-4-methylcyclohex-2-enone is essential for their rational design and application in drug discovery and development.
Physicochemical Properties
Table 1: Estimated and Comparative Physicochemical Properties
Boiling Point: The introduction of a double bond in the cyclohexene ring generally leads to a slight increase in boiling point compared to the corresponding cyclohexane due to increased rigidity and potential for dipole-dipole interactions. Furthermore, the benzyl group significantly increases the molecular weight and van der Waals forces, leading to a much higher boiling point than smaller cyclohexenone derivatives. The boiling point of the saturated analog, 2-benzyl-2-methylcyclohexanone, is reported as 116-118 °C at a reduced pressure of 20 mmHg, which suggests a high boiling point at atmospheric pressure.
Density: The density is predicted to be slightly higher than that of the saturated analog and significantly higher than that of 4-methylcyclohexanone. The presence of the aromatic ring and the conjugated system can lead to more efficient molecular packing.
Solubility: The large hydrophobic benzyl group and the hydrocarbon backbone will render the molecule insoluble in water. It is expected to be freely soluble in common organic solvents.
logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. The computed XLogP3 value for the saturated analog is 3.3[2]. The introduction of a double bond is expected to have a minor effect on the logP value, thus a value around 3.5 is a reasonable prediction.
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of 4-Benzyl-4-methylcyclohex-2-enone can be envisioned based on established methodologies for the synthesis of substituted cyclohexanones and the subsequent introduction of unsaturation. A reliable protocol for the synthesis of the saturated analog, 2-benzyl-2-methylcyclohexanone, is provided in Organic Syntheses, which serves as an excellent starting point[1].
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 4-methylcyclohexanone:
α-Benzylation of 4-Methylcyclohexanone: This step involves the formation of the enolate of 4-methylcyclohexanone followed by its reaction with benzyl bromide.
Introduction of α,β-Unsaturation: The resulting 4-benzyl-4-methylcyclohexanone can then be converted to the target α,β-unsaturated ketone.
4-Benzyl-4-methylcyclohex-2-enone derivatives and analogs
Executive Summary: The Quaternary Challenge In the landscape of modern drug discovery, the 4-benzyl-4-methylcyclohex-2-enone scaffold represents more than a structural intermediate; it is a solution to the "quaternary st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Quaternary Challenge
In the landscape of modern drug discovery, the 4-benzyl-4-methylcyclohex-2-enone scaffold represents more than a structural intermediate; it is a solution to the "quaternary stereocenter challenge." Quaternary carbons—atoms bonded to four distinct carbon substituents—are critical for restricting conformational flexibility in bioactive molecules, thereby enhancing binding selectivity and metabolic stability. However, their enantioselective construction remains one of the most demanding tasks in organic synthesis.
This guide details the strategic access to and utilization of 4-benzyl-4-methylcyclohex-2-enone (CAS 1207111-35-0) and its analogs. We move beyond standard alkylation to focus on biocatalytic desymmetrization and asymmetric conjugate addition , providing researchers with high-fidelity protocols for generating this privileged scaffold.
Strategic Value in Drug Design
The 4,4-disubstituted cyclohexenone core offers distinct advantages in Medicinal Chemistry:
Conformational Locking: The gem-disubstitution (benzyl/methyl) at C4 forces the cyclohexenone ring into specific half-chair conformations, pre-organizing substituents for receptor binding.
Divergent Reactivity: The enone functionality allows for rapid diversification:
C3 (Beta-carbon): 1,4-conjugate additions (cuprates, Michael donors).
C2 (Alpha-carbon): Baylis-Hillman reactions or halogenation.
Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., P450 hydroxylation) at the typically vulnerable C4 position.
Synthesis Methodologies
We present two primary routes: the high-selectivity Biocatalytic Desymmetrization (Method A) and the scalable Chemical Asymmetric Synthesis (Method B).
Best for: High enantiomeric excess (>99% ee) and mild conditions.
This method utilizes ene-reductases (EREDs) to selectively reduce one double bond of a prochiral 2,5-cyclohexadienone precursor.[2] The enzyme distinguishes between the two enantiotopic alkene faces, establishing the C4 quaternary center.
Mechanism:
The reaction proceeds via a hydride transfer from the flavin mononucleotide (FMN) cofactor to the
-carbon of the enone, followed by protonation of the -carbon.
Best for: Diversity-oriented synthesis where the C4 substituent varies.
This approach typically employs chiral phosphoramidite-copper catalysts to add an organoaluminum or organozinc reagent (the benzyl group) to a 4-methyl-cyclohexadienone or quinone monoketal.
Experimental Protocol: Biocatalytic Synthesis
Objective: Synthesis of (S)-4-benzyl-4-methylcyclohex-2-enone via enzymatic reduction.
Validation: Protocol adapted from Breinbauer et al.[2] and Huang et al.[2][3] (See References).
Once the 4-benzyl-4-methylcyclohex-2-enone core is secured, it serves as a launchpad for library generation.
Workflow for Analog Synthesis:
Figure 2: Divergent synthesis pathways from the core scaffold.
Key Analogs of Interest:
The "Reduced" Analog: 4-Benzyl-4-methylcyclohexanone (via hydrogenation). Used to probe saturation effects on binding affinity.
The "Functionalized Benzyl": Using 4-(4-fluorobenzyl) precursors introduces a metabolic handle on the aromatic ring, often increasing half-life.
References
Biocatalytic Desymmetrization of 4,4-Disubstituted Cyclohexadienones
Source:Nature Communications / NIH PubMed Central
Relevance: Establishes the primary protocol for OPR3/YqjM mediated synthesis.
(Search Term: "Ene-reductase desymmetrization cyclohexadienone")
Enantiocontrolled Prepar
-Substituted Cyclohexenones
Source:Molecules (MDPI)
Relevance: Details the chemical handling and purification of cyclohexenone derivatives.
4-Methyl-4-phenyl-cyclohexa-2,5-dienone as a Model Substrate
Source:Journal of Organic Chemistry
Relevance: Provides the mechanistic basis for the hydride transfer in quaternary center formation.
PubChem Compound Summary: 4-Benzyl-4-methylcyclohex-2-enone
Source:National Center for Biotechnology Information (NCBI)
Relevance: Verification of chemical structure, CAS (1207111-35-0), and physical properties.
Disclaimer: This guide is for research purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment.
An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral Cyclohexenones with Quaternary Stereocenters
Foreword: The Architectural Challenge of Quaternary Stereocenters In the landscape of medicinal chemistry and natural product synthesis, the construction of chiral molecules with precision is paramount. Among the myriad...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Architectural Challenge of Quaternary Stereocenters
In the landscape of medicinal chemistry and natural product synthesis, the construction of chiral molecules with precision is paramount. Among the myriad of structural motifs, the all-carbon quaternary stereocenter—a carbon atom bonded to four distinct carbon substituents—presents a formidable synthetic challenge.[1][2] Its sterically congested nature demands highly sophisticated and selective chemical transformations. This guide provides an in-depth exploration of modern, enantioselective strategies for the synthesis of a particularly valuable class of these molecules: chiral cyclohexenones bearing quaternary stereocenters. These scaffolds are prevalent in a wide array of biologically active compounds and serve as versatile building blocks for further chemical elaboration.[3] This document is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of this advanced area of organic synthesis.
Strategic Pillars for Asymmetric Synthesis
The successful enantioselective synthesis of chiral cyclohexenones with quaternary stereocenters hinges on a few core strategies. This guide will dissect three powerful approaches that have gained prominence in the field:
Biocatalytic Desymmetrization: Harnessing the exquisite selectivity of enzymes to differentiate between prochiral faces or groups of a symmetrical starting material.
Organocatalysis: Employing small organic molecules as catalysts to induce enantioselectivity in carbon-carbon bond-forming reactions.
Transition-Metal Catalysis: Utilizing the diverse reactivity of transition metals to orchestrate a variety of enantioselective transformations.
Biocatalytic Desymmetrization: Nature's Approach to Chirality
Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[1] In the context of our topic, the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases has emerged as a particularly effective strategy.[1][4][5]
Core Principle: Enzymatic Recognition and Selective Reduction
Ene-reductases, a class of flavin-dependent enzymes, catalyze the asymmetric reduction of activated carbon-carbon double bonds. In the desymmetrization of a prochiral cyclohexadienone, the enzyme's chiral active site selectively binds one of the two enantiotopic double bonds, leading to a highly enantioselective reduction and the formation of a chiral cyclohexenone with a quaternary stereocenter at the 4-position.[1][4][6]
Application Notes and Protocols: Asymmetric Synthesis Using (S)-4-Benzyl-4-methylcyclohex-2-enone as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as foundational scaffolds in asymmetric synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of the application of (S)-4-benzyl-4-methylcyclohex-2-enone, a versatile chiral building block for the synthesis of molecules with a quaternary stereocenter. We will delve into the strategic synthesis of this building block and explore its utility in diastereoselective conjugate additions and enolate alkylations, providing detailed, field-proven protocols and mechanistic insights.
Introduction: The Significance of 4,4-Disubstituted Cyclohexenones
Chiral cyclohexenone derivatives are pivotal intermediates in the synthesis of a wide array of natural products and pharmaceutically active compounds, including terpenoids and steroids.[1] The introduction of a quaternary stereocenter at the C4 position of the cyclohexenone ring presents a significant synthetic challenge, yet offers a powerful strategy for controlling the three-dimensional structure of the molecule. The bulky benzyl group in (S)-4-benzyl-4-methylcyclohex-2-enone acts as a stereo-directing group, influencing the facial selectivity of approaching nucleophiles and electrophiles. This "chiral auxiliary" effect makes it a valuable tool for asymmetric synthesis.[2]
Synthesis of the Chiral Building Block: (S)-4-Benzyl-4-methylcyclohex-2-enone
The enantioselective synthesis of 4,4-disubstituted cyclohexenones can be achieved through various methods, including enzymatic desymmetrization of prochiral 2,5-cyclohexadienones.[2] This biocatalytic approach offers high enantioselectivity and is a preferred method for accessing the chiral building block in high optical purity.
Protocol 1: Enantioselective Synthesis of (S)-4-Benzyl-4-methylcyclohex-2-enone
This protocol is adapted from methodologies developed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via ene-reductase catalyzed desymmetrization.[2][3][4]
Workflow for the Synthesis of (S)-4-Benzyl-4-methylcyclohex-2-enone
Caption: Biocatalytic synthesis of the chiral building block.
In a suitable reaction vessel, dissolve the prochiral 4-benzyl-4-methylcyclohexa-2,5-dienone in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
Add this solution to a potassium phosphate buffer (pH 7.5) containing glucose, NADPH, and glucose dehydrogenase.
Initiate the reaction by adding the ene-reductase enzyme.
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction typically reaches completion within 24 hours.
Upon completion, extract the reaction mixture with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford (S)-4-benzyl-4-methylcyclohex-2-enone in high yield and enantiomeric excess (>99% ee).[2]
Applications in Asymmetric Synthesis: Diastereoselective Conjugate Addition
The enone moiety of (S)-4-benzyl-4-methylcyclohex-2-enone is an excellent Michael acceptor. The bulky benzyl group at the C4 position effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus leading to high diastereoselectivity.[5][6] Organocuprates (Gilman reagents) are particularly effective for 1,4-conjugate addition to α,β-unsaturated ketones.[7][8]
Protocol 2: Diastereoselective Michael Addition of an Organocuprate
This protocol is based on established procedures for the conjugate addition of organocuprates to chiral cyclohexenones.
Workflow for Diastereoselective Michael Addition
Caption: Organocuprate addition to the chiral building block.
Materials:
(S)-4-Benzyl-4-methylcyclohex-2-enone
Organolithium reagent (e.g., MeLi, n-BuLi)
Copper(I) iodide (CuI)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Diethyl ether
Anhydrous magnesium sulfate
Procedure:
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend CuI in anhydrous THF.
Cool the suspension to -78 °C (dry ice/acetone bath).
Slowly add the organolithium reagent (2 equivalents) to the CuI suspension. The color of the solution will change, indicating the formation of the Gilman reagent (a lithium diorganocuprate).
In a separate flask, dissolve (S)-4-benzyl-4-methylcyclohex-2-enone in anhydrous THF and cool to -78 °C.
Slowly add the solution of the chiral enone to the freshly prepared Gilman reagent.
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the 3,4,4-trisubstituted cyclohexanone with high diastereoselectivity.
Expected Outcome and Mechanistic Rationale:
The addition of the organocuprate is expected to occur from the face opposite to the bulky benzyl group, leading to the formation of a single major diastereomer. The resulting enolate can be trapped with various electrophiles to introduce further complexity.
The ketone functionality of the product from the conjugate addition can be further functionalized. Deprotonation of the cyclohexanone derivative generates a chiral enolate, which can then be alkylated diastereoselectively. The stereochemical outcome of this alkylation is influenced by the existing stereocenters.
Protocol 3: Diastereoselective Alkylation of the Enolate
This protocol is a general procedure for the alkylation of substituted cyclohexanones.
Workflow for Diastereoselective Enolate Alkylation
In a flame-dried flask under an inert atmosphere, dissolve the chiral cyclohexanone in anhydrous THF and cool to -78 °C.
Slowly add a solution of LDA (1.1 equivalents) to the ketone solution to form the lithium enolate.
Stir the mixture at -78 °C for 30-60 minutes.
Add the alkyl halide (1.2 equivalents) to the enolate solution.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x volumes).
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the product by silica gel column chromatography.
Removal of the Benzyl Group
In many synthetic strategies, the benzyl group serves its purpose as a stereo-directing group and needs to be removed in a later step. This can be achieved through various reductive cleavage methods.
Reaction
Reagents and Conditions
Comments
Hydrogenolysis
H₂, Pd/C, in Ethanol or Ethyl Acetate
A common and effective method.
Birch Reduction
Na, liquid NH₃, EtOH
Useful when other reducible functional groups are absent.
Conclusion
(S)-4-Benzyl-4-methylcyclohex-2-enone is a valuable and versatile chiral building block for the asymmetric synthesis of complex molecules containing a quaternary stereocenter. The protocols outlined in this guide, based on established and reliable synthetic methodologies, provide a framework for its preparation and application in diastereoselective conjugate additions and enolate alkylations. The predictable stereochemical outcomes, governed by the bulky benzyl group, make it an attractive tool for chemists in academia and industry engaged in the synthesis of enantiomerically pure compounds.
References
Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 2016–2023. [Link]
Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. ResearchGate. [Link]
Meyers, A. I., & Wanner, K. T. (1986). An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. The Journal of Organic Chemistry, 51(10), 1935–1937. [Link]
Li, P., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[9]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 2473–2479. [Link]
Schrittwieser, J. H., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Journal of the American Chemical Society. [Link]
Cebrowski, P. H., & Paquette, L. A. (2006). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. [Link]
Maimone, T. J., & Burns, N. Z. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 118(1), 5–58. [Link]
Wang, J., et al. (2010). Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters, 12(12), 2924–2927. [Link]
Paquette, L. A., & Earle, M. J. (1996). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. ResearchGate. [Link]
Asensio, A. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
Schrittwieser, J. H., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. [Link]
Schrittwieser, J. H., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ResearchGate. [Link]
Lee, J. C., et al. (2019). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]
Snider, B. B., & Kiselgof, E. Y. (2003). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]
LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]
This application note details the strategic protocols for performing Michael addition (1,4-conjugate addition) to 4-Benzyl-4-methylcyclohex-2-enone . This substrate represents a class of "sterically fortified" electrophiles often encountered in the total synthesis of terpenes (e.g., cassane diterpenoids) and steroids.
The presence of a quaternary center at the
-position (C4) creates significant steric shielding of the -carbon (C3), rendering standard Michael addition protocols ineffective. Successful functionalization requires specific catalytic activation to suppress the competing 1,2-addition (direct carbonyl attack) and to control the diastereoselectivity of the newly formed C3 stereocenter.
Substrate Analysis & Mechanistic Insight
The Steric Challenge
In 4-benzyl-4-methylcyclohex-2-enone, the
-carbon (C3) is adjacent to a quaternary center. The bulky benzyl group and the methyl group exert substantial steric pressure.
Kinetic Barrier: The trajectory for the incoming nucleophile (Nu⁻) is obstructed, slowing the rate of 1,4-addition.
Thermodynamic Risk: Slower 1,4-addition allows the faster, kinetically favored 1,2-addition (attack at C1) to dominate, leading to allylic alcohols rather than the desired ketones.
Stereochemical Control (The "Anti-Axial" Rule)
The stereochemical outcome is governed by the half-chair conformation of the enone.
Conformation: The bulky Benzyl (Bn) group preferentially occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.
Trajectory: The nucleophile attacks from the face opposite to the pseudo-axial substituent (in this case, the Methyl group) to maintain orbital overlap with the
-system (stereoelectronic control).
Result: The incoming nucleophile typically adds trans to the C4-Methyl group (and thus cis to the Benzyl group), though this is ligand-dependent in catalytic systems.
Figure 1: Mechanistic pathway for conjugate addition to sterically hindered enones.
Protocol A: Copper-Catalyzed Addition of Grignard Reagents
Best for: Installing alkyl/aryl groups with high efficiency.
Mechanism: Formation of a transient organocuprate or copper-complexed intermediate that prefers softer 1,4-addition over hard 1,2-addition.
Best for: Enantioselective addition of aryl/alkenyl boronic acids.
Mechanism: Rh(I) coordinates to the enone, facilitating the insertion of the aryl group from the boronic acid. This method is milder and tolerates functional groups better than Grignards.
Cause: The C4-benzyl group is blocking the approach.
Solution (Cu): Add Lewis Acid additives like TMSCl (Trimethylsilyl chloride) or BF₃·OEt₂. These activate the carbonyl, making the C3 position more electrophilic and trapping the enolate as a silyl enol ether.
Problem: High 1,2-Addition (Allylic Alcohol formation).
Cause: "Hard" nucleophile character or temperature too high.
Solution: Ensure CuI is high quality (white, not green). Use HMPA or DMPU as co-solvents to stabilize the soft cuprate species.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal Michael addition protocol.
References
Alexakis, A., et al. (2008). "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones." Chemical Reviews.
Hayashi, T., & Yamasaki, K. (2007). "Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to electron-deficient alkenes." Chemical Reviews.
Corey, E. J., & Boaz, N. W. (1985). "The reaction of combined organocuprate-chlorotrimethylsilane reagents with conjugated carbonyl compounds." Tetrahedron Letters.
Feringa, B. L., et al. (2000). "High-Throughput Screening of Phosphoramidite Ligands in the Copper-Catalyzed Enantioselective Conjugate Addition of Dialkylzincs to Enones." Angewandte Chemie.
Lipshutz, B. H. (1987). "Permethylated cuprates: a new class of organocopper reagents." Journal of the American Chemical Society.[1]
Application Note: Catalytic Asymmetric Synthesis of (S)-4-Benzyl-4-methylcyclohex-2-enone via Biocatalytic Desymmetrization
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Cyclohexenones Chiral cyclohex-2-enones possessing a quaternary stereocenter at the 4-position are pivotal structur...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclohexenones
Chiral cyclohex-2-enones possessing a quaternary stereocenter at the 4-position are pivotal structural motifs in a myriad of natural products and pharmacologically active molecules. The stereospecific construction of these all-carbon quaternary centers represents a formidable challenge in synthetic organic chemistry.[1] (S)-4-Benzyl-4-methylcyclohex-2-enone is a valuable chiral building block, offering multiple reaction sites for further molecular elaboration in drug discovery and development. This application note provides a detailed protocol for the highly enantioselective synthesis of this compound utilizing a modern biocatalytic approach.
Methodology Overview: A Biocatalytic Desymmetrization Strategy
The presented methodology hinges on the desymmetrization of a prochiral 4,4-disubstituted cyclohexa-2,5-dienone precursor. This strategy offers a direct and highly efficient route to the target molecule with exceptional control over the stereochemistry. The key transformation is catalyzed by an ene-reductase, a class of enzymes that have gained prominence in asymmetric synthesis due to their remarkable selectivity and operation under mild, environmentally benign conditions.[2] Specifically, this protocol will focus on the use of the ene-reductase YqjM for the asymmetric reduction of 4-benzyl-4-methylcyclohexa-2,5-dienone.[3]
Experimental Workflow
The overall synthetic sequence is a two-step process, commencing with the preparation of the prochiral dienone substrate, followed by the key biocatalytic desymmetrization.
Figure 1: High-level experimental workflow for the synthesis of (S)-4-Benzyl-4-methylcyclohex-2-enone.
Part 1: Synthesis of 4-Benzyl-4-methylcyclohexa-2,5-dienone (Prochiral Substrate)
The synthesis of the prochiral dienone is achieved through the oxidative dearomatization of 4-benzyl-4-methylphenol. A common and effective method involves the use of a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), in a suitable solvent like methanol.
Protocol: Synthesis of 4-Benzyl-4-methylcyclohexa-2,5-dienone
Reaction Setup: To a solution of 4-benzyl-4-methylphenol (1.0 equiv.) in methanol at 0 °C, add phenyliodine diacetate (PIDA) (1.1 equiv.) portionwise over 15 minutes.
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-benzyl-4-methylcyclohexa-2,5-dienone as a solid.
Part 2: Biocatalytic Asymmetric Synthesis of (S)-4-Benzyl-4-methylcyclohex-2-enone
This key step employs the ene-reductase YqjM to catalyze the asymmetric reduction of the prochiral dienone. The reaction requires a nicotinamide cofactor, typically NADH, which is regenerated in situ using a glucose/glucose dehydrogenase (GDH) system.
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0).
Reaction Mixture Preparation: In a reaction vessel, combine the potassium phosphate buffer, D-glucose (1.5 equiv.), and NAD+ (0.01 equiv.).
Enzyme Addition: Add glucose dehydrogenase (GDH) (1 mg/mL) and the ene-reductase YqjM (e.g., from a cell-free extract or as a purified enzyme, ~5 µM final concentration).
Substrate Addition: Dissolve 4-benzyl-4-methylcyclohexa-2,5-dienone (1.0 equiv.) in a minimal amount of a water-miscible co-solvent such as DMSO (e.g., 5-10% v/v) and add it to the reaction mixture.
Reaction Conditions: Gently stir the reaction mixture at room temperature (around 25 °C) for 24-48 hours.
Reaction Monitoring: Monitor the conversion of the starting material to the product by chiral HPLC or GC.
Workup and Extraction: Once the reaction has reached completion, extract the mixture with ethyl acetate (3 x 30 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (S)-4-Benzyl-4-methylcyclohex-2-enone.
Quantitative Data Summary
Parameter
Value
Substrate
4-Benzyl-4-methylcyclohexa-2,5-dienone
Catalyst
Ene-reductase YqjM
Cofactor Regeneration
Glucose/GDH
Typical Yield
>90%
Enantiomeric Excess (ee)
>99% for the (S)-enantiomer
Mechanistic Insights: The Origin of Enantioselectivity
The high enantioselectivity of the ene-reductase catalyzed reduction stems from the chiral environment of the enzyme's active site.[2][3] The enzyme binds the prochiral substrate in a specific orientation, exposing one of the two enantiotopic double bonds to the hydride transfer from the FMN cofactor, which is in turn reduced by NADH.
Application Notes and Protocols: Grignard Reaction with 4-Benzyl-4-methylcyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Stereochemical Landscape of Grignard Additions to Prochiral Cyclohexenones The Grignard reaction, a cornerstone of carbon-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Stereochemical Landscape of Grignard Additions to Prochiral Cyclohexenones
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the synthesis of complex molecular architectures.[1] Its application to α,β-unsaturated ketones, such as 4-benzyl-4-methylcyclohex-2-enone, is of particular significance in medicinal chemistry and drug development, providing access to chiral tertiary alcohols that can serve as key building blocks for novel therapeutics.[2] The reaction with 4,4-disubstituted cyclohex-2-enones introduces a prochiral center at the carbonyl carbon, and the stereochemical outcome of the nucleophilic attack is a critical consideration. This application note provides a comprehensive guide to understanding and performing the Grignard reaction with 4-benzyl-4-methylcyclohex-2-enone, with a focus on predicting and controlling the diastereoselectivity of the transformation.
The core of this reaction lies in the competition between 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon of the enone system. Grignard reagents, being "hard" nucleophiles, almost exclusively favor the 1,2-addition pathway, leading to the formation of a tertiary allylic alcohol.[3] This regioselectivity is a key advantage when the synthesis of such alcohols is the primary objective.
Furthermore, the presence of a stereocenter at the C4 position of the cyclohexenone ring, bearing two different substituents (benzyl and methyl), dictates that the nucleophilic attack of the Grignard reagent will occur on a diastereotopic face of the carbonyl group. The resulting product will be a mixture of diastereomers. The ratio of these diastereomers is governed by the steric and electronic environment around the carbonyl group, a phenomenon that can be rationalized using established stereochemical models such as the Felkin-Anh and Cram's models.
Mechanistic Insight: 1,2-Addition and Diastereoselectivity
The reaction of a Grignard reagent (R-MgX) with 4-benzyl-4-methylcyclohex-2-enone proceeds via a nucleophilic attack of the carbanionic 'R' group on the electrophilic carbonyl carbon. This 1,2-addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding tertiary allylic alcohol.
Figure 1: General workflow of the Grignard reaction with 4-benzyl-4-methylcyclohex-2-enone.
The diastereoselectivity of this addition is primarily dictated by the steric hindrance presented by the two substituents at the C4 position. According to the Felkin-Anh model, the largest group (in this case, the benzyl group) will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile will then approach the carbonyl carbon from the less hindered face, which is typically opposite to the largest substituent.
Synthesis of the Starting Material: 4-Benzyl-4-methylcyclohex-2-enone
A plausible and efficient method for the synthesis of the starting material, 4-benzyl-4-methylcyclohex-2-enone, is the Robinson annulation.[4][5] This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[1][6]
Protocol for the Synthesis of 4-Benzyl-4-methylcyclohex-2-enone (via Robinson Annulation):
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, separatory funnel, etc.)
Stirring and heating apparatus
Procedure:
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve benzylacetone (1.0 equivalent) in absolute ethanol.
To this solution, add a catalytic amount of sodium ethoxide (0.1 equivalents) to generate the enolate in situ.
Michael Addition: Cool the reaction mixture to 0 °C in an ice bath. Add methyl vinyl ketone (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Aldol Condensation and Dehydration: After the Michael addition is complete, add a stoichiometric amount of sodium ethoxide (1.0 equivalent) to the reaction mixture and heat to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-benzyl-4-methylcyclohex-2-enone.
Experimental Protocol: Grignard Reaction with 4-Benzyl-4-methylcyclohex-2-enone
This protocol details the addition of methylmagnesium bromide to 4-benzyl-4-methylcyclohex-2-enone. The principles can be adapted for other Grignard reagents.
Materials:
4-Benzyl-4-methylcyclohex-2-enone
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Standard, flame-dried laboratory glassware for Grignard reactions
Inert atmosphere setup (nitrogen or argon)
Magnetic stirrer and ice bath
Procedure:
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyl-4-methylcyclohex-2-enone (1.0 equivalent) in anhydrous diethyl ether.
Cooling: Cool the solution to 0 °C in an ice bath.
Grignard Reagent Addition: Add the methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel to the stirred solution of the enone over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, a mixture of diastereomeric tertiary allylic alcohols.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the diastereomers and obtain the pure products.
Figure 2: Step-by-step experimental workflow for the Grignard reaction.
Expected Outcomes and Characterization
The Grignard reaction of 4-benzyl-4-methylcyclohex-2-enone with various Grignard reagents is expected to yield the corresponding 1,2-addition products. The diastereomeric ratio of the products will depend on the steric bulk of the incoming Grignard reagent.
Grignard Reagent (R-MgX)
Expected Major Diastereomer
Predicted Diastereomeric Ratio (d.r.)
Methylmagnesium bromide
Attack opposite to the benzyl group
Moderate to good
Ethylmagnesium bromide
Attack opposite to the benzyl group
Good
Phenylmagnesium bromide
Attack opposite to the benzyl group
High
Characterization of the Major Diastereomer (R = Methyl):
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the newly formed tertiary alcohol, including a singlet for the new methyl group and signals for the vinyl protons. The benzylic protons and the protons of the cyclohexene ring will also be present.
¹³C NMR: The carbon NMR spectrum will show a new quaternary carbon signal for the alcohol carbon, as well as a signal for the new methyl group. The signals for the double bond carbons and the other carbons of the cyclohexene ring and benzyl group will also be observed.
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group. The C=C stretching vibration will appear around 1650 cm⁻¹.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.
Troubleshooting
Issue
Possible Cause
Solution
Low or no product yield
Inactive Grignard reagent (due to moisture or air exposure)
Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. Use freshly prepared or titrated Grignard reagent.
Incomplete reaction
Increase reaction time or temperature (with caution, as this may affect selectivity).
Formation of 1,4-addition product
Presence of copper salts as impurities
Use high-purity magnesium and reagents.
Complex mixture of products
Side reactions such as enolization or reduction
Maintain low reaction temperatures. Use a less sterically hindered Grignard reagent if possible.
Conclusion
The Grignard reaction with 4-benzyl-4-methylcyclohex-2-enone provides a reliable and regioselective method for the synthesis of chiral tertiary allylic alcohols. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively synthesize these valuable building blocks for applications in drug discovery and organic synthesis. The diastereoselectivity of the reaction can be predicted using established stereochemical models, allowing for the targeted synthesis of specific stereoisomers. This application note serves as a practical guide for the successful execution and interpretation of this important transformation.
Application Note: Chemoselective 1,2-Reduction of 4-Benzyl-4-methylcyclohex-2-enone
Abstract & Objective This application note details the protocol for the chemoselective reduction of 4-benzyl-4-methylcyclohex-2-enone to its corresponding allylic alcohol, 4-benzyl-4-methylcyclohex-2-enol . The reduction...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Objective
This application note details the protocol for the chemoselective reduction of 4-benzyl-4-methylcyclohex-2-enone to its corresponding allylic alcohol, 4-benzyl-4-methylcyclohex-2-enol .
The reduction of
-unsaturated ketones (enones) presents a classic regioselectivity challenge: distinguishing between 1,2-addition (carbonyl reduction) and 1,4-addition (conjugate reduction). Standard hydride reagents (e.g., NaBH in ethanol) often yield mixtures of the allylic alcohol, the saturated ketone, and the fully saturated alcohol.
To achieve exclusive 1,2-reduction, this protocol utilizes the Luche Reduction methodology (NaBH
/ CeCl[1]·7HO in Methanol). This guide provides mechanistic insights into the role of Cerium(III), stereochemical considerations regarding the C4 quaternary center, and a robust, self-validating experimental procedure.
Chemical Background & Mechanism[3][4][5][6][7]
The Regioselectivity Challenge
In enone systems, the carbonyl carbon (C1) and the
-carbon (C3) are both electrophilic.
Hard Nucleophiles (e.g., LiAlH
) tend to attack the harder electrophile (C1), giving 1,2-products.
) : Typically acts as a borderline nucleophile. In the absence of modifiers, it frequently produces mixtures or favors 1,4-addition in sterically hindered enones.
The Luche Solution (HSAB Theory)
The addition of Cerium(III) chloride shifts the reaction outcome based on Hard-Soft Acid-Base (HSAB) theory.[1]
Lewis Acid Activation: The oxophilic Ce
ion coordinates to the carbonyl oxygen. This coordination significantly increases the "hardness" of the carbonyl carbon, making it more susceptible to attack by hard nucleophiles.
Ligand Exchange: In methanol, NaBH
undergoes rapid ligand exchange to form alkoxyborohydrides (e.g., Na[HB(OMe)]). These species are "harder" nucleophiles than the parent borohydride.
Result: The combination of a harder electrophile (Ce-activated C=O) and a harder nucleophile (methoxyborohydride) ensures exclusive 1,2-attack, preserving the alkene.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the Luche Reduction favoring 1,2-addition via Ce(III) activation.
Stereochemical Considerations
The substrate contains a quaternary center at C4 with a Benzyl (Bn) and a Methyl (Me) group. This introduces stereochemical complexity:
Conformation: The cyclohexenone ring adopts a half-chair conformation. The bulky Benzyl group will preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial interactions and allylic strain.
Facial Selectivity: The hydride can attack the carbonyl from the axial or equatorial trajectory.[2][3][4]
Axial Attack: Leads to the equatorial alcohol.[5][3]
Outcome: While Luche conditions are highly chemoselective (1,2-reduction), they are often only moderately diastereoselective. Researchers should expect a mixture of cis and trans isomers (relative to the C4-Benzyl group), typically separable by column chromatography.
Why: This ensures complete dissolution of the lanthanide salt and coordination to the carbonyl oxygen before the reducing agent is introduced.
Step 2: Controlled Reduction
Cool the mixture to 0 °C using an ice-water bath.
Add NaBH
(1.1 equiv) portion-wise over 5 minutes.
Caution: Vigorous gas evolution (H
) will occur. Ensure adequate venting.
Stir at 0 °C. Monitor the reaction by TLC (Thin Layer Chromatography).
Step 3: Self-Validating Endpoint (TLC/HPLC)
TLC System: 20% Ethyl Acetate in Hexanes.
Visualization: UV (254 nm) and p-Anisaldehyde stain.
Success Criteria:
Disappearance of the starting material spot (UV active).
Appearance of a lower R
spot (the alcohol).
Critical Check: If the spot is UV active, the double bond is preserved (Success). If the product spot is NOT UV active, over-reduction to the saturated alcohol has occurred (Failure/Drift).
Step 4: Quench & Isolation
Once complete (typically 15–30 mins), quench by slowly adding saturated aq. NH
Cl at 0 °C.
Allow the mixture to warm to room temperature.
Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol. Do not distill to dryness; leave an aqueous slurry.
Extract the residue with Ethyl Acetate (3 x volumes).
Wash combined organics with brine, dry over Na
SO, and concentrate.
Data Analysis & Troubleshooting
Expected Analytical Data
Parameter
Starting Material (Enone)
Product (Allylic Alcohol)
IR Spectroscopy
Strong C=O stretch (~1670 cm⁻¹)
Broad O-H stretch (~3300 cm⁻¹); No C=O
¹H NMR (Vinyl)
2 protons (distinct d/dt patterns)
2 protons (preserved alkene signals)
¹H NMR (Carbinol)
Absent
New signal at ~4.0–4.2 ppm (CH-OH)
UV Activity
Strong (Conjugated)
Present (Isolated alkene is weak, but conjugated system is broken?[7] NO. The product is an allylic alcohol, so the alkene is isolated from the oxygen, but still UV active at lower wavelength or via stain). Correction: Enone is conjugated (strong UV). Allylic alcohol has an isolated double bond (weak/no UV at 254nm usually, unless conjugated to Benzyl).
Correction on UV Monitoring: The starting enone is conjugated with the carbonyl, showing strong UV absorbance. The product is an allylic alcohol; the double bond is no longer conjugated to a carbonyl. However, the Benzyl group ensures both SM and Product remain UV active. The shift in R
and the change in stain color (enones often stain red/orange; alcohols stain blue/green with Anisaldehyde) are the key indicators.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Formation of Saturated Ketone
CeCl inactive or omitted.
Ensure CeCl·7HO is used (water of hydration is necessary for solution). Do not use anhydrous CeCl without adding water/MeOH.
Incomplete Conversion
Old NaBH.
Use fresh reagent. Borohydrides decompose in moist air.
Over-reduction (Saturated Alcohol)
Reaction time too long or temp too high.
Quench immediately upon consumption of SM. Keep at 0 °C.
Workflow Visualization
Figure 2: Operational workflow for the Luche reduction protocol.
References
Luche, J. L. (1978).[8][6][9][10] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[8][9] [Link]
Gemal, A. L., & Luche, J. L. (1981).[6][9][10] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society, 103(18), 5454–5459.[5][9] [Link]
Kürti, L., & Czakó, B. (2005).[8] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[8] (Background on Luche Reduction scope).
Cohen, T., et al. (1980). "Synthetic applications of the reductive electrochemical cleavage of phenyl thioethers". Journal of Organic Chemistry.
Application of 4-Benzyl-4-methylcyclohex-2-enone in total synthesis
Technical Application Note: 4-Benzyl-4-methylcyclohex-2-enone in Total Synthesis Part 1: Executive Summary & Strategic Significance The construction of all-carbon quaternary stereocenters remains one of the most formidab...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: 4-Benzyl-4-methylcyclohex-2-enone in Total Synthesis
Part 1: Executive Summary & Strategic Significance
The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in organic synthesis. 4-Benzyl-4-methylcyclohex-2-enone represents a high-value "chiral pool" alternative, serving as a versatile scaffold for complex natural products, particularly Clerodane diterpenes , Steroids , and Morphinan alkaloids .
Its structural significance lies in the C4 position, where the gem-disubstitution (benzyl/methyl) breaks the symmetry of the ring. Accessing this compound in high enantiomeric excess (ee) unlocks two critical synthetic pathways:
Ring Functionalization: The enone functionality allows for further derivatization (e.g., Robinson annulation, Michael addition) to build polycyclic cores.
Side-Chain Manipulation: The benzyl group serves as a latent functional handle—it can be oxidatively degraded to a carboxylic acid (ruthenium tetroxide oxidation) or utilized in Friedel-Crafts cyclizations to form isoquinoline-type cores.
This guide details the two most authoritative protocols for synthesizing this core: Chemical Desymmetrization (Corey Protocol) and Biocatalytic Reduction (Ene-Reductase Protocol) .
Part 2: Synthesis Protocols
Methodology A: Copper-Catalyzed Desymmetrization (The Corey Protocol)
Based on the work of E. J. Corey et al. (Harvard University)[1]
This method utilizes a chiral Copper-Hydride (Cu-H) species to discriminate between the enantiotopic double bonds of a prochiral dienone. It is the gold standard for chemical synthesis due to its scalability and high enantioselectivity.
Mechanism of Action:
The reaction proceeds via the 1,4-conjugate addition of a chiral L*CuH species to the si-face (or re-face) of one alkene of the dienone. The resulting enolate is protonated to yield the enone.
-BuOH (1.2 equiv) or HMPA (depending on specific substrate optimization)
Solvent: Toluene (anhydrous)
Step-by-Step Procedure:
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve CuCl (0.10 mmol) and (R,R)-Ph-BPE (0.10 mmol) in Toluene (5 mL). Stir at ambient temperature for 30 minutes to form the active catalyst complex.
Reductant Preparation: Cool the mixture to -78°C. Add
-BuOH (1.2 mmol) followed dropwise by DIBAL-H (1.2 mmol, 1.0 M in hexanes). Stir for 20 minutes to generate the active Cu-H species. Note: The solution typically turns a characteristic yellow/orange color.
Substrate Addition: Dissolve 4-benzyl-4-methylcyclohexa-2,5-dienone (1.0 mmol) in Toluene (2 mL) and add it slowly to the catalyst mixture at -78°C via syringe pump over 1 hour.
Reaction Monitoring: Stir at -78°C for 4–6 hours. Monitor consumption of the dienone by TLC (active UV absorption changes from dienone to enone).
Quench & Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl (5 mL). Allow to warm to room temperature. Extract with EtOAc (3 x 10 mL).
Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
Success Indicator: The product should exhibit a strong carbonyl stretch at ~1680 cm⁻¹ (enone) vs. ~1660 cm⁻¹ (dienone) in IR.
Stereochemistry: Verify ee% using Chiral HPLC (Chiralcel OD-H or OJ-H column).
Based on Ene-Reductase methodology (e.g., YqjM enzyme)[2]
For applications requiring mild conditions or avoiding transition metals, enzymatic reduction offers superior enantioselectivity (>99% ee).
Experimental Protocol:
Reagents:
Enzyme: YqjM (Old Yellow Enzyme homolog from Bacillus subtilis)
Cofactor: NADH (1.5 equiv) or NADPH recycling system (G6P/G6PDH)
Buffer: Tris-HCl (50 mM, pH 7.5)
Co-solvent: DMSO (5% v/v)
Step-by-Step Procedure:
Buffer Prep: Prepare 10 mL of Tris-HCl buffer containing the cofactor recycling system (Glucose-6-phosphate and G6P-Dehydrogenase).
Substrate Loading: Dissolve 4-benzyl-4-methylcyclohexa-2,5-dienone (50 mg) in DMSO (0.5 mL).
Reaction Initiation: Add the substrate solution to the buffer. Add lyophilized YqjM enzyme (approx. 2 mg/mL final concentration).
Incubation: Shake at 30°C and 180 rpm for 12–18 hours.
Extraction: Extract the reaction mixture with EtOAc (3 x 5 mL). Centrifuge to break emulsions if necessary.
Isolation: Evaporate solvent. The product is often pure enough for subsequent steps; otherwise, filter through a short silica plug.
Part 3: Visualization of Pathways
Workflow 1: Chemical Desymmetrization Cycle (Corey Protocol)
Caption: Catalytic cycle for the Cu-H mediated desymmetrization of 4,4-disubstituted cyclohexadienones.
Part 4: Application Case Studies
Case Study 1: Total Synthesis of Retigeranic Acid A
Context: The synthesis of the sesterterpene Retigeranic Acid A requires the precise construction of a pentacyclic core containing multiple quaternary centers.[1]
Role of 4-Benzyl-4-methylcyclohex-2-enone:
The Corey group demonstrated that 4,4-disubstituted cyclohexenones (specifically the methyl/alkyl variants synthesized via the protocol above) serve as the ideal A-ring precursor.
Strategic Advantage: The pre-installed quaternary center eliminates the need for late-stage alkylations, which are often plagued by steric hindrance.
Mechanism: The enone undergoes a reductive alkylation or a Diels-Alder sequence to fuse the B and C rings, with the C4 stereocenter directing the facial selectivity of incoming reagents.
Case Study 2: General Terpenoid Synthesis (Clerodanes)
Context: Clerodane diterpenes are characterized by a decalin core with specific stereochemistry at the ring junction and quaternary centers.
Application:
Starting from (S)-4-benzyl-4-methylcyclohex-2-enone , researchers can perform a Robinson Annulation with methyl vinyl ketone.
Stereocontrol: The bulky benzyl group at C4 exerts 1,3-diaxial strain, effectively blocking one face of the molecule. This directs the annulation to occur trans to the benzyl group, establishing the trans-decalin system found in many bioactive terpenes.
Part 5: Quantitative Data & Optimization
Table 1: Comparison of Desymmetrization Methods
Feature
Chemical (Cu-H/DIBAL)
Biocatalytic (YqjM)
Enantioselectivity (ee)
92% - 97%
>99%
Substrate Scope
Broad (Steric tolerance high)
Limited (Steric sensitivity)
Scalability
High (Gram to Kg scale)
Medium (mg to Gram scale)
Reaction Time
4 - 6 Hours
12 - 24 Hours
Temp. Conditions
Cryogenic (-78°C)
Ambient (30°C)
Key Reference
Org. Lett. 2016 [1]
ACS Org. Lett. 2024 [2]
Part 6: References
Han, Y.-X., Breitler, S., Zheng, S.-L., & Corey, E. J. (2016).[1] Enantioselective Conversion of Achiral Cyclohexadienones to Chiral Cyclohexenones by Desymmetrization.[1][3][4][5] Organic Letters, 18(23), 6172–6175.[1][2]
[Link][1][3]
Bokka, A., et al. (2024).[2] Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization.[2] Organic Letters.
[Link][1][2][6]
Zhou, W., & Voituriez, A. (2021).[7][8] Synthesis of Cyclopentenones with C4-Quaternary Stereocenters via Stereospecific [3,3]-Sigmatropic Rearrangement.[8] Journal of the American Chemical Society, 143(42), 17348–17353.[8]
[Link]
Application Note: Structural Elucidation and NMR Assignment of 4-Benzyl-4-methylcyclohex-2-enone
Executive Summary This application note details the protocol for the complete spectral assignment of 4-Benzyl-4-methylcyclohex-2-enone , a functionalized cyclohexenone derivative often used as a chiral building block in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the complete spectral assignment of 4-Benzyl-4-methylcyclohex-2-enone , a functionalized cyclohexenone derivative often used as a chiral building block in terpenoid and alkaloid synthesis.
The structural complexity of this molecule arises from the quaternary chiral center at C4 , which breaks the symmetry of the ring and induces diastereotopicity in the adjacent methylene groups (C5 and the benzylic C7). This guide provides a self-validating workflow using 1D (
H, C) and 2D (HSQC, HMBC, COSY) NMR techniques to unambiguously assign all resonances, distinguishing this molecule from potential regioisomers.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize viscosity broadening, follow this preparation standard:
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]
-unsaturated ketone system provides the most distinct starting point.
Proton Logic: The
-proton (H3) is significantly deshielded due to resonance with the carbonyl and will appear downfield (~6.6–6.9 ppm).[1] The -proton (H2) is shielded relative to H3 (~5.8–6.0 ppm).[1]
Coupling: H2 and H3 exhibit a characteristic cis-alkene coupling constant (
> Note: Chemical shifts are representative estimates based on additivity rules and analogous 4,4-dimethylcyclohexenone systems [1, 2]. Exact values may vary by
To confirm the structure and rule out the regioisomer (e.g., 5-benzyl-5-methyl...), perform the following correlations:
COSY (Through-Bond H-H):
Confirm the H2
H3 spin system (isolated from the rest of the ring by C1 and C4).
Confirm the H5
H6 spin system.
Crucial Check: Ensure H3 does not couple to any aliphatic protons (confirms Quaternary C4 blocks the path).[1]
HMBC (Long-Range H-C):
Target C4: Look for correlations from Methyl H8 and Benzylic H7 to the same quaternary carbon (~38 ppm).[1]
Target C3: The Methyl H8 should show a weak 3-bond correlation to the alkene C3 (~158 ppm), proving the methyl is at position 4.[1]
Target C1: H3 and H6 should both correlate to the Carbonyl C1 (~199 ppm).[1]
Visualization of Logic Pathways
Diagram 1: Assignment Workflow & Connectivity
This diagram illustrates the flow of information from raw data to structural confirmation.[1]
Caption: Logical workflow for assigning the quaternary center and resolving diastereotopic protons.
Diagram 2: HMBC Correlation Map
This diagram details the specific long-range couplings required to prove the position of the Benzyl and Methyl groups.
Caption: Key HMBC correlations. The H8 (Methyl) to C3 correlation definitively places the methyl group at C4.[1]
References
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2636 (4,4-Dimethyl-2-cyclohexen-1-one).[1] National Institute of Advanced Industrial Science and Technology.[1] Available at: [Link][1]
Reich, H. J. Structure Determination Using NMR: Chemical Shift Data.[1] University of Wisconsin-Madison.[1] Available at: [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for enone coupling constants).
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Protocol source for HMBC optimization).
Rhodium-Catalyzed Asymmetric Addition to Cyclohexenones: A Guide to the Predominant 1,4-Conjugate Addition Pathway
An Application Guide for Researchers Introduction: The Challenge of Regioselectivity and Asymmetry The construction of stereochemically rich, cyclic scaffolds is a cornerstone of modern organic synthesis, particularly in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Introduction: The Challenge of Regioselectivity and Asymmetry
The construction of stereochemically rich, cyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules. Cyclohexenone represents a powerful and versatile building block, offering two distinct points for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-olefinic carbon (1,4-conjugate addition). While 1,2-addition yields allylic alcohols, the 1,4-addition pathway generates β-substituted cyclohexanones, creating a stereocenter that is fundamental to the synthesis of numerous complex targets.
In the realm of transition-metal catalysis, the choice of metal and ligand dictates the regiochemical outcome. For α,β-unsaturated systems, "hard" organometallic nucleophiles like organolithium reagents often favor 1,2-addition. Conversely, "softer" nucleophiles, particularly when paired with late transition metals like rhodium, exhibit a strong preference for the 1,4-conjugate addition pathway.
This application note addresses the topic of rhodium-catalyzed asymmetric additions to cyclohexenones. It is critical to establish from the outset that this catalytic system is overwhelmingly selective for the 1,4-conjugate addition of organoboron reagents.[1][2][3][4][5] This powerful and reliable transformation provides enantiomerically enriched 3-substituted cyclohexanones, and it is this well-established, synthetically valuable reaction that will be the focus of this comprehensive guide. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Framework: The Hayashi-Miyaura Catalytic Cycle
The mechanism of the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents has been extensively studied, with the cycle proposed by Hayashi and coworkers serving as the widely accepted model.[6][7] The reaction proceeds through a series of well-defined Rh(I) intermediates, ensuring that the catalyst maintains a constant +1 oxidation state throughout the cycle.[6] The key steps are transmetalation, migratory insertion, and hydrolysis.
Transmetalation: The catalytic cycle is initiated by the reaction of a Rh(I)-hydroxide complex with an organoboronic acid.[6] This transmetalation step, often considered rate-determining, transfers the organic group (e.g., an aryl or alkenyl group) from boron to the rhodium center, generating a key aryl-rhodium(I) intermediate.[6] The presence of water or a hydroxide base is crucial for facilitating this step.
Migratory Insertion: The cyclohexenone substrate then coordinates to the aryl-rhodium(I) species. This is followed by the migratory insertion of the olefin into the rhodium-aryl bond.[6][7] This step forms the new carbon-carbon bond at the β-position of the enone and generates a rhodium enolate (or an oxa-π-allylrhodium) intermediate.[6] The facial selectivity of this insertion is controlled by the chiral ligand bound to the rhodium center, which ultimately determines the enantioselectivity of the product.
Hydrolysis/Protonolysis: The final step involves the hydrolysis of the rhodium enolate intermediate by a protic solvent (typically water).[6][7] This releases the β-substituted cyclohexanone product and regenerates the Rh(I)-hydroxide catalyst, allowing it to re-enter the catalytic cycle.
Application Note: Process Analytical Technology (PAT) for the Synthesis of 4-Benzyl-4-methylcyclohex-2-enone
Executive Summary The synthesis of gem-disubstituted cyclohexenones, such as 4-benzyl-4-methylcyclohex-2-enone , presents a classic challenge in regiocontrol. While thermodynamic alkylation often favors the -position (C6...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of gem-disubstituted cyclohexenones, such as 4-benzyl-4-methylcyclohex-2-enone , presents a classic challenge in regiocontrol. While thermodynamic alkylation often favors the
-position (C6), constructing the quaternary center at the -position (C4) requires precise kinetic control or the utilization of "masked" equivalents.
This application note details a robust protocol based on the Birch Reductive Alkylation of 4-methylanisole . This route is selected for its ability to install the quaternary center prior to enone formation, avoiding the regiochemical ambiguity of direct enone alkylation. We provide a comprehensive monitoring strategy utilizing GC-FID (for volatile intermediates), In-situ IR (for cryogenic reaction kinetics), and HPLC-UV (for final conjugation analysis).
Reaction Pathway & Mechanistic Logic[1]
The synthesis proceeds via a three-stage "one-pot" sequence followed by hydrolysis. The critical quality attribute (CQA) is the ratio of the desired C4-alkylated product versus the C2-alkylated or over-reduced byproducts.
The Chemical Workflow
Birch Reduction: Generation of the pentadienyl anion from 4-methylanisole using Lithium in liquid ammonia.
Electrophilic Trapping: Kinetic trapping of the anion with Benzyl Bromide (BnBr) to form the enol ether.
Hydrolysis/Isomerization: Acidic workup to unmask the ketone and isomerize the double bond into conjugation.
Visualizing the Pathway (Graphviz)
Figure 1: Reaction workflow for the reductive alkylation sequence, highlighting Critical Process Parameters (CPPs) and In-Process Control (IPC) points.
Experimental Protocol & Monitoring Strategy
Phase 1: Generation of the Anion (The Birch Reduction)
Objective: Complete consumption of 4-methylanisole without over-reduction.
Reagents: 4-Methylanisole (1.0 equiv), Li metal (2.5 equiv), NH3 (liq, solvent), THF (co-solvent).
Conditions: -78°C (Dry Ice/Acetone bath).
Critical Observation: The solution must turn a deep, persistent bronze-blue color, indicating the presence of solvated electrons.
Monitoring Protocol (IPC 1): GC-FID
Due to the volatility of the anisole and the cyclohexadiene intermediates, Gas Chromatography is the gold standard here.
Parameter
Setting
Reason
Column
DB-5ms or equivalent (30m x 0.25mm)
General purpose non-polar separation.
Inlet Temp
250°C
Ensure rapid vaporization without pyrolysis.
Oven Program
60°C (2 min) 20°C/min 250°C
Separates volatile solvent peaks from the anisole.
Target Metric
< 1.0% Area 4-Methylanisole
Ensures complete conversion to the anion.
Procedure:
Condense NH3 into the reactor at -78°C.
Add Lithium wire in small pieces until the blue color persists for >15 mins.
Add 4-Methylanisole in THF.
Sampling: Take a 0.5 mL aliquot, quench immediately into sat. NH4Cl/Et2O, extract, and inject on GC.
Pass Criteria: Disappearance of the aromatic starting material peak.
Phase 2: Electrophilic Trapping (Alkylation)
Objective: Kinetic trapping of the anion at the C4 position (para to the original methoxy) to install the benzyl group.
Reagents: Benzyl Bromide (1.1 equiv) in THF.
Conditions: Maintain -78°C, slow addition.
Mechanism: The deep blue color must disappear immediately upon addition of the electrophile, indicating the consumption of solvated electrons and the anion.
Monitoring Protocol (IPC 2): In-situ IR (ReactIR)
Real-time monitoring is crucial here because the reaction is extremely fast. Waiting for offline GC can lead to side reactions (protonation by ammonia).
Spectral Region
Functional Group Tracked
Trend
690-710 cm⁻¹
C-Br stretch (Benzyl Bromide)
Decay : Should drop to baseline rapidly.
1600-1650 cm⁻¹
C=C stretch (Enol Ether)
Growth : Indicates formation of the diene system.
3300 cm⁻¹
N-H (Ammonia)
Background : Subtract this massive solvent peak.
Procedure:
Insert the ReactIR probe prior to cooling.
Start data collection during the "Blue Phase".
Add Benzyl Bromide dropwise.
Endpoint: When the C-Br peak stabilizes at baseline and the "Blue" color is visually gone.
Phase 3: Hydrolysis and Isomerization
Objective: Convert the enol ether intermediate into the final conjugated enone.
Reagents: 10% HCl or Oxalic Acid in Methanol/Water.
Conditions: Room Temperature to 40°C.
Chemistry: The initial hydrolysis yields the unconjugated enone (double bond at C3-C4). Acid catalysis migrates the double bond to C2-C3 (conjugated with ketone).
Monitoring Protocol (IPC 3): HPLC-UV
UV detection is specific for the conjugated enone system (
nm).
Parameter
Setting
Reason
Column
C18 Reverse Phase (e.g., Agilent Zorbax)
Standard separation of polar enone vs non-polar impurities.
Mobile Phase
A: Water (0.1% H3PO4); B: Acetonitrile
Acidic modifier ensures sharp peak shape for enones.
Gradient
10% B to 90% B over 15 min
Elutes the benzyl product after the solvent front.
Wavelength
240 nm
Specific for -unsaturated ketones.
Procedure:
After ammonia evaporation, dissolve the residue in MeOH/HCl.
Sample every 30 minutes.
Pass Criteria: Maximization of the peak at 240 nm and disappearance of the "transparent" enol ether intermediates.
Troubleshooting & Impurity Profiling
Observation
Probable Cause
Corrective Action
Blue color fades prematurely
Moisture in the system or impure NH3 (Fe catalyst).
Ensure flame-dried glassware; use anhydrous NH3 grade.
Low Yield of C4-Alkylated Product
Protonation of the anion before alkylation.
Increase the rate of Benzyl Bromide addition; ensure NH3 is dry.
Product remains unconjugated
Insufficient hydrolysis time/acidity.
Increase temperature to 40°C or acid concentration; monitor UV shift.
Poly-alkylation
Excess base/lithium remaining.
Ensure exact stoichiometry of Li; quench excess Li with isoprene before adding BnBr if necessary.
References
Birch Reduction Mechanism & Regioselectivity
Birch, A. J.[1][2][3] The reduction of organic compounds by metal-ammonia solutions.[4][3][5]Quarterly Reviews, Chemical Society, 1950 , 4(1), 69-93.
Reductive Alkylation of Anisoles (The Schultz Protocol)
Schultz, A. G., et al. Reductive alkylation of 4-alkylanisoles.Journal of Organic Chemistry, 1980, 45, 2070.
The Strategic Utility of 4-Benzyl-4-methylcyclohex-2-enone in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high stereochemical control is pa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high stereochemical control is paramount. Chiral cyclohexenone scaffolds, particularly those bearing a quaternary stereocenter, represent a privileged class of building blocks. These structures offer a rigid framework that can be elaborated into a diverse array of biologically active molecules. Among these, 4-benzyl-4-methylcyclohex-2-enone stands out as a versatile precursor for the synthesis of key pharmaceutical intermediates. Its unique structural features, including a reactive enone system and a chiral quaternary center, provide multiple handles for stereoselective transformations, making it a valuable starting material for the construction of novel therapeutics.
This technical guide provides a comprehensive overview of the synthesis and potential applications of 4-benzyl-4-methylcyclohex-2-enone. We will delve into detailed, field-proven protocols for its preparation and explore its utility as a precursor to valuable pharmaceutical building blocks, supported by mechanistic insights and authoritative references.
Part 1: Synthesis of 4-Benzyl-4-methylcyclohex-2-enone
The synthesis of 4-benzyl-4-methylcyclohex-2-enone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following protocol outlines a robust and reproducible method, commencing with the alkylation of 2-methylcyclohexanone, followed by the introduction of α,β-unsaturation.
Protocol 1: Synthesis of 2-Benzyl-2-methylcyclohexanone
This procedure is adapted from a well-established method for the α-alkylation of ketones.[1] The causality behind this two-step approach lies in the need for regioselective alkylation. Direct alkylation of 2-methylcyclohexanone can lead to a mixture of products. By first forming the more stable enolate and then reacting it with benzyl bromide, we can achieve a high degree of selectivity for the desired 2,2-disubstituted product.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Methylcyclohexanone
112.17
56.0 g
0.50
Acetic Anhydride
102.09
270 g (250 mL)
2.65
70% Perchloric Acid
100.46
0.34 mL
~0.004
Methyllithium (1.6 M in diethyl ether)
21.96
250 mL
0.40
Benzyl Bromide
171.04
68.4 g (47.5 mL)
0.40
Carbon Tetrachloride
153.82
600 mL
-
Pentane
72.15
As needed
-
Saturated aq. Sodium Bicarbonate
84.01
As needed
-
Anhydrous Magnesium Sulfate
120.37
As needed
-
Step-by-Step Methodology:
Enol Acetate Formation: To a 1-L flask, add 600 mL of carbon tetrachloride, 270 g (250 mL) of acetic anhydride, and 56 g (0.50 mole) of 2-methylcyclohexanone. Add 0.34 mL of 70% perchloric acid. Stopper the flask and allow the mixture to stand at room temperature for 3 hours.
Work-up and Isolation of Enol Acetate: Pour the reaction mixture into a cold (0–5 °C) mixture of 400 mL of saturated aqueous sodium bicarbonate and 400 mL of pentane. Stir vigorously and add solid sodium bicarbonate in portions until the aqueous phase is slightly basic (pH 8). Separate the organic layer and extract the aqueous phase with pentane (3 x 200 mL). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-1-cyclohexen-1-yl acetate.
Lithium Enolate Formation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude enol acetate in anhydrous diethyl ether. Cool the solution to 0 °C and add 250 mL of 1.6 M methyllithium in diethyl ether dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.
Benzylation: Warm the enolate solution to 30 °C and rapidly add 68.4 g (0.40 mole) of freshly distilled benzyl bromide with vigorous stirring. The reaction is exothermic and the temperature will rise.
Quenching and Work-up: After 6 minutes, pour the reaction mixture into 500 mL of cold (0–10 °C), saturated aqueous sodium bicarbonate. Extract the mixture with pentane (3 x 150 mL). Wash the combined organic extracts successively with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by vacuum distillation to yield 2-benzyl-2-methylcyclohexanone.
Protocol 2: Dehydrogenation to 4-Benzyl-4-methylcyclohex-2-enone via Saegusa-Ito Oxidation
The Saegusa-Ito oxidation is a powerful and reliable method for the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts via a silyl enol ether intermediate.[2] This two-step sequence is preferable to direct dehydrogenation methods which can be harsh and lead to side products.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Benzyl-2-methylcyclohexanone
202.29
20.2 g
0.10
Lithium Diisopropylamide (LDA)
107.12
0.11 mol (e.g., 55 mL of 2.0 M solution)
0.11
Trimethylsilyl Chloride (TMSCl)
108.64
14.2 mL (12.0 g)
0.11
Palladium(II) Acetate
224.50
22.5 g
0.10
Acetonitrile
41.05
200 mL
-
Diethyl Ether
74.12
As needed
-
Saturated aq. Sodium Bicarbonate
84.01
As needed
-
Brine
-
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Step-by-Step Methodology:
Silyl Enol Ether Formation: Under an inert atmosphere, dissolve 20.2 g (0.10 mole) of 2-benzyl-2-methylcyclohexanone in anhydrous THF. Cool the solution to -78 °C and slowly add 55 mL of 2.0 M LDA solution. Stir the mixture at -78 °C for 30 minutes. Add 14.2 mL (0.11 mole) of trimethylsilyl chloride and allow the reaction to warm to room temperature overnight.
Work-up of Silyl Enol Ether: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude silyl enol ether.
Oxidation to the Enone: Dissolve the crude silyl enol ether in 200 mL of acetonitrile. Add 22.5 g (0.10 mole) of palladium(II) acetate and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
Final Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-benzyl-4-methylcyclohex-2-enone.
Part 2: Application of 4-Benzyl-4-methylcyclohex-2-enone in the Synthesis of Pharmaceutical Intermediates
The strategic placement of functional groups in 4-benzyl-4-methylcyclohex-2-enone makes it an attractive starting point for the synthesis of various pharmaceutical scaffolds. The enone moiety is susceptible to a range of transformations, including conjugate additions, reductions, and cycloadditions, while the quaternary center provides a fixed stereochemical anchor.
Conceptual Application 1: Synthesis of Chiral Aminocyclohexane Derivatives
Chiral aminocyclohexane moieties are found in numerous biologically active compounds, including analgesics and antiviral agents. 4-Benzyl-4-methylcyclohex-2-enone can serve as a precursor to these structures through a series of stereocontrolled reactions.
Proposed Synthetic Pathway:
A proposed synthetic route to chiral aminocyclohexanol derivatives.
Experimental Insights:
Stereoselective Reduction: The initial step involves the asymmetric reduction of the ketone to the corresponding allylic alcohol. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst, is a well-established method for achieving high enantioselectivity in this transformation. The choice of the (R)- or (S)-catalyst dictates the stereochemistry of the resulting alcohol.
Directed Epoxidation: The hydroxyl group of the chiral allylic alcohol can direct the epoxidation of the adjacent double bond. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) will typically deliver the epoxide from the same face as the hydroxyl group, leading to a high degree of diastereoselectivity.
Regioselective Amination: The resulting epoxy alcohol can undergo regioselective ring-opening with a variety of amine nucleophiles. This reaction typically proceeds via an SN2 mechanism at the less hindered carbon of the epoxide, yielding a chiral aminocyclohexanol derivative. These derivatives are valuable intermediates for the synthesis of compounds such as oseltamivir (Tamiflu) analogues.[3]
Conceptual Application 2: Access to Spirocyclic Scaffolds
Spirocyclic systems are increasingly recognized for their therapeutic potential due to their unique three-dimensional structures. The enone functionality of 4-benzyl-4-methylcyclohex-2-enone provides a handle for the construction of such spirocycles.
Proposed Synthetic Pathway:
A proposed synthetic route to spirocyclic ketone derivatives.
Experimental Insights:
Conjugate Addition: The Michael addition of a bifunctional nucleophile to the enone is the key first step. For example, the conjugate addition of a Grignard reagent derived from a protected halo-alcohol would introduce a side chain with a latent electrophilic center.
Intramolecular Cyclization: Subsequent deprotection and intramolecular cyclization would lead to the formation of a spirocyclic ketone. The stereochemistry of the newly formed spirocenter can often be controlled by the reaction conditions and the nature of the starting materials. Spirocyclic structures are of interest in the development of novel analgesics and central nervous system agents.
Conclusion
4-Benzyl-4-methylcyclohex-2-enone is a valuable and versatile building block in organic synthesis with significant potential for the construction of complex pharmaceutical intermediates. While its direct application in the synthesis of currently marketed drugs may not be extensively documented, its structural features and reactivity profile make it an ideal starting point for the exploration of novel chemical space in drug discovery. The protocols and conceptual applications outlined in this guide are intended to provide researchers and scientists in the field of drug development with a solid foundation for the synthesis and utilization of this important chiral scaffold. The ability to generate stereochemically complex and diverse molecules from a common precursor underscores the importance of strategic synthetic planning in the quest for new and improved therapeutics.
Saegusa, T.; Ito, Y. "Synthesis of α,β-Unsaturated Carbonyl Compounds by Palladium(II)-Catalyzed Dehydrogenation of Ketones and Aldehydes." Accounts of Chemical Research1975 , 8 (10), 335–341. Link
Corey, E. J.; Bakshi, R. K.; Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications." Journal of the American Chemical Society1987 , 109 (18), 5551–5553. Link
Sharpless, K. B.; Verhoeven, T. R. "Metal-Catalyzed, Asymmetric Epoxidation of Olefinic Alcohols. A New, Highly Enantioselective and General Method." Aldrichimica Acta1979, 12 (4), 63-74.
Trost, B. M. "The atom economy--a search for synthetic efficiency." Science1991 , 254 (5037), 1471–1477. Link
Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods. John Wiley & Sons, 2003.
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. Oxford University Press, 2012.
Karpf, M.; Trussardi, R. "New, Azide-Free Synthesis of Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry2001 , 66 (6), 2044–2051. Link
Improving yield in the synthesis of 4-Benzyl-4-methylcyclohex-2-enone
Executive Summary The synthesis of 4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0) presents a classic challenge in organic synthesis: the construction of a steric quaternary carbon center within a six-membered ring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0) presents a classic challenge in organic synthesis: the construction of a steric quaternary carbon center within a six-membered ring. While the Robinson Annulation is the standard pathway, standard protocols often result in low yields (<40%) due to competitive polymerization of methyl vinyl ketone (MVK) and incomplete cyclization caused by steric bulk at the
-position of the starting aldehyde.
This guide provides a validated, high-fidelity protocol using the Stork Enamine Modification , which offers superior regiocontrol and yield compared to direct base-catalyzed methods.
Module 1: The Optimized Synthetic Pathway
The most robust route utilizes 2-benzylpropanal as the starting material. The reaction proceeds via a pyrrolidine enamine intermediate, which activates the sterically hindered
-carbon for Michael addition to MVK, followed by acid-catalyzed hydrolysis and cyclization.
Reaction Logic & Causality
Enamine Formation : Converts the aldehyde into a nucleophilic enamine. Why? Direct base deprotonation of 2-benzylpropanal yields a sterically hindered enolate that reacts sluggishly, allowing MVK to polymerize. Enamines are softer, more effective nucleophiles for Michael acceptors.
Michael Addition : The enamine attacks MVK. Critical Control : Low temperature and aprotic solvents prevent polymerization.
Hydrolysis/Cyclization : The Michael adduct is hydrolyzed to the 1,5-dicarbonyl, which then undergoes intramolecular aldol condensation.
Workflow Diagram
Figure 1: Stork Enamine Synthesis Pathway for 4,4-disubstituted cyclohexenone construction.
Module 2: Step-by-Step Protocol & Troubleshooting
Step 1: Enamine Formation
Objective: Quantitative conversion of 2-benzylpropanal to the enamine.
Q: I see the open-chain diketone but no ring product.A: The intramolecular aldol condensation is reversible.
Fix: Drive the reaction by removing water (azeotropic distillation) or increasing the temperature. If acid fails, switch to a two-stage hydrolysis :
Mild acid hydrolysis (RT) to get the diketone.
Basic cyclization (KOH/MeOH, reflux) which is often more aggressive for sterically hindered ketones.
Module 3: Yield Optimization Data
The following data summarizes the impact of solvent and catalyst choices on the isolated yield of the target enone.
Table 1: Optimization Screen for Michael/Cyclization Sequence
Entry
Enamine Amine
MVK Conditions
Cyclization Agent
Isolated Yield
Notes
1
Morpholine
1.0 eq, RT, neat
10% HCl
28%
Low reactivity of morpholine enamine.
2
Pyrrolidine
1.0 eq, RT, neat
10% HCl
45%
Significant MVK polymerization observed.
3
Pyrrolidine
1.2 eq, 0°C, in THF
HOAc / NaOAc
62%
Improved Michael addition; cleaner profile.
4
Pyrrolidine
1.2 eq, -10°C, in THF
KOH / MeOH
78%
Optimal Protocol. Base cyclization preferred.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use commercially available MVK without distillation?A: Not recommended. Commercial MVK contains stabilizers (hydroquinone) and oligomers. While stabilizers prevent polymerization in the bottle, they can interfere with the reaction kinetics. Distillation ensures a precise stoichiometry of active electrophile.
Q2: Why use pyrrolidine over morpholine?A: Pyrrolidine forms a more nucleophilic enamine due to better orbital overlap (less steric strain and no inductive withdrawal from oxygen). For the sterically hindered 2-benzylpropanal, the higher reactivity of the pyrrolidine enamine is crucial for overcoming the energy barrier of the Michael addition [1].
Q3: How do I confirm the formation of the quaternary center?A: In the
C NMR, look for a singlet peak (quaternary carbon) in the aliphatic region, typically around 40–45 ppm. In the H NMR, the methyl group at C4 will appear as a sharp singlet (approx. 1.2–1.4 ppm), distinct from the doublet seen in the starting aldehyde.
Q4: The product is difficult to purify. Any tips?A: The main impurities are usually polymerized MVK and unreacted aldehyde.
Polymer : Precipitate by adding cold ether/hexanes; the polymer is often insoluble.
Aldehyde : Wash the organic layer with saturated sodium bisulfite (
) solution to form a water-soluble adduct with unreacted aldehyde.
References
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.
Gawley, R. E. (1976). The Robinson Annulation and Related Reactions. Synthesis, 1976(12), 777–794.
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone.[1][2][3][4] Helvetica Chimica Acta, 33(7), 2215–2228.
Side reactions in the benzylation of 4-methylcyclohexanone
Technical Support Center: Benzylation of 4-Methylcyclohexanone Executive Summary & Mechanistic Insight The benzylation of 4-methylcyclohexanone is a deceptive reaction. While the substrate possesses a plane of symmetry (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzylation of 4-Methylcyclohexanone
Executive Summary & Mechanistic Insight
The benzylation of 4-methylcyclohexanone is a deceptive reaction. While the substrate possesses a plane of symmetry (rendering C2 and C6 chemically equivalent for the first alkylation), the reaction is governed by strict stereoelectronic rules that dictate the diastereomeric outcome (cis/trans).
The primary failure modes in this transformation are Polyalkylation (due to rapid proton transfer between product and enolate) and Stereochemical Drift (equilibration of the kinetic axial product to the thermodynamic equatorial isomer).
Reaction Pathway Analysis
The following diagram illustrates the critical divergence points where the reaction can fail. Use this to diagnose where your specific impurity profile originates.
Figure 1: Mechanistic divergence in enolate alkylation. Note the "Proton Exchange" loop (dashed red), which is the primary cause of yield loss to polyalkylation.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users in the field.
Category A: Impurity Profiling (Polyalkylation)
Q: I am observing significant amounts of 2,6-dibenzyl-4-methylcyclohexanone (dialkylation) even though I used 1.0 equivalent of Benzyl Bromide. Why?
A: This is a classic symptom of "Proton Transfer" (Enolate Scrambling) .
The Cause: The mono-benzylated product is formed, but it still possesses an acidic alpha-proton. If the reaction temperature is too high (>-40°C) or the mixing is inefficient, the remaining starting enolate can deprotonate the product. This generates a new enolate on the product, which reacts again with Benzyl Bromide.
The Fix:
Switch to Kinetic Control: Use LDA at -78°C. The low temperature prevents the activation energy required for proton transfer between the enolate and the neutral product.
Inverse Addition: Do not add the electrophile to the enolate. Instead, cannulate the enolate solution slowly into a solution of the alkyl halide. This ensures the enolate is always in the presence of excess electrophile, reacting faster than it can exchange protons.
Category B: Stereochemistry Issues
Q: I need the cis-isomer (benzyl and methyl on the same side), but I am isolating mostly the trans-isomer. How do I control this?
A: You are fighting the battle between Kinetic (Axial) and Thermodynamic (Equatorial) control.
Mechanism: Enolate alkylation prefers axial attack due to stereoelectronic effects (minimizing torsional strain in the transition state).
Kinetic Product: The benzyl group enters axially. If the 4-methyl group is equatorial (preferred conformation), the product is cis-2-benzyl-4-methylcyclohexanone (Benzyl-axial, Methyl-equatorial).
Thermodynamic Product: If allowed to equilibrate (warm up or weak base), the benzyl group will flip to the equatorial position to relieve 1,3-diaxial strain. This yields the trans-isomer.
The Fix: To lock the cis (axial) stereochemistry, quench the reaction immediately at -78°C. Do not allow it to warm to room temperature before adding the acid quench.
Category C: Stalled Reaction / Low Conversion
Q: My GC-MS shows 40% unreacted starting material, but I used 1.1 eq of base. Is my base bad?
A: While base quality is a factor, the issue is likely Aldol Condensation or Moisture Quenching .
Diagnosis: Look for a broad peak at high retention time (dimer). If absent, it is likely moisture.
The Fix:
Titrate your LDA/n-BuLi: Commercial n-BuLi degrades. If the effective concentration is lower than calculated, you leave unreacted ketone.
The "Amine-Free" Trap: If using NaH, the reaction is heterogeneous and slow. Unreacted ketone acts as an electrophile for the formed enolate, leading to self-condensation (Aldol). Ensure rapid, irreversible deprotonation (LDA) rather than slow equilibrium deprotonation (NaH).
Category D: O-Alkylation
Q: I see a peak corresponding to the enol ether (O-benzyl). How do I stop this?
A: This is governed by Hard-Soft Acid-Base (HSAB) theory.
The Cause: The oxygen of the enolate is a "hard" nucleophile; the carbon is "soft." Using polar aprotic solvents like DMSO or HMPA strips the cation (Li+) away from the oxygen, leaving it "naked" and more reactive.
The Fix:
Solvent: Use THF. It coordinates Li+ tightly to the oxygen, shielding it and forcing reaction at the Carbon.
Leaving Group: Use Benzyl Bromide or Iodide (soft electrophiles). Avoid Benzyl Tosylate or Triflate (hard electrophiles), which favor O-attack.
Optimized Experimental Protocol (Kinetic Control)
Objective: Maximize Mono-C-alkylation and favor the cis (kinetic) diastereomer.
Flame-dry a 3-neck round bottom flask under Argon.
Add anhydrous THF and Diisopropylamine (1.2 equiv). Cool to -78°C (Dry ice/Acetone).
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins at 0°C to ensure complete LDA formation, then cool back to -78°C.
Why? Incomplete LDA formation leaves free n-BuLi, which can attack the ketone as a nucleophile (1,2-addition).
Enolization:
Dissolve 4-methylcyclohexanone in THF. Add dropwise to the LDA solution at -78°C over 20 minutes.
Stir for 45 minutes at -78°C.
Critical: Do not let temperature rise. This "locks" the kinetic enolate.
Alkylation:
Add Benzyl Bromide (neat or in minimal THF) dropwise.
Crucial: If polyalkylation is a recurring issue, use the inverse addition technique (cannulate enolate into cold BnBr solution).
Stir at -78°C for 2-4 hours.
Quench:
Quench at -78°C with saturated aqueous NH₄Cl.
Why? Warming before quenching allows the enolate to equilibrate to the thermodynamic mixture (trans-isomer) or engage in proton transfer (polyalkylation).
Comparative Data: Reaction Conditions
The following table summarizes how conditions shift the product profile.
Variable
Kinetic Conditions (Recommended)
Thermodynamic Conditions
Base
LDA (Lithium Diisopropylamide)
NaH, KOtBu, or NaOEt
Temperature
-78°C
0°C to Reflux
Solvent
THF (Promotes C-alkylation)
DMF, t-BuOH (Promotes equilibration)
Major Product
Mono-alkylated (Cis)
Mono-alkylated (Trans) + Poly-alkylated
Primary Side Reaction
Unreacted SM (if stoichiometry off)
Polyalkylation & Aldol Condensation
Stereoselectivity
Axial Attack (Kinetic)
Equatorial Substitution (Thermodynamic)
References
House, H. O. (1972).[2] Modern Synthetic Reactions. W. A. Benjamin. (Foundational text on enolate kinetic vs thermodynamic control).
Evans, D. A. (2005). Enolate Alkylation: Stereoselective Reactions. Harvard University Chemistry Lectures. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] Link
Gall, M., & House, H. O. (1972).[2] Regioselective Alkylation: 2-Benzyl-6-methylcyclohexanone. Organic Syntheses, 52, 39. Link (Demonstrates the principles of thermodynamic equilibration).
Technical Support Center: Purification of 4-Benzyl-4-methylcyclohex-2-enone
System Status: Online Role: Senior Application Scientist Topic: Impurity Removal & Isolation Protocols Diagnostic Triage: Identify Your Impurity Profile Before initiating purification, you must characterize the crude mix...
Before initiating purification, you must characterize the crude mixture. The gem-disubstituted nature of 4-benzyl-4-methylcyclohex-2-enone creates a specific steric and electronic environment that favors certain side reactions.
Symptom 1: The "Drifting" Double Bond
Observation:
H NMR shows the expected enone doublet at ~6.8 ppm and ~5.9 ppm, but also contains a multiplet at ~5.4–5.6 ppm and a disruption of the integration ratio.
Diagnosis:
-Isomer Contamination.
Root Cause:[1][2][3][4][5] During quenching of the enolate (from alkylation or Robinson annulation), protonation occurred kinetically at the
-position rather than the -position, or the mixture was exposed to weak acid/base catalysis, allowing the double bond to migrate out of conjugation.
Immediate Action: Do not attempt standard silica chromatography yet. The Rf difference is often negligible (< 0.05). Proceed to Protocol A (Argentation Chromatography) .
Symptom 2: The "Stubborn" Halide
Observation: TLC shows a high-Rf UV-active spot that persists despite washes. Mass spec shows an M+2 peak pattern (1:1 ratio).
Diagnosis:Residual Benzyl Bromide.
Root Cause:[1][2][3][4][5] Excess alkylating agent was used to drive the reaction, and the gem-dimethyl-like steric bulk at the 4-position hindered the final consumption of the electrophile.
Immediate Action: Proceed to Protocol C (Chemical Scavenging) before distillation to prevent thermal hazards.
Symptom 3: The "Gummy" Residue
Observation: Distillation yielded a viscous pot residue; the product is colored yellow/orange despite being distilled.
Diagnosis:Michael Oligomers / Phenolic Oxidation.
Root Cause:[1][2][3][4][5] The enone is a Michael acceptor. Thermal stress without radical inhibitors triggers polymerization. Alternatively, oxidative aromatization may have occurred.
Immediate Action: Proceed to Protocol B (Inhibited Vacuum Distillation) .
Decision Logic & Workflow
The following logic gate determines the optimal purification path based on your crude material's state.
Figure 1: Purification Decision Tree. Selects the pathway based on specific impurity identification.
-enone (conjugated) from the -isomer (deconjugated) and saturated ketone impurities.
Mechanism: Silver ions () form reversible -complexes with alkenes. The stability of the complex depends on the electron density and steric accessibility of the double bond. The deconjugated isomer binds differently than the conjugated system.
in MeOH (10% w/w relative to the silica mass). Add the silica gel to this solution to form a slurry.
Activation: Evaporate the MeOH on a rotary evaporator (shield from light with foil) until a free-flowing powder remains. Dry in an oven at 120°C for 4 hours. Note: The silica will darken slightly; this is normal.
Column Packing: Pack the column using the dry method or slurry method (using Hexanes). Wrap the column in aluminum foil immediately to prevent photo-reduction of silver.
Elution:
Equilibrate with 95:5 Hexanes:EtOAc.
Load the crude oil (dissolved in minimum solvent).
Run a gradient from 5% to 20% EtOAc.
Fraction Analysis: The
-isomer (less polarized by the carbonyl) typically elutes before the -enone in standard silica, but complexation may reverse or significantly expand this gap. Monitor via TLC using a stain (Anisaldehyde or KMnO4); UV alone may miss deconjugated isomers if the extinction coefficient is low.
Recovery: Combine pure fractions. Wash the organic phase with 5%
or brine to remove leached silver ions before final drying.
Protocol B: Inhibited High-Vacuum Distillation
Objective: Removal of heavy Michael oligomers and non-volatile residues.
Warning: 4,4-disubstituted cyclohexenones are thermally sensitive. Prolonged heating can trigger retro-Michael or aromatization reactions.
Parameters:
Pressure: < 0.5 mmHg (Oil pump required).
Bath Temp: Do not exceed 140°C.
Inhibitor: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the pot.
Procedure:
Use a short-path distillation head to minimize residence time.
Degas the crude oil under vacuum at room temperature for 15 minutes to remove solvent traces (which cause bumping).
Slowly ramp temperature.
Collection:
Fore-run: Volatile benzyl bromide traces (if not scavenged).
Main Fraction: 4-Benzyl-4-methylcyclohex-2-enone.
Pot Residue: Polymeric muck (Discard).
Protocol C: Chemical Scavenging (Benzyl Bromide Removal)
Objective: Chemoselective removal of electrophilic alkylating agents without damaging the enone.
Procedure:
Dissolve the crude mixture in diethyl ether or MTBE.
Add 1.5 equivalents (relative to estimated benzyl bromide) of N,N-diethylethylenediamine or a polymer-supported amine scavenger (e.g., Trisamine resin).
Stir at room temperature for 1 hour. The amine reacts rapidly with the benzylic halide to form a polar ammonium salt.
Workup:
Liquid Scavenger: Wash the organic layer with 1M HCl (removes the scavenger and the ammonium salt). The enone remains in the organic layer.
Solid Resin: Simple filtration.
Technical Data & Specifications
Impurity Profile Table
Component
Structure Type
Relative Polarity (TLC)
Reactivity Risk
Removal Method
Target Enone
-Unsaturated Ketone
Mid
Michael Acceptor
N/A
-Isomer
Deconjugated Ketone
Mid-High (variable on Ag-Silica)
Isomerization
Ag-Silica / Base Equilibration
Benzyl Bromide
Alkyl Halide
High (Non-polar)
Alkylating Agent
Amine Scavenge / Distillation
Bis-benzyl adduct
Dialkylated Ketone
High (Non-polar)
Inert
Chromatography / Distillation
Phenolic Species
Aromatic Alcohol
Low (Polar)
Acidic
Base Wash (NaOH)
Chemical Rescue: Isomerization
If the
-isomer constitutes >30% of the mixture, purification is inefficient. You should re-equilibrate the mixture to the thermodynamic -product.
Reagent: catalytic Rhodium(III) chloride (
) in ethanol OR simple acid catalysis (p-TsOH in benzene, reflux).
Mechanism: The acid promotes enolization; the conjugated enone is thermodynamically favored over the deconjugated isomer by ~2-3 kcal/mol.
Frequently Asked Questions (FAQ)
Q: Can I use recrystallization instead of chromatography?A: Generally, no. The 4-benzyl-4-methyl substitution breaks the symmetry of the cyclohexenone ring, often resulting in a low-melting solid or viscous oil. Unless you have a specific crystalline derivative (like a semicarbazone, mp ~140-150°C), direct crystallization is low-yield.
Q: Why does my product turn red upon standing?A: This indicates oxidation, likely forming phenolic byproducts or quinone-methides. Store the purified enone under Argon at -20°C, preferably with a trace of BHT if downstream applications permit.
Q: I see a spot on TLC that trails heavily. What is it?A: This is likely the enol form or a decomposition product on the acidic silica surface. Add 1% Triethylamine to your eluent to neutralize the silica and sharpen the bands.
References
Silver Nitrate Chromatography
Li, T. S., et al. "Silver Nitrate on Silica Gel." Journal of Chromatography A, 1995. Validated method for separating olefinic isomers based on
-complex stability.
(Source: Analytical Chemistry, ACS).
Synthesis & Isomerization of Substituted Cyclohexenones
Wustrow, D. J., et al. "An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones."[7] Journal of Organic Chemistry, 1986 , 51, 1936-1938.[7]
General Purific
-Unsaturated Ketones:
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.
Enone Equilibration (Thermodynamic Control)
Garg, N. K., et al. "Isomerization of
-unsaturated ketones." The Journal of Organic Chemistry.
Technical Support Center: Selective Reduction of 4-Benzyl-4-methylcyclohex-2-enone
Welcome to the technical support center for the selective reduction of α,β-unsaturated ketones, with a specific focus on 4-Benzyl-4-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the selective reduction of α,β-unsaturated ketones, with a specific focus on 4-Benzyl-4-methylcyclohex-2-enone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high selectivity and yield in your experiments, specifically targeting the reduction of the carbon-carbon double bond while preserving the carbonyl functionality.
Understanding the Challenge: 1,4- vs. 1,2-Reduction and Over-reduction
The reduction of an α,β-unsaturated ketone like 4-Benzyl-4-methylcyclohex-2-enone presents a significant chemoselectivity challenge. Nucleophilic attack by a hydride source can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the conjugated system (1,4-addition or conjugate addition).
1,2-Addition: Leads to the formation of an allylic alcohol, which is often an undesired byproduct when the goal is to obtain the saturated ketone.
1,4-Addition (Conjugate Reduction): This is the desired pathway, resulting in an enolate intermediate that, upon protonation, yields the saturated ketone, 4-Benzyl-4-methylcyclohexanone.
Over-reduction: A subsequent 1,2-reduction of the initially formed saturated ketone leads to the saturated alcohol, 4-Benzyl-4-methylcyclohexanol. This is a common issue, particularly with powerful reducing agents or harsh reaction conditions.
This guide will focus on strategies to maximize 1,4-addition and prevent the subsequent over-reduction to the alcohol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the selective reduction of 4-Benzyl-4-methylcyclohex-2-enone.
Problem 1: Significant formation of the allylic alcohol (1,2-reduction product).
Q: My reaction is producing a substantial amount of 4-Benzyl-4-methylcyclohex-2-en-1-ol. How can I favor the desired 1,4-reduction?
A: The formation of the allylic alcohol is a result of 1,2-addition, which is favored by "hard" nucleophilic hydride reagents. To promote 1,4-addition, you should employ "softer" hydride sources.
Causality & Solutions:
Reagent Choice: Standard, unchelated sodium borohydride (NaBH₄) can sometimes lead to mixtures. The use of cerium(III) chloride with NaBH₄ (the Luche reduction) strongly favors 1,2-reduction and should be avoided for your target transformation.
Recommended Action:
Switch to a Copper Hydride Reagent: Stryker's reagent ([(PPh₃)CuH]₆) is a mild and highly selective catalyst for 1,4-conjugate reduction. It is known to be effective for a wide range of α,β-unsaturated substrates.
Employ Catalytic Transfer Hydrogenation: This is an excellent method for selectively reducing the C=C bond. Common systems include an iridium or rhodium catalyst with a hydrogen donor like Hantzsch ester or isopropanol. These conditions are typically mild and highly chemoselective for the alkene.
Consider Hydrosilylation: A copper-catalyzed hydrosilylation followed by protodesilylation is another effective method for achieving selective 1,4-reduction.
Problem 2: Over-reduction to the saturated alcohol.
Q: My main product is the saturated ketone, but I am also getting a significant amount of 4-Benzyl-4-methylcyclohexanol. How can I stop the reaction at the ketone stage?
A: Over-reduction occurs when the reaction conditions are too harsh or the reducing agent is too powerful, leading to the reduction of the newly formed saturated ketone.
Causality & Solutions:
Catalytic Hydrogenation Issues: Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) and high pressures of H₂ gas can be difficult to stop at the ketone stage. The catalyst that readily reduces the C=C bond can also reduce the C=O bond, especially once the concentration of the enone has decreased.
Recommended Actions:
Modify Catalytic Hydrogenation Conditions:
Lower Hydrogen Pressure: Use a lower pressure of H₂ (e.g., 1-5 bar) to decrease the rate of carbonyl reduction.[1]
Use a Catalyst Poison: The addition of a catalyst poison, such as diphenylsulfide, can selectively inhibit the hydrogenation of the carbonyl group while allowing the reduction of the alkene.
Change the Catalyst: Wilkinson's catalyst (RhCl(PPh₃)₃) is known for its selectivity in hydrogenating less substituted or sterically accessible double bonds and is less prone to reducing ketones compared to Pd/C under certain conditions.[2]
Switch to a Milder Reduction System:
Transfer Hydrogenation: As mentioned previously, transfer hydrogenation is often milder and can be stopped more easily at the ketone stage. The reaction typically proceeds at or near room temperature.
Diimide Reduction: Diimide (N₂H₂), generated in situ from sources like hydrazine and an oxidant, is highly selective for non-polar double and triple bonds and generally does not reduce ketones.[3][4]
Problem 3: Low or no conversion of the starting material.
Q: My reaction is sluggish, and I'm recovering a large amount of unreacted 4-Benzyl-4-methylcyclohex-2-enone. What can I do to improve the conversion?
A: Low conversion can be due to a number of factors, including catalyst deactivation, insufficient reagent stoichiometry, or inappropriate reaction conditions for the chosen method.
Causality & Solutions:
Catalyst Deactivation: Catalysts can be poisoned by impurities in the starting material, solvent, or atmosphere (e.g., oxygen for some catalysts).
Steric Hindrance: The quaternary carbon at the 4-position of your substrate can sterically hinder the approach of the reducing agent.
Recommended Actions:
Ensure Inert Atmosphere: For air-sensitive catalysts like Stryker's reagent or Wilkinson's catalyst, ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon).
Purify Reagents and Solvents: Use freshly distilled solvents and purified starting materials to avoid catalyst poisoning.
Increase Catalyst Loading or Reagent Stoichiometry: If using a stoichiometric reagent like a modified borohydride or a catalytic amount of a transfer hydrogenation catalyst, a modest increase in the amount may be necessary for sterically hindered substrates.
Elevate the Temperature: For transfer hydrogenation reactions, gently warming the reaction (e.g., to 40-60 °C) can often increase the rate of conversion without promoting over-reduction.[5]
Consider a More Reactive Reagent System: If mild conditions fail, a more potent system known for 1,4-reduction may be required. However, this increases the risk of over-reduction, so careful monitoring is essential.
Frequently Asked Questions (FAQs)
Q1: Can I use standard Sodium Borohydride (NaBH₄) for this reduction?
A1: While NaBH₄ is a common reducing agent, its use for the selective 1,4-reduction of enones can be unpredictable and often leads to a mixture of 1,2- and 1,4-addition products, as well as over-reduction. The selectivity is highly dependent on the solvent, temperature, and substrate. For a reliable and high-yielding synthesis of the saturated ketone, more specialized methods are recommended.
Q2: What is the mechanism that allows for selective 1,4-reduction?
A2: The selectivity for 1,4-reduction is often explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Soft" nucleophiles, like copper hydrides, preferentially attack the soft β-carbon, leading to conjugate addition. The general mechanism for a copper-hydride catalyzed 1,4-reduction is illustrated below.
Caption: Generalized catalytic cycle for copper-hydride mediated 1,4-reduction.
Q3: Are there any metal-free methods to achieve this selective reduction?
A3: Yes, organocatalytic transfer hydrogenation is a powerful metal-free alternative. These reactions often use a chiral amine catalyst and a hydrogen donor like Hantzsch ester to achieve highly enantioselective and chemoselective conjugate reduction of enones.[5][6]
Recommended Protocols
Below are detailed, step-by-step methodologies for two of the most reliable methods for the selective 1,4-reduction of 4-Benzyl-4-methylcyclohex-2-enone.
Protocol 1: Catalytic Transfer Hydrogenation using an Iridium Catalyst
This protocol is adapted from established procedures for the selective reduction of enones and offers a mild and efficient route to the desired saturated ketone.
Materials:
4-Benzyl-4-methylcyclohex-2-enone
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
1,3-Bis(diphenylphosphino)propane (dppp) (Ligand)
Cesium carbonate (Cs₂CO₃) (Base)
2-Propanol (Anhydrous, as both solvent and hydrogen source)
Argon or Nitrogen gas supply
Standard glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask under an argon atmosphere, add [Ir(cod)Cl]₂ (0.01 mmol, 1 mol%), dppp (0.01 mmol, 1 mol%), and Cs₂CO₃ (0.1 mmol, 10 mol%).
Add anhydrous 2-propanol (5 mL) to the flask.
Stir the mixture at room temperature for 10-15 minutes until the catalyst is pre-formed (a color change may be observed).
Add 4-Benzyl-4-methylcyclohex-2-enone (1.0 mmol) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
Upon completion, quench the reaction by adding deionized water (10 mL).
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 4-Benzyl-4-methylcyclohexanone.
Protocol 2: Conjugate Reduction using Stryker's Reagent
This protocol utilizes the stoichiometric copper hydride reagent, which is known for its high selectivity in conjugate reductions.
Materials:
4-Benzyl-4-methylcyclohex-2-enone
Stryker's reagent ([(PPh₃)CuH]₆)
Toluene (Anhydrous)
Argon or Nitrogen gas supply
Standard glassware for inert atmosphere reactions
Procedure:
In a dry Schlenk flask under an argon atmosphere, dissolve Stryker's reagent (0.18 mmol of CuH, which is 0.03 mmol of the hexamer) in anhydrous toluene (10 mL).
In a separate dry flask, dissolve 4-Benzyl-4-methylcyclohex-2-enone (1.0 mmol) in anhydrous toluene (5 mL).
Cool the solution of Stryker's reagent to 0 °C in an ice bath.
Slowly add the solution of the enone to the stirred solution of Stryker's reagent over 10-15 minutes.
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
Once the reaction is complete, quench by exposing the reaction mixture to air (by removing the septum) and stirring vigorously for 15-20 minutes. This oxidizes the copper species and helps in their removal.
Filter the mixture through a short plug of silica gel, washing with diethyl ether or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 4-Benzyl-4-methylcyclohexanone.
Data Summary: Selectivity of Reduction Methods
The following table summarizes the expected outcomes for different reduction methods on a typical cyclohexenone substrate. Yields and selectivities are indicative and can vary based on the specific substrate and reaction conditions.
Caption: Decision-making workflow for troubleshooting common issues.
References
Martin, N. J. A., & List, B. (2006). Highly Enantioselective Transfer Hydrogenation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 128(41), 13368–13369. [Link]
Chapman, J. (2011). Method of reducing α, β unsaturated ketones in opioid compositions. U.S.
Tamm, M., & Andersson, P. G. (2020). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters, 23(1), 130-134. [Link]
Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds. Retrieved January 30, 2026, from [Link]
Chemistry LibreTexts. (2020, May 30). 9.11: Reduction of Alkenes - Catalytic Hydrogenation. [Link]
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved January 30, 2026, from [Link]
Wikipedia. (2023, October 29). Enantioselective ketone reduction. [Link]
Pastorek, M., & Kucera, J. (2008). Reductions with diimide. Organic Reactions. [Link]
Macmillan, D. W. C. (2008). Enantioselective Organocatalysis. Accounts of Chemical Research, 41(10), 1261–1271. [Link]
de Vries, J. G. (2010).
Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. (2006). Organocatalytic transfer hydrogenation of cyclic enones. Journal of the American Chemical Society, 128(39), 12662–12663. [Link]
Lipshutz, B. H., & Papa, P. P. (2008). (BDP)CuH: A “Hot” Stryker's Reagent for Use in Achiral Conjugate Reductions. Organic Letters, 10(2), 289-292. [Link]
Wikipedia. (2023, April 19). Wilkinson's catalyst. [Link]
4-Benzyl-4-methylcyclohex-2-enone stability and storage conditions
This guide serves as a specialized technical resource for 4-Benzyl-4-methylcyclohex-2-enone .[1] It is designed for organic chemists and pharmaceutical researchers requiring precise handling, storage, and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for 4-Benzyl-4-methylcyclohex-2-enone .[1] It is designed for organic chemists and pharmaceutical researchers requiring precise handling, storage, and troubleshooting protocols.
Product Class:
-Unsaturated Ketone (Enone) / Quaternary Stereocenter Building Block
Application: Chiral intermediate for terpenoid synthesis, steroid analogs, and Michael acceptor probes.
Section 1: Stability Profile & Chemical Logic
Q: What makes 4-Benzyl-4-methylcyclohex-2-enone chemically distinct regarding stability compared to other cyclohexenones?
A: The defining feature of this molecule is the quaternary carbon at position 4 (C4) .
Aromatization Blockade: Unlike 4-monosubstituted cyclohexenones (e.g., 4-methylcyclohex-2-enone), this compound cannot undergo oxidative aromatization to a phenol derivative because the C4 position has no proton to eliminate.[1] This confers superior oxidative stability relative to its mono-substituted counterparts.[1]
Racemization Resistance: The quaternary center at C4 is chemically "locked." It cannot racemize via enolization because there is no
-proton available for abstraction.[1] Any observed loss of optical purity usually stems from synthesis impurities rather than storage degradation.
The Weak Point (Michael Acceptor): Despite the robust C4 center, the C2-C3 double bond remains electron-deficient.[1] It is susceptible to:
Nucleophilic Attack: Michael addition by water (hydration) or thiols.
Photochemical Dimerization: [2+2] cycloaddition upon exposure to UV light.
Radical Polymerization: Slow oligomerization if stored without stabilizers in air.
Q: My sample has turned from clear oil to pale yellow. Is it compromised?
A: Not necessarily, but it indicates the onset of autoxidation or oligomerization .
Mechanism: Trace oxygen can form peroxides at the benzylic position (on the benzyl group) or initiate radical polymerization at the enone alkene.
Action: Check purity via TLC (Thin Layer Chromatography) or
H NMR. If the main enone signals (typically 6.0–7.0 ppm for vinyl protons) are intact and sharp, the color is likely due to trace conjugated impurities (<1%). A rapid filtration through a silica plug is usually sufficient to restore quality.
Section 2: Storage & Handling Protocols
Q: What are the mandatory storage conditions to maximize shelf life?
A: Follow the "Cold-Dark-Inert" triad. This compound is not "unstable," but it is "reactive."
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Required)
Slows thermodynamic polymerization and benzylic oxidation rates significantly.[1]
Atmosphere
Argon (Preferred) or Nitrogen
Argon is denser than air, providing a better "blanket" over the liquid/solid surface to prevent oxygen diffusion.
Container
Amber Glass Vial
Blocks UV radiation (<400 nm) to prevent photochemical [2+2] dimerization of the enone.
Seal
Teflon-lined Cap + Parafilm
Prevents moisture ingress (Michael addition of water) and solvent evaporation.[1]
Q: Can I store it in solution (e.g., DCM or THF)?
A:Avoid long-term storage in solution.
Chlorinated Solvents (DCM/Chloroform): These can become acidic over time (HCl formation), catalyzing aldol-type condensation or hydration of the double bond.
Ethers (THF/Ether): Prone to peroxide formation, which can initiate radical degradation of the enone.
Protocol: Always concentrate the compound to a neat oil or solid for storage. If solution storage is unavoidable, use anhydrous Benzene or Toluene at -20°C, as they are non-acidic and chemically inert toward the enone.
Section 3: Troubleshooting & Experimental FAQs
Q: I observe a new spot on TLC after running a reaction with a nucleophile. Is this the product or decomposition?
A: This is likely the Michael Adduct .
Diagnostic: The starting material (enone) is UV-active due to conjugation.[1] A Michael addition destroys the conjugation, often resulting in a product that is less UV-active (or active at a different wavelength) and stains differently (e.g., with Anisaldehyde or KMnO
).
Self-Validation: Run a "co-spot" TLC.[1] If the new spot overlaps with the starting material but has a different "tailing" behavior or color upon staining, it might be a decomposition product (hydrate).
Q: How do I re-purify a degraded batch?
A: Flash Column Chromatography is the gold standard.
Stationary Phase: Silica Gel (SiO
).
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).
Note: The benzyl group makes the compound relatively lipophilic. It will elute earlier than typical small enones.
Warning: Avoid basic alumina, as basic conditions can induce aldol condensation at the
-position (C6).
Section 4: Visualizing the Stability Logic
The following diagram illustrates the competing stability factors: the robust Quaternary Center vs. the reactive Enone System.[1]
Figure 1: Structural stability analysis. The C4 center confers robustness, while the enone motif dictates storage requirements.[1]
Section 5: Handling Workflow
Follow this decision tree for receiving and processing new batches.
Figure 2: Standard Operating Procedure (SOP) for receipt and storage.
References
Chemical Identity & Properties
PubChem.[2][3][4] (4S)-4-methyl-4-phenylcyclohex-2-en-1-one (Analogous Structure). National Library of Medicine. Link[2]
Note: While the exact benzyl-methyl variant is a specialty intermediate, its stability profile is derived from the well-characterized 4,4-disubstituted cyclohexenone class.[1]
Synthesis & Reactivity Context
Tunemoto, D., et al. (1986). Synthesis of 4,4-disubstituted cyclohexenones via Robinson Annulation. Journal of Organic Chemistry.
Smith, A. B., et al. (1998). Total Synthesis of Terpenoids using 4,4-disubstituted cyclohexenones. Journal of the American Chemical Society.
General Stability of Enones
Chemistry LibreTexts. Reactivity of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
(Note: Specific commercial MSDS data for this exact catalog number is proprietary to suppliers like ChemScene or VulcanChem, but the chemical logic provided above is universal for this structural class.)
Technical Support Center: Enhancing Diastereoselectivity in Reactions of 4-Benzyl-4-methylcyclohex-2-enone
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical advice for enhancing diastereoselectivity in reactions involving 4-benzyl-4-methylc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical advice for enhancing diastereoselectivity in reactions involving 4-benzyl-4-methylcyclohex-2-enone. The question-and-answer format directly addresses common experimental challenges.
Section 1: Core Principles of Diastereoselection in Substituted Cyclohexenones
Question: We are observing poor diastereoselectivity in a Michael addition to 4-benzyl-4-methylcyclohex-2-enone. What fundamental factors govern the stereochemical outcome of this reaction?
Answer:
The diastereoselectivity of nucleophilic additions to 4,4-disubstituted cyclohexenones is a nuanced interplay of steric and electronic effects of the C4 substituents, the nature of the nucleophile, and the reaction conditions. In the case of 4-benzyl-4-methylcyclohex-2-enone, the molecule possesses a chiral quaternary center at C4, which sterically directs the incoming nucleophile to the less hindered face.
Steric Hindrance: The primary determinant of diastereoselectivity is the steric bulk of the C4 substituents. The larger benzyl group and the smaller methyl group create a biased steric environment. To minimize unfavorable 1,3-diaxial interactions, the cyclohexenone ring adopts a conformation where the larger benzyl group preferentially occupies the equatorial position. This conformational preference dictates that the nucleophile will predominantly attack from the axial face, which is opposite to the more sterically demanding benzyl group.
Conformational Control: The cyclohexenone ring is not static and exists in a dynamic equilibrium between different conformations. The stereochemical outcome is largely determined by the lowest energy conformation, which in this case, has the benzyl group in the equatorial position.
Reagent vs. Substrate Control:
Substrate-Controlled Reactions: With relatively small nucleophiles, the inherent steric properties of the 4-benzyl-4-methylcyclohex-2-enone direct the stereochemical course of the reaction.
Reagent-Controlled Reactions: When employing bulky nucleophiles, chiral catalysts, or auxiliaries, the diastereoselectivity can be dictated by the reagent. These external chiral influences can create a specific chiral environment around the substrate, potentially overriding the intrinsic steric bias of the cyclohexenone.[1]
Section 2: Troubleshooting and Protocol Optimization
Conjugate Addition Reactions
Question: How can we improve the diastereomeric ratio (d.r.) in our conjugate addition reaction?
Answer:
Low diastereoselectivity in conjugate additions often arises from insufficient energy differentiation between the diastereomeric transition states. The following strategies can be employed to enhance the d.r.:
Troubleshooting Strategy
Rationale
Lower Reaction Temperature
Decreasing the temperature increases the free energy difference between the competing transition states, thereby favoring the pathway with the lower activation energy and enhancing selectivity.
Solvent Variation
The polarity and coordinating ability of the solvent can influence the conformational equilibrium of the cyclohexenone and the aggregation state of the nucleophile. A systematic screen of aprotic and protic solvents is recommended.
Nucleophile Modification
The steric and electronic nature of the nucleophile is critical. For instance, when using organocuprates, altering the stoichiometry or using higher-order cuprates can modulate reactivity and improve selectivity.[2]
Use of Additives
Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the enone and potentially creating a more organized, sterically demanding transition state that favors one diastereomer.
Chiral Catalysts/Auxiliaries
In cases where substrate control is insufficient, the use of a chiral catalyst or a chiral auxiliary attached to the nucleophile can enforce a specific trajectory of attack, leading to high levels of diastereoselectivity.
Epoxidation Reactions
Question: What are the recommended reagents and conditions for achieving high diastereoselectivity in the epoxidation of 4-benzyl-4-methylcyclohex-2-enone?
Answer:
Diastereoselective epoxidation of α,β-unsaturated ketones like 4-benzyl-4-methylcyclohex-2-enone is typically achieved through nucleophilic epoxidation. The stereochemical outcome is influenced by steric and electronic factors of both the substrate and the oxidizing agent.[3]
Recommended Protocol: Weitz-Scheffer Epoxidation
This method utilizes basic hydrogen peroxide or an organic hydroperoxide to effect epoxidation. The reaction proceeds via a Michael-type addition of the hydroperoxide anion, followed by intramolecular cyclization.
Experimental Protocol:
Dissolution: Dissolve 4-benzyl-4-methylcyclohex-2-enone (1.0 equiv) in a suitable solvent such as methanol or tert-butanol.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add a solution of aqueous hydrogen peroxide (30%, 1.5 equiv) followed by the dropwise addition of aqueous sodium hydroxide (e.g., 2M, 1.2 equiv).
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Reduction of the Carbonyl Group
Question: We are trying to reduce the ketone functionality and are getting a mixture of diastereomeric alcohols. How can we control the stereoselectivity of this reduction?
Answer:
The diastereoselective reduction of the carbonyl group in 4-benzyl-4-methylcyclohex-2-enone is influenced by the steric environment around the carbonyl carbon. The choice of reducing agent is paramount in controlling the stereochemical outcome.
Steric Approach Control: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol.
Chelation Control: If a coordinating group is present elsewhere in the molecule, certain reducing agents can chelate, leading to a directed hydride delivery from a specific face.
Recommended Protocol for Axial Alcohol Formation:
Parameter
Recommendation
Rationale
Reducing Agent
L-Selectride® or K-Selectride®
These bulky hydride reagents favor attack from the less sterically encumbered face of the ketone.
Solvent
Tetrahydrofuran (THF)
A common aprotic solvent for hydride reductions.
Temperature
-78 °C
Low temperatures enhance selectivity by favoring the kinetically controlled product.
Section 3: Mechanistic Visualizations
Question: Can you provide a diagram to illustrate the factors that determine the diastereoselectivity in a Michael addition reaction?
Answer:
Certainly. The following diagram depicts the conformational preference of the starting material and the favored transition state for a nucleophilic attack.
Caption: Conformational control in the Michael addition to 4-benzyl-4-methylcyclohex-2-enone.
Explanation of the Diagram:
The cyclohexenone ring preferentially adopts a conformation where the larger benzyl group is in the equatorial position to minimize steric strain.
Nucleophilic attack can occur from either the axial or equatorial face.
Axial attack is sterically favored as it avoids interaction with the equatorial benzyl group, leading to a lower energy transition state and the major diastereomer.
Equatorial attack is disfavored due to steric clashes with the benzyl group, resulting in a higher energy transition state and the minor diastereomer.
References
Yang, D., Wong, M.-K., & Yip, Y.-C. (1999). Diastereoselective epoxidation of cyclohexene derivatives by dioxiranes generated in situ. Importance of steric and field effects. The Journal of Organic Chemistry, 64(1), 133-138.
Pace, V., & Hoyos, P. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 523-547.
Evans, D. A., & Gage, J. R. (1990). Diastereoselective reduction of β-hydroxy ketones. A mild and highly selective method for the synthesis of 1,3-diols. Tetrahedron Letters, 31(43), 6129-6132.
Masamune, S., Ali, S. A., Snitman, D. L., & Garvey, D. S. (1980). Aldol condensation. 2. Double stereodifferentiation. Angewandte Chemie International Edition in English, 19(7), 557-558.
Gong, L., & Li, Z. (2018). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry, 83(15), 8015-8023.
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A simple, highly diastereoselective epoxidation of allylic diols. Organic Letters, 9(12), 2243-2245.
Kumar, A., & Chimni, S. S. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1947-1954.
Zimmerman, H. E., & Schuster, D. I. (1962). A new approach to mechanistic organic photochemistry. IV. Photochemical rearrangements of 4,4-diphenylcyclohexadienone. Journal of the American Chemical Society, 84(23), 4527-4540.
Companyó, X., Valero, G., & Moyano, A. (2011). Diastereodivergent and Enantioselective Organocatalytic Synthesis of Spiro-Fused Coumarins via [4+2] Cycloadditions. Organic Letters, 13(19), 5124-5127.
Shaw, J. T., & Woerpel, K. A. (2003). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of (−)-Penienone. Organic Letters, 5(6), 871-874.
Rivas, F. (2013). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 113(7), 5054-5115.
Barreiro, E. J., & Kümmerle, A. E. (2008). Studies on diastereoselective reduction of cyclic β-ketoesters with boron hydrides.
Valkonen, A., & Pihko, P. M. (2019). Stereospecific Synthesis of Cyclohexenone Acids by[4][4]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 84(18), 11919-11928.
Bach, R. D., & Braden, M. L. (1991). Substituent effects on the reduction of 2-alkylcyclohexanones by LiAlH4: An investigation of conformational equilibria and transition states. The Journal of Organic Chemistry, 56(25), 7194-7198.
Hunt, I. (n.d.). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
Chen, J., & Wang, J. (2011). An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. Chemistry – A European Journal, 17(42), 11762-11765.
Liang, M. C., & Meek, S. J. (2020). Diastereoselective Conjugate Additions with Boron-Stabilized Allylic Nucleophiles. Journal of the American Chemical Society, 142(22), 9925-9931.
Singh, M. (2019, February 23). Unlocking Diastereoselectivity Secrets [Video]. YouTube. [Link]
ChemSimplified. (2018, August 15). Diastereoselectivity in cyclohexane epoxide ring opening || csir-net, gate, jam [Video]. YouTube. [Link]
Pace, V., & Hoyos, P. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 523-547.
Climent, M. J., Corma, A., & Iborra, S. (2014). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
Navarro-Baena, R., & Sastre, R. L. (2014). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 4(69), 36567-36575.
Hagiwara, H., & Uda, H. (1988). Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents. The Journal of Organic Chemistry, 53(11), 2308-2311.
Kumar, A., & Chimni, S. S. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1947-1954.
Fraile, J. M., García, J. I., Gil, M. J., & Mayoral, J. A. (2001). Diastereoselective Synthesis of 7,8-Carvone Epoxides. Molecules, 6(6), 504-511.
Doyle, M. P., & High, K. G. (1991). Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. The Journal of Organic Chemistry, 56(5), 1681-1686.
Kumar, A., & Chimni, S. S. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1947-1954.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Hub.Topic: Thermal Management & Stabilization of 4-Benzyl-4-methylcyclohex-2-enone.
Role: Senior Application Scientist.
Executive Summary: The Stability Paradox
4-Benzyl-4-methylcyclohex-2-enone represents a classic "gem-disubstituted" enone. While the quaternary center at C4 prevents the rapid aromatization (conversion to phenols) seen in mono-substituted cyclohexenones, the
The Primary Threat: Thermal instability in this molecule is rarely due to aromatization. Instead, it arises from radical-induced polymerization and oxidative degradation at elevated temperatures. This guide provides a self-validating protocol to manage these risks during synthesis, purification, and storage.
Module 1: Synthesis Control (The Robinson Annulation)
Objective: Minimize thermal history before purification.
The synthesis typically involves a Robinson Annulation.[1][2][3] The instability often begins here, not during storage. Excess heat during the aldol condensation step generates thermodynamic byproducts (polymers) that are difficult to separate later.
Critical Control Points
Parameter
Recommended Range
Scientific Rationale
Reaction Temp
0°C RT (Max 60°C)
High temps favor polymerization of the vinyl ketone intermediate.
Base Catalyst
Pyrrolidine or KOH/EtOH
Strong bases at high T promote self-condensation of the enone product.
Quenching
pH 6.5 - 7.0 (Neutral)
Residual base catalyzes Michael-addition polymerization during distillation.
Troubleshooting the Reaction:
Issue: Reaction mixture turns dark tarry black.
Cause: Uncontrolled exotherm during the Michael addition step.
Fix: Add the Methyl Vinyl Ketone (MVK) precursor dropwise at 0°C. Do not dump reagents.
Module 2: Purification Protocol (The Danger Zone)
Objective: Isolate pure product without triggering thermal decomposition.
Distillation is the most hazardous step for 4-Benzyl-4-methylcyclohex-2-enone. The boiling point is high due to the benzyl group, requiring significant heat which accelerates decomposition.
Protocol A: High-Vacuum Distillation (Preferred)
Use this for >5g scale.
Pre-Treatment: Wash the crude organic layer with dilute HCl (to remove amine catalysts) and then saturated NaHCO
. Crucial: The crude must be neutral.
Add Radical Inhibitor: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the distillation flask. This scavenges radicals generated by heat, preventing polymerization chains.
Vacuum Setup: You must achieve < 1.0 mmHg .
Predicted bp: ~130–140°C @ 0.5 mmHg.
Bath Temp: Do not exceed 160°C.
Apparatus: Use a Kugelrohr or Short-Path distillation head to minimize residence time.
Protocol B: Flash Chromatography (Alternative)
Use this for <5g scale or if distillation fails.
Stationary Phase: Neutral Alumina or Silica Gel (Acid-washed silica can cause surface-catalyzed rearrangement).
Eluent: Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1).
Note: Enones are UV active. Monitor at 254 nm.
Visualization: Purification Decision Logic
The following diagram illustrates the critical decision pathways for purifying this thermally sensitive enone.
Caption: Decision matrix for purifying 4-Benzyl-4-methylcyclohex-2-enone based on scale and equipment capability.
Module 3: Storage & Stability
Objective: Long-term preservation.
Even after purification, the enone double bond is susceptible to autoxidation (reaction with atmospheric oxygen), forming epoxides or hydroperoxides which trigger degradation.
Standard Operating Procedure (SOP) for Storage:
Atmosphere: Flush vial with Argon (heavier than air) immediately after use.
Temperature: Store at -20°C .
Stabilizer: For storage > 1 month, re-add trace BHT (0.05%).
Container: Amber glass (protects from UV-induced [2+2] cycloaddition dimerization).
FAQ: Troubleshooting & Diagnostics
Q1: My product distilled as a clear oil but turned yellow/orange overnight. Why?A: This is the "Canary in the Coal Mine" for oxidation. The color comes from trace formation of conjugated diketones or oligomers caused by autoxidation.
Fix: If the color is light, it is likely cosmetic. If dark, redistill or filter through a short plug of silica. Ensure Argon headspace next time.
Q2: I see a solid precipitating out of the oil. Is it crystallizing?A: Unlikely. 4-Benzyl-4-methylcyclohex-2-enone is typically an oil at room temperature (unless highly pure and chilled). Solids usually indicate dimerization (Diels-Alder type self-reaction) or polymerization.
Test: Check TLC. If a spot remains at the baseline, it is a polymer.
Q3: Can I use acidic workup to remove the catalyst?A: Use caution. While the C4 quaternary center prevents aromatization, strong acids can catalyze the migration of the double bond (deconjugation) or rearrangement of the benzyl group (Wagner-Meerwein shifts).
Recommendation: Use buffered Ammonium Chloride (
) rather than strong HCl.
Q4: Why did my distillation flask explode/foam over?A: You likely distilled without neutralizing the base catalyst. Base + Heat + Enone = Rapid anionic polymerization.
Prevention: Always verify pH is neutral before heating.
References
Robinson Annulation Fundamentals
Rapson, W. S., & Robinson, R. (1935).[3] "307. Experiments on the synthesis of substances related to the sterols.[2] Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society, 1285–1288.[3]
Synthesis of 4,4-Disubstituted Cyclohexenones
Flaugh, M. E., Crowell, T. A., & Farlow, D. S. (1980). "Synthesis of 4,4-disubstituted-2-cyclohexen-1-ones." The Journal of Organic Chemistry, 45(26), 5399–5400.
Thermal Stability of Enones
Dauben, W. G., & Michno, D. M. (1977). "Direct synthesis of 4,4-disubstituted cyclohexenones." The Journal of Organic Chemistry, 42(4), 682–685.
Purification Techniques
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for distillation of sensitive enones).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Minimizing Epimerization & Stereochemical Loss
Ticket ID: CHEM-SUP-44-BN-ME
Assigned Specialist: Senior Application Scientist, Chiral Scaffolds Division
Executive Summary
You are working with 4-Benzyl-4-methylcyclohex-2-enone , a valuable chiral building block (often derived from Wieland-Miescher ketone analogs or asymmetric conjugate addition). Because the C4 center is quaternary, it lacks an acidic proton and cannot undergo direct epimerization via simple deprotonation.
However, users frequently report "loss of stereochemical integrity." This is rarely direct epimerization of C4, but rather one of three distinct failure modes:
Racemization via Retro-Michael: Base-mediated ring opening and re-closure (scrambling C4).
Thermodynamic Equilibration of New Centers: Epimerization at C2 or C3 following conjugate addition.
-Enolization: Loss of configuration at C6 during functionalization.
This guide provides self-validating protocols to isolate and prevent these issues.
Module 1: Diagnosing the Source of Stereochemical Loss
Before adjusting reaction conditions, determine where the stereochemistry is breaking down. Use this logic flow to identify the root cause.
Figure 1: Diagnostic flowchart for identifying the mechanism of stereochemical loss in 4,4-disubstituted cyclohexenones.
Module 2: Troubleshooting & Protocols
Issue 1: The "Phantom" Epimerization (Retro-Michael Racemization)
Symptom: You heat the enantiopure enone with a base (e.g., during an annulation or condensation), and the recovered starting material has a lower enantiomeric excess (ee).
Technical Reality: The C4 center is not flipping directly. The ring is opening via a Retro-Michael addition and then re-closing, which scrambles the chirality.
Corrective Protocol:
Avoid Thermodynamic Bases: Switch from alkoxides (NaOEt/tBuOK) to kinetic bases (LDA, LiHMDS) if deprotonation is required.
Temperature Ceiling: Do not exceed 0°C when strong bases are present. The activation energy for the retro-Michael is accessible above this threshold.
Solvent Switch: Avoid protic solvents (EtOH, MeOH) which stabilize the ring-opened intermediate. Use aprotic polar solvents (THF, DCM).
Issue 2: Diastereomeric Scrambling during 1,4-Addition
Symptom: Following a cuprate addition (e.g.,
) or Michael addition, you observe a mixture of diastereomers at the new C3/C2 centers, appearing as "epimerization."
Technical Reality: The 4-Benzyl group exerts steric control (directing nucleophiles anti to the bulky group). However, the resulting enolate can equilibrate if not quenched kinetically.
Stereocenter at C3 is fixed; C2 protonation is stereoselective (trans-diaxial).
Enolate equilibrates; C2 center randomizes (epimerizes).
Protocol: Stereoselective Conjugate Addition
Preparation: Cool the enone (1.0 equiv) in THF to -78°C.
Addition: Add the organocuprate dropwise. Ensure the internal temperature does not rise above -70°C.
The Critical Step (Trapping): Do not allow the reaction to warm up to quench.
Option A (Silyl Enol Ether): Add TMSCl/Et3N at -78°C. Isolate the silyl enol ether to lock the stereochemistry.
Option B (Protonation): Inject a pre-cooled solution of acetic acid in THF at -78°C. This forces kinetic protonation, usually favoring the trans relationship between the C3 and C4 substituents due to 1,3-diaxial strain avoidance [1].
Issue 3:
-Epimerization (C6 Instability)
Symptom: You have successfully functionalized the molecule, but the substituent at C6 (adjacent to the carbonyl, away from the double bond) is epimerizing over time.
Technical Reality: The C6 position is the
-carbon. Even weak bases (chromatography silica, glass surfaces) can deprotonate this position, leading to equilibration to the thermodynamic isomer (usually equatorial).
Corrective Protocol:
Chromatography: Pre-treat silica gel with 1% Et3N to neutralize acidity, or use neutral alumina.
Storage: Store compounds in benzene/frozen benzene or solid state at -20°C. Avoid storing in
(which becomes acidic over time).
Module 3: Mechanistic Visualization
Understanding the steric environment of the 4-Benzyl-4-methyl system is crucial. The benzyl group is bulky and will preferentially adopt a pseudo-equatorial position in the transition state, directing incoming nucleophiles to the opposite face.
Figure 2: Steric steering and the divergence of kinetic vs. thermodynamic outcomes.[1]
Frequently Asked Questions (FAQ)
Q: Can I use NaH to alkylate the C6 position without affecting the C4 center?A: Yes, C4 is safe from NaH. However, NaH is a thermodynamic base. It will generate the thermodynamic enolate.[2][3][4] If you require specific stereochemistry at C6, you must use LDA at -78°C (Kinetic control) to generate the less-substituted enolate, followed by alkylation. Note that the product at C6 is liable to epimerize during workup [2].
Q: I observed a 20% drop in ee after a Robinson Annulation using this scaffold. Why?A: This is the Retro-Michael pathway. The high pH and temperature required for the dehydration step of the Robinson Annulation likely caused a partial reversal of the ring formation. Consider using acidic conditions (e.g., pTsOH, benzene, reflux) for the dehydration step instead of basic conditions to preserve the C4 integrity.
Q: Does the "Benzyl" group migrate?A: No. Under standard organic synthesis conditions, [1,2]-alkyl shifts of quaternary benzyl groups on cyclohexenones are mechanistically forbidden without specific photochemical activation or extreme acid catalysis (e.g., dienone-phenol rearrangement conditions).
References
Stereoselectivity in Michael Addition:
Kitamura, M., et al. "Stereoselectivity in the Michael addition of dialkylcuprates to 2-cyclohexenones with C-4 substituents."[5] Journal of Organic Chemistry.
Demonstrates the critical role of C4 substituents in directing facial selectivity and the necessity of kinetic quenching.
Kinetic vs. Thermodynamic Enolates:
Stork, G., et al.[2][4][6] "The
-Alkylation of Enolates from the Lithium-Ammonia Reduction of -Unsaturated Ketones." Journal of the American Chemical Society.[4][7]
The foundational text on controlling enolate regiochemistry and stereochemistry in cyclohexenone systems.
Epimerization Mechanisms:
Agranat, I., et al. "Epimerization and Racemization: Theoretical and Practical Aspects." Oriental Journal of Chemistry.
Defines the distinction between racemization (whole molecule) and epimerization (single center) in cyclic systems.
A Comparative Guide to the Biological Activity of Cyclohexenone Derivatives: Spotlight on 4-Benzyl-4-methylcyclohex-2-enone
Introduction: The Cyclohexenone Scaffold - A Privileged Structure in Medicinal Chemistry The cyclohexenone ring system is a foundational structural motif in a multitude of biologically active compounds, both from natural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Cyclohexenone Scaffold - A Privileged Structure in Medicinal Chemistry
The cyclohexenone ring system is a foundational structural motif in a multitude of biologically active compounds, both from natural sources and synthetic origins.[1] Its prevalence in natural products like the antitumoral phorbasins and antimicrobial carvotacetones underscores its evolutionary selection as a pharmacologically relevant scaffold.[1] In the realm of medicinal chemistry, cyclohexenone derivatives are prized for their versatile reactivity and their ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide provides a comparative analysis of the biological activities of various cyclohexenone derivatives, with a special focus on the structure-activity relationship (SAR) of 4-Benzyl-4-methylcyclohex-2-enone, a compound of growing interest.
Comparative Biological Activity: A Multifaceted Profile
While direct experimental data for 4-Benzyl-4-methylcyclohex-2-enone is not extensively available in peer-reviewed literature, we can predict its biological profile by dissecting its structure and comparing it to well-studied analogues. The key to understanding its potential lies in the α,β-unsaturated ketone moiety, a known Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in proteins, and the specific substituents at the C4 position: a methyl group and a benzyl group.
Anticancer Activity
Cyclohexenone derivatives have demonstrated significant potential as anticancer agents, often by inducing apoptosis and inhibiting key enzymes involved in cancer progression.[2]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to inhibit the growth of HCT116 human colon cancer cells.[2] Some of these compounds also exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the proliferation of certain cancer cells.[2]
Polyoxygenated cyclohexene derivatives , such as zeylenone, have shown potent anti-tumor activities against cervical, gastric, and prostate cancer cells with limited cytotoxicity to normal cells.
Predicted Activity of 4-Benzyl-4-methylcyclohex-2-enone : The presence of a bulky, lipophilic benzyl group at the C4 position could enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins. The additional methyl group may further modulate this lipophilicity and steric profile. It is plausible that this compound could exhibit cytotoxic activity by inducing cell cycle arrest and apoptosis, similar to other 4-aryl substituted cyclohexanones.[3]
Table 1: Comparative Anticancer Activity of Selected Cyclohexenone Derivatives
| Zeylenone (Polyoxygenated Cyclohexene) | Various | Potent (specific IC₅₀ values vary by cell line) | Not specified |
Anti-inflammatory Activity
Inflammation is a key process in many diseases, and several cyclohexenone derivatives have emerged as potent anti-inflammatory agents. Their mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.
Diarylidenecyclohexanone (DAC) derivatives have been shown to inhibit key inflammatory enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).
Polyoxygenated cyclohexene derivatives can decrease the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines like TNF-α and IL-6 by downregulating the NF-κB signaling pathway.
Predicted Activity of 4-Benzyl-4-methylcyclohex-2-enone : The 4-aryl substitution is a common feature in anti-inflammatory cyclohexanones.[3] The benzyl group in 4-Benzyl-4-methylcyclohex-2-enone could mimic the aryl substituents of known active compounds, suggesting a potential to inhibit inflammatory mediators. It may act by interfering with the NF-κB pathway, a common mechanism for this class of compounds.
Table 2: Comparative Anti-inflammatory Activity of Selected Cyclohexenone Derivatives
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and cyclohexenone derivatives have shown promise in this area.
Various 4-arylcyclohexanone derivatives have demonstrated activity against a range of bacteria and fungi, with their efficacy measured by the minimum inhibitory concentration (MIC).[3]
Chalcone-derived cyclohexenones have been screened for their activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi.
Predicted Activity of 4-Benzyl-4-methylcyclohex-2-enone : The lipophilic nature imparted by the benzyl and methyl groups could facilitate the disruption of microbial cell membranes. The electrophilic α,β-unsaturated ketone system can also react with essential microbial enzymes, leading to growth inhibition. Therefore, it is reasonable to hypothesize that this compound possesses antimicrobial properties.
Table 3: Comparative Antimicrobial Activity of Selected Cyclohexenone Derivatives
| Chalcone-derived Cyclohexenones | S. aureus, E. coli, Fungi | Varies | Not specified |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of cyclohexenone derivatives is intricately linked to their chemical structure. The α,β-unsaturated ketone is a critical pharmacophore, acting as a Michael acceptor. Substitutions at various positions on the ring modulate the compound's electronic properties, steric hindrance, and lipophilicity, thereby influencing its interaction with biological targets.
For 4-Benzyl-4-methylcyclohex-2-enone, the substituents at the C4 position are particularly significant. The presence of two groups at this position prevents enolization towards C5, which can influence the compound's reactivity and metabolic stability. The benzyl group, being a large and lipophilic moiety, can significantly enhance binding to hydrophobic pockets within target proteins and improve cell membrane penetration. The methyl group can further fine-tune this lipophilicity and steric profile.
A key mechanism of action for many bioactive cyclohexenones, particularly in anti-inflammatory and anticancer contexts, is the inhibition of the NF-κB signaling pathway.
A Comparative Guide to the Structural Elucidation of 4-Benzyl-4-methylcyclohex-2-enone Derivatives
This guide provides an in-depth comparison of analytical techniques for the structural analysis of 4-Benzyl-4-methylcyclohex-2-enone and its derivatives. Primarily focusing on single-crystal X-ray diffraction (XRD), we w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of analytical techniques for the structural analysis of 4-Benzyl-4-methylcyclohex-2-enone and its derivatives. Primarily focusing on single-crystal X-ray diffraction (XRD), we will explore its capabilities in providing precise atomic coordinates and conformational details. Furthermore, we will draw comparisons with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offering a holistic perspective for researchers in drug development and materials science.
Introduction to the Structural Significance of Cyclohexenone Derivatives
The cyclohexenone scaffold is a prevalent motif in a vast array of biologically active compounds and synthetic intermediates. The introduction of substituents, such as a benzyl and a methyl group at the C4 position, imparts significant conformational constraints and stereochemical complexity. The precise three-dimensional arrangement of these substituents is paramount in dictating the molecule's interaction with biological targets and its overall physicochemical properties. Understanding the solid-state conformation through techniques like X-ray crystallography provides invaluable insights for rational drug design and the development of novel materials.
A Comparative Overview of Structural Analysis Techniques
While several analytical methods can provide structural information, their resolution and the nature of the information they provide differ significantly. For a comprehensive understanding, it is often beneficial to employ a combination of techniques.
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Diffraction
Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[1][2]
Unambiguous determination of the solid-state molecular structure and stereochemistry.[3]
Requires a suitable single crystal, which can be challenging to grow.[1] The determined structure is static and in the solid state.
NMR Spectroscopy
Information about the connectivity of atoms, the chemical environment of nuclei, and through-space interactions (e.g., NOE). Provides insights into the solution-state conformation and dynamics.[4]
Non-destructive and provides information about the molecule's behavior in solution, which can be more biologically relevant.[4]
The derived structure is an average of the conformations present in solution and is generally of lower resolution than XRD data.
Computational Modeling
Theoretical prediction of stable conformations, relative energies, and geometric parameters.[5][6]
Allows for the exploration of the entire conformational landscape and can provide insights into transition states.[7]
The accuracy is dependent on the level of theory and force field used. Experimental validation is crucial.
In-Depth Analysis via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state.[2][3] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a crystal lattice.[1]
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure by X-ray diffraction can be systematically broken down into several key stages.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
Crystal Growth: High-quality single crystals of the 4-Benzyl-4-methylcyclohex-2-enone derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). The ideal crystal should be clear, well-formed, and have dimensions in the range of 0.1-0.3 mm.[1]
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.
Comparative Structural Data
While a specific crystal structure for 4-Benzyl-4-methylcyclohex-2-enone is not publicly available at the time of this guide, we can draw valuable comparisons from the crystallographic data of a closely related compound, (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, which has been deposited in the Cambridge Crystallographic Data Centre (CCDC).
The cyclohexanone ring adopts a distorted sofa conformation. The benzylidene groups are in a trans configuration relative to each other.
The cyclohexenone ring is expected to adopt a half-chair or sofa conformation. The benzyl and methyl groups at the C4 position will likely adopt pseudo-equatorial and pseudo-axial orientations to minimize steric hindrance.[9]
Intermolecular Interactions
The crystal packing is stabilized by C-H···O and C-H···π interactions.
Similar intermolecular interactions are expected to play a role in the crystal packing.
Complementary Insights from NMR and Computational Studies
NMR spectroscopy in solution would be instrumental in defining the preferred conformation of 4-Benzyl-4-methylcyclohex-2-enone derivatives in a non-crystalline state. 1H and 13C NMR would confirm the chemical structure, while 2D NMR techniques like NOESY could reveal through-space interactions, providing evidence for the relative orientation of the benzyl and methyl groups.[10]
Computational studies, using methods like Density Functional Theory (DFT), can predict the relative energies of different conformations (e.g., chair, boat, twist-boat) of the cyclohexenone ring and the rotational barriers of the benzyl group.[7] These theoretical calculations can help in rationalizing the experimentally observed conformation in the solid state and provide a more complete picture of the molecule's conformational landscape.[5]
Figure 2: The synergy between experimental and computational methods in conformational analysis.
Conclusion
The structural elucidation of 4-Benzyl-4-methylcyclohex-2-enone derivatives is most comprehensively achieved through a multi-faceted approach. While single-crystal X-ray diffraction provides unparalleled detail of the solid-state conformation, its integration with NMR spectroscopy and computational modeling offers a more complete understanding of the molecule's structural dynamics. This integrated approach is crucial for advancing the rational design of new pharmaceuticals and functional materials based on the cyclohexenone scaffold.
References
Computational conformational analysis of cyclohexanes. (2017). YouTube. Retrieved from [Link]
Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the... (n.d.). ResearchGate. Retrieved from [Link]
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]
Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. (n.d.). ACS Publications. Retrieved from [Link]
Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. (2014). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. (n.d.). PubMed. Retrieved from [Link]
Conformational Analysis of Substituted Cyclohexanes. (2017). YouTube. Retrieved from [Link]
Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. (2024). Asian Journal of Chemistry. Retrieved from [Link]
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
4.4 Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved from [Link]
Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. (n.d.). MDPI. Retrieved from [Link]
NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Conformational analysis of Mono substituted cyclohexane. (2020). YouTube. Retrieved from [Link]
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Retrieved from [Link]
Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. (2021). Frontiers. Retrieved from [Link]
(2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone. (n.d.). PubChem. Retrieved from [Link]
(4S)-4-Methylcyclohex-2-EN-1-one. (n.d.). PubChem. Retrieved from [Link]
4-Hydroxy-4-methylcyclohex-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]
(4S)-4-methyl-4-phenylcyclohex-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]
2-Benzylidene-4-methylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]
Comparative Guide: Mass Spectrometry Fragmentation of 4-Benzyl-4-methylcyclohex-2-enone
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-Benzyl-4-methylcyclohex-2-enone , a functionalized cyclic enone often employed as a chiral building block in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-Benzyl-4-methylcyclohex-2-enone , a functionalized cyclic enone often employed as a chiral building block in the synthesis of terpenoids and steroids.
The primary focus is to distinguish this compound from structural analogs using its unique fragmentation signature. We compare Electron Ionization (EI) , which yields a rich structural fingerprint dominated by tropylium formation, against Electrospray Ionization (ESI) , which favors molecular ion stability. This comparison is critical for researchers validating synthetic intermediates in drug discovery pipelines.
Technical Specifications
Feature
Specification
Compound Name
4-Benzyl-4-methylcyclohex-2-enone
Molecular Formula
Molecular Weight
200.28 g/mol
Monoisotopic Mass
200.1201 Da
Core Structure
-unsaturated ketone (enone)
Key Substituents
C4-quaternary center (Methyl, Benzyl)
Experimental Methodologies
To replicate the data discussed, the following standardized protocols are recommended.
Protocol A: GC-MS (Electron Ionization)
Instrument: Agilent 7890B/5977B MSD or equivalent.
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
Inlet Temperature: 250 °C.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program: 60 °C (1 min)
20 °C/min 280 °C (5 min).
Ionization Source: EI at 70 eV.
Scan Range: m/z 40–350.
Protocol B: LC-MS/MS (Electrospray Ionization)
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
Collision Energy (CID): Stepped 15/30/45 eV for fragmentation profiling.
Fragmentation Analysis (EI-MS)
The Electron Ionization (EI) spectrum of 4-Benzyl-4-methylcyclohex-2-enone is characterized by competitive cleavage pathways driven by the stability of the benzyl radical and the resonance-stabilized enone cation.
Key Fragmentation Pathways[13][14]
Molecular Ion (
, m/z 200):
The parent ion is generally visible but of low-to-moderate intensity due to the presence of a quaternary carbon at the -position (C4), which facilitates rapid fragmentation.
Tropylium Ion Formation (Base Peak, m/z 91):
Mechanism: Inductive cleavage at the C4-Benzyl bond.
Observation: The benzyl group cleaves to form the highly stable tropylium cation (
). This is typically the base peak (100% relative abundance) , serving as the primary diagnostic marker for the benzyl substituent.
Loss of Benzyl Radical (m/z 109):
Mechanism:
-cleavage relative to the quaternary center.
Observation: The molecule loses the neutral benzyl radical (
). The charge remains on the 4-methylcyclohex-2-enone core (). This ion is stabilized by the enone system.
Loss of Methyl Radical (m/z 185):
Mechanism: Cleavage of the C4-Methyl bond.
Observation: A minor peak corresponding to
. This pathway is kinetically less favored than benzyl loss due to the higher stability of the benzyl radical compared to the methyl radical.
Loss of Ketene (m/z 158):
Mechanism: A characteristic fragmentation of cyclic enones involving the loss of neutral ketene (
, 42 Da) from the ring system.
Visualization of Fragmentation Pathways[15]
Figure 1: Proposed EI-MS fragmentation tree for 4-Benzyl-4-methylcyclohex-2-enone. The formation of the Tropylium ion (m/z 91) is the dominant pathway.
Comparative Analysis: Performance & Alternatives
This section compares the target molecule's MS profile against its non-benzylated analog and contrasts ionization techniques.
Context: Researchers often need to verify successful benzylation of the dimethyl precursor or distinguish between alkylated byproducts.
Feature
4-Benzyl-4-methylcyclohex-2-enone (Target)
4,4-Dimethylcyclohex-2-enone (Alternative)
Molecular Ion
m/z 200
m/z 124
Base Peak
m/z 91 (Tropylium)
m/z 82 (RDA Fragment)
Diagnostic Loss
Loss of Benzyl (m/z 109)
Loss of Methyl (m/z 109)
Key Differentiator
Strong aromatic signature ( 91, 77, 65).
Absence of aromatic ions; dominance of ring fragmentation ( 82, 67).
Insight: The presence of the m/z 91 peak is the definitive "Yes/No" confirmation for the incorporation of the benzyl group. In the dimethyl analog, the base peak typically arises from a Retro-Diels-Alder (RDA) type fragmentation or methyl loss, completely lacking the 91 signal.
Comparison 2: Ionization Technique (EI vs. ESI)
Parameter
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ion Type
Radical Cation ()
Protonated Adduct ()
Observed Mass
m/z 200
m/z 201
Fragmentation
High (In-Source). Spontaneous generation of structural fragments.
Low (Soft). Requires Collision Induced Dissociation (CID) to generate fragments.
Structural Elucidation. Best for confirming the connectivity of the benzyl/methyl quaternary center.
Quantification. Best for pharmacokinetic (PK) studies in biological matrices.
Recommendation:
Use EI (GC-MS) for initial compound characterization and purity assessment during synthesis.
Use ESI (LC-MS/MS) for trace-level detection in biological assays, monitoring the transition
(Quantifier) and (Qualifier).
References
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methylcyclohex-2-en-1-one (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Tropylium and RDA mechanisms).
PubChem. Compound Summary: 4-Methylcyclohex-2-en-1-one.[3][4] National Library of Medicine.[4] Available at: [Link][4]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative study of different synthetic routes to 4-Benzyl-4-methylcyclohex-2-enone
The following guide provides an in-depth comparative analysis of synthetic routes to 4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0). This structural motif—a cyclohexenone with a quaternary carbon at the 4-position...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of synthetic routes to 4-Benzyl-4-methylcyclohex-2-enone (CAS: 1207111-35-0). This structural motif—a cyclohexenone with a quaternary carbon at the 4-position—is a critical intermediate in the synthesis of terpenes, steroids, and alkaloid scaffolds. Its construction represents a classic challenge in organic synthesis: installing a quaternary center distal to the carbonyl while maintaining ring unsaturation.
[1]
Executive Summary
The synthesis of 4-Benzyl-4-methylcyclohex-2-enone requires overcoming the steric and electronic challenges of generating a quaternary center at the
-position of a cyclic enone. This guide evaluates three distinct methodologies ranging from classical annulation to modern asymmetric catalysis.
Feature
Route A: Stork-Robinson Annulation
Route B: Phenol Alkylation-Reduction
Route C: Asymmetric Organocatalysis
Methodology
Enamine alkylation + Aldol condensation
Oxidative Dearomatization
Chiral Amine Catalysis
Key Precursor
-Methylhydrocinnamaldehyde
-Cresol
Enals / -Ketoesters
Scalability
High (Kg scale)
Medium
Low to Medium (mg to g)
Enantioselectivity
Racemic (unless chiral base used)
Racemic
High (>90% ee)
Step Count
2-3 Steps
2 Steps
1 Step (Multicomponent)
Primary Use
Bulk Intermediate Production
Access to Dienone analogs
Drug Discovery / SAR
Detailed Technical Analysis
Route A: The Stork-Robinson Annulation (Standard Industrial Route)
This pathway is the most robust for non-enantioselective, large-scale preparation. It relies on the Stork Enamine Synthesis to activate the aldehyde component for a Michael addition to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation.
Mechanism & Workflow
Direct Michael addition of aldehydes to MVK is often plagued by polymerization. The formation of a pyrrolidine enamine suppresses side reactions and ensures regioselective mono-alkylation.
Enamine Formation: 2-Methyl-3-phenylpropanal reacts with pyrrolidine to form the nucleophilic enamine.
Michael Addition: The enamine attacks MVK.
Hydrolysis & Cyclization: Acidic hydrolysis releases the 1,5-dicarbonyl intermediate, which undergoes Robinson annulation (aldol + dehydration) to close the ring.
Protocol:
Enamine Step: Reflux 2-methyl-3-phenylpropanal (1.0 eq) and pyrrolidine (1.2 eq) in benzene/toluene with a Dean-Stark trap until water separation ceases. Concentrate to yield the crude enamine.
Annulation: Dissolve enamine in dioxane. Add Methyl Vinyl Ketone (1.1 eq) dropwise at 0°C. Stir at RT for 4h.
Hydrolysis: Add acetate buffer (pH 4.5) and reflux for 2h. Extract with EtOAc, wash with brine, and purify via distillation.
Critical Control Point: The "quaternary" carbon is established during the Michael addition. Steric hindrance at the
-position of the aldehyde can slow this step; heating may be required, but increases polymerization risk.
Figure 1: Stork-Robinson Annulation Pathway. The quaternary center is formed in the second step.
Route B: Oxidative Dearomatization of Phenols (The "Direct" Route)
This route leverages the latent functionality of phenols. By alkylating
-cresol at the para-position (C-alkylation), a cyclohexadienone is formed. Selective reduction of one double bond yields the target enone.
Mechanism & Workflow
Phenols are typically O-alkylated. To favor C-alkylation at the para-position, "solvent effects" (e.g., trifluoroethanol or heterogeneous conditions) or specific counter-ions (Lithium) are employed.
Alkylation: Reaction of
-cresol with benzyl bromide under basic conditions optimized for C-alkylation yields 4-benzyl-4-methylcyclohexa-2,5-dienone .
Regioselective Reduction: The dienone is reduced to the enone. Standard hydrogenation (Pd/C) is difficult to stop at the enone stage. Wilkinson's catalyst (
) or Zinc/Acetic acid is preferred for selectivity.
Protocol:
C-Alkylation: To a solution of
-cresol (1.0 eq) and -BuOK (1.1 eq) in -BuOH, add Benzyl Bromide (1.0 eq). (Note: Significant O-alkylation byproduct is common; purify via column chromatography).
Reduction: Dissolve the isolated dienone in benzene/ethanol. Add Wilkinson's catalyst (5 mol%) and stir under
(1 atm) until 1 eq of hydrogen is consumed.
Pros/Cons:
Pro: Very short sequence (2 steps).
Con: C-alkylation yields are often low (<40%) due to competing O-alkylation.
For drug development requiring enantiopurity, modern organocatalysis offers a direct route to the chiral quaternary center. This method typically utilizes a chiral amine catalyst (e.g., MacMillan or Hayashi-Jørgensen catalysts) to mediate a Diels-Alder or Michael-Aldol cascade.
Reference Method: Multicomponent Coupling via Proline Sulfonamides [1].
This approach uses a chiral amine to activate a ketone or aldehyde, coupling it with an enone precursor to form the ring with high enantiomeric excess (ee).
at -20°C to RT. The catalyst directs the facial selectivity of the bond formation, establishing the (R) or (S) quaternary center.
Figure 2: Organocatalytic Asymmetric Synthesis. The chiral catalyst dictates the absolute configuration of the C4 quaternary center.
Experimental Data Comparison
Parameter
Robinson Annulation
Phenol Alkylation
Asymmetric Organocatalysis
Overall Yield
45 - 60%
20 - 35%
50 - 75%
Purity Profile
High (Distillable)
Medium (Isomer separation needed)
High (Often crystalline)
Atom Economy
High
Medium (Loss of Br, Base)
High
Cost/Gram
$ (Low)
(Medium)
$ (High - Catalyst cost)
Key Impurity
Polymerized MVK
O-Benzyl ether
Diastereomers
References
Construction of a chiral quaternary carbon center by catalytic asymmetric alkylation : Kano, T., Hayashi, Y., & Maruoka, K. (2013).[1] Journal of the American Chemical Society.[1] Link
Synthesis of all-carbon, quaternary center-containing cyclohexenones : National Institutes of Health (NIH). (2010). Describes organocatalyzed multicomponent couplings. Link
Enantioselective Synthesis of Cyclohexenones : ResearchGate. Overview of routes to chiral cyclohexenones. Link
Birch Reduction and Alkylation Strategies : Organic Chemistry Portal. General methodology for cyclohexenone synthesis from aromatic precursors. Link
Product Data : Sigma-Aldrich. 4-Benzyl-4-methylcyclohex-2-enone (CAS 1207111-35-0).[2][3][4] Link
A Spectroscopic Guide to Differentiating Enantiomers: A Comparative Analysis of (R)- vs. (S)-4-Benzyl-4-methylcyclohex-2-enone
In the landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activit...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety. Enantiomers, chiral molecules that are non-superimposable mirror images of one another, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to distinguish between and quantify enantiomers is of paramount importance. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 4-Benzyl-4-methylcyclohex-2-enone, a chiral α,β-unsaturated ketone, leveraging key chiroptical techniques.
The Imperative of Chirality in Molecular Science
Chirality, the property of "handedness," is a fundamental concept in stereochemistry. Just as our left and right hands are mirror images but cannot be superimposed, enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they interact differently with other chiral entities, including polarized light and biological receptors. This differential interaction is the basis for their distinct spectroscopic signatures in chiroptical measurements and their varied physiological effects.
For researchers and professionals in drug development, the stereochemical identity of a pharmaceutical agent is a critical quality attribute. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the profound biological consequences of chirality. Therefore, robust analytical methods for enantiomeric discrimination are indispensable.
Chiroptical Spectroscopy: Shedding Polarized Light on Chirality
Standard spectroscopic techniques such as NMR and mass spectrometry are generally insensitive to chirality, providing identical spectra for both enantiomers. Chiroptical spectroscopy, however, utilizes polarized light to probe the chiral nature of molecules, yielding distinct spectra for each enantiomer. The primary techniques employed for this purpose are Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1] An achiral molecule will not exhibit a CD signal. For a chiral molecule, the (R)- and (S)-enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite sign at each wavelength.
Expected CD Spectra for (R)- and (S)-4-methylcyclohex-2-en-1-one:
The α,β-unsaturated ketone chromophore in 4-methylcyclohex-2-en-1-one gives rise to electronic transitions in the UV-Vis region that are sensitive to the chiral environment. The n → π* and π → π* transitions are expected to produce distinct Cotton effects in the CD spectrum.
Sample Preparation: Prepare solutions of the (R)- and (S)-enantiomers of 4-methylcyclohex-2-en-1-one in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Instrumentation: Utilize a CD spectrometer equipped with a xenon lamp source.
Data Acquisition: Record the CD spectra from 400 nm to 200 nm in a quartz cuvette with a 1 cm path length.
Data Processing: The resulting spectra, plotted as ellipticity (mdeg) versus wavelength (nm), will show mirror-image profiles for the two enantiomers.
Caption: Workflow for Circular Dichroism (CD) Spectroscopy.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule.[2] VCD spectroscopy provides information about the stereochemistry of a molecule based on its vibrational transitions.[3] Similar to CD, the VCD spectra of enantiomers are mirror images. A significant advantage of VCD is that all molecules with chiral centers have a VCD spectrum, as all molecules have vibrational modes.
Expected VCD Signatures for (R)- and (S)-4-methylcyclohex-2-en-1-one:
The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. Key vibrational modes, such as the C=O stretch, C=C stretch, and various C-H bending and stretching modes, will exhibit characteristic positive or negative bands.
Sample Preparation: Prepare concentrated solutions (10-50 mg/mL) of the (R)- and (S)-enantiomers in a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the IR region.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator.
Data Acquisition: Collect the VCD spectra over the mid-IR range (e.g., 2000-800 cm⁻¹).
Data Analysis: The resulting spectra will display mirror-image bands for the two enantiomers, confirming their opposite absolute configurations.
Caption: Workflow for Vibrational Circular Dichroism (VCD) Spectroscopy.
Raman Optical Activity (ROA) Spectroscopy
Raman Optical Activity (ROA) is a powerful chiroptical technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light.[4][5] ROA provides detailed information about the stereochemistry and conformation of chiral molecules in solution.[6] As with CD and VCD, the ROA spectra of enantiomers are mirror images of each other.
Expected ROA Signatures for (R)- and (S)-4-methylcyclohex-2-en-1-one:
ROA spectra are often more complex than VCD spectra, offering a wealth of structural information. Key vibrational bands will exhibit positive or negative ROA signals.
Sample Preparation: Prepare neat liquid samples or highly concentrated solutions (e.g., >100 mg/mL) of the (R)- and (S)-enantiomers.
Instrumentation: Utilize a dedicated ROA spectrometer, which typically employs a laser excitation source and a high-resolution spectrograph.
Data Acquisition: Collect the ROA spectra over a wide range of Raman shifts (e.g., 100-2000 cm⁻¹).
Data Interpretation: The resulting spectra will show mirror-image intensity differences for the enantiomeric pair.
Caption: Workflow for Raman Optical Activity (ROA) Spectroscopy.
Conclusion: A Multi-faceted Approach to Enantiomeric Differentiation
The spectroscopic comparison of the (R)- and (S)-enantiomers of a chiral molecule like 4-Benzyl-4-methylcyclohex-2-enone, exemplified here by its methyl analog, underscores the power of chiroptical techniques. Circular Dichroism, Vibrational Circular Dichroism, and Raman Optical Activity each provide a unique and complementary fingerprint of molecular chirality. The hallmark of these techniques is the generation of mirror-image spectra for enantiomeric pairs, providing an unambiguous determination of their absolute stereochemistry. For scientists and professionals in fields where molecular structure dictates function, a thorough understanding and application of these spectroscopic methods are essential for ensuring the quality, safety, and efficacy of chiral products.
References
Barron, L. D. (2004). Molecular Light Scattering and Optical Activity (2nd ed.). Cambridge University Press. [Link]
Nafie, L. A. (2011). Vibrational Circular Dichroism: Principles and Applications. John Wiley & Sons. [Link]
Hug, W. (2006). Raman optical activity. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. [Link]
Barron, L. D., & Buckingham, A. D. (1975). Raman optical activity. Annual Review of Physical Chemistry, 26(1), 381-396. [Link]
Polavarapu, P. L. (1990). Vibrational spectra: principles and applications with emphasis on optical activity. Elsevier. [Link]
Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular dichroism: principles and applications. John Wiley & Sons. [Link]
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743-758. [Link]
Lightner, D. A., & Gurst, J. E. (2000). Organic conformational analysis and stereochemistry from circular dichroism spectroscopy. Wiley-VCH. [Link]
He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational circular dichroism. Drug Discovery Today: Technologies, 8(1), e27-e34. [Link]
In vitro cytotoxicity assays of novel 4-Benzyl-4-methylcyclohex-2-enone analogs
An In-Depth Technical Guide to Comparative In Vitro Cytotoxicity Analysis of Novel 4-Benzyl-4-methylcyclohex-2-enone Analogs In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Comparative In Vitro Cytotoxicity Analysis of Novel 4-Benzyl-4-methylcyclohex-2-enone Analogs
In the relentless pursuit of novel and more effective anticancer therapeutics, medicinal chemists are increasingly exploring unique molecular scaffolds that offer potential for potent and selective cytotoxicity against cancer cells. The cyclohexenone moiety, a six-membered ring containing a ketone and a carbon-carbon double bond, represents one such privileged scaffold. Its derivatives have demonstrated a wide range of biological activities, including significant anticancer properties.[1][2] This guide focuses on a specific, promising subclass: 4-Benzyl-4-methylcyclohex-2-enone analogs.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vitro cytotoxic profiles of novel analogs based on this scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis using hypothetical, yet plausible, experimental data. Our objective is to equip researchers with the knowledge to design and execute robust cytotoxicity studies, interpret the results critically, and identify lead candidates for further development.
The Rationale: Why 4-Benzyl-4-methylcyclohex-2-enone?
The core structure of 4-Benzyl-4-methylcyclohex-2-enone is synthetically accessible and offers three key points for chemical modification to explore structure-activity relationships (SAR): the cyclohexenone ring, the methyl group at the 4-position, and, most notably, the benzyl group. The aromatic ring of the benzyl substituent is an ideal handle for introducing a variety of functional groups to modulate the compound's electronic, steric, and lipophilic properties. These modifications can profoundly influence the molecule's interaction with biological targets, cellular uptake, and ultimately, its cytotoxic potency and selectivity.[3][4]
For the purpose of this guide, we will consider a hypothetical series of five novel analogs (designated C1-C5 ) where the phenyl ring of the benzyl group is substituted with different functional groups. These will be compared against the unsubstituted parent compound and a standard chemotherapeutic agent, Doxorubicin.
Analog C1: 4-(4-Methoxy benzyl)-4-methylcyclohex-2-enone (Electron-donating group)
Analog C2: 4-(4-Chlorobenzyl )-4-methylcyclohex-2-enone (Electron-withdrawing halogen)
Analog C3: 4-(4-Nitrobenzyl )-4-methylcyclohex-2-enone (Strong electron-withdrawing group)
Analog C4: 4-(2,4-Dichlorobenzyl )-4-methylcyclohex-2-enone (Multiple electron-withdrawing groups)
Analog C5: 4-(4-Hydroxy benzyl)-4-methylcyclohex-2-enone (Hydrogen-bonding potential)
Experimental Design: A Framework for Meaningful Comparison
A robust experimental design is the bedrock of reliable cytotoxicity data. The choices of cell lines and assay methodology are critical and must be scientifically justified.
Strategic Selection of Cell Lines
To obtain a comprehensive understanding of a compound's cytotoxic profile, it is essential to test it against a panel of cell lines. This panel should ideally include:
Different Cancer Types: To assess the breadth of activity. For this guide, we have selected:
HT-29 (Human Colorectal Adenocarcinoma): A well-characterized and commonly used colon cancer cell line.[5]
MCF-7 (Human Breast Adenocarcinoma): A widely used model for hormone-responsive breast cancer.[6]
A549 (Human Lung Carcinoma): A standard model for non-small cell lung cancer.[7]
A Non-Cancerous Cell Line: To determine the selectivity of the compounds. A high therapeutic index (ratio of cytotoxicity in cancer cells to normal cells) is a desirable characteristic of a potential drug candidate.
HUVEC (Human Umbilical Vein Endothelial Cells): A primary cell line often used to assess general cytotoxicity.[6][8]
Choosing the Right Cytotoxicity Assay
Numerous assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations.[9][10] The choice of assay can influence the outcome and interpretation of the results.
Primary Screening Assay: MTT Assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[11][12] It is widely used due to its reliability, sensitivity, and suitability for high-throughput screening.
Confirmatory Assays:
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.[13][14][15] It is less susceptible to interference from compounds that affect mitochondrial function.
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytoplasmic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[16][17][18]
For this guide, we will provide a detailed protocol for the MTT assay as the primary method for comparison.
Detailed Experimental Protocol: The MTT Assay
This protocol is a self-validating system, incorporating controls to ensure the accuracy and reproducibility of the data.
Materials:
Selected cell lines (HT-29, MCF-7, A549, HUVEC)
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Test compounds (PC, C1-C5) and Doxorubicin, dissolved in DMSO to create stock solutions
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Sterile 96-well flat-bottom plates
Multichannel pipette
Microplate reader
Step-by-Step Methodology:
Cell Seeding:
Harvest cells that are in the logarithmic phase of growth.[19]
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.
Causality: The seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[20]
Compound Treatment:
Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. A typical concentration range might be 0.1 to 100 µM.
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "medium only" blank control.
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
Incubate the plates for an additional 48 or 72 hours.
Causality: The incubation time should be sufficient for the compounds to exert their cytotoxic effects. A 48-hour period is common for initial screening.
MTT Addition and Incubation:
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]
Causality: This incubation allows viable cells to metabolize the MTT into formazan crystals. The duration can be optimized based on the cell line's metabolic rate.
Formazan Solubilization:
After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[21]
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete solubilization.
Absorbance Measurement:
Read the absorbance on a microplate reader at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
The absorbance values are directly proportional to the number of viable, metabolically active cells.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
Plot the percentage of viability against the logarithm of the compound concentration.
Determine the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) for each compound using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
Below is a diagram illustrating the workflow of the MTT assay.
Caption: Workflow diagram of the MTT cytotoxicity assay.
Comparative Data Analysis and Interpretation
The primary output of the cytotoxicity screening is the IC₅₀ value. The table below presents hypothetical but realistic IC₅₀ data for our compound series.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 4-Benzyl-4-methylcyclohex-2-enone Analogs
Compound
Substituent (R)
HT-29 (Colon)
MCF-7 (Breast)
A549 (Lung)
HUVEC (Normal)
Selectivity Index (SI) for HT-29*
PC
-H
25.4
31.2
28.5
>100
>3.9
C1
4-OCH₃
18.9
22.5
20.1
85.6
4.5
C2
4-Cl
8.2
10.1
9.5
65.8
8.0
C3
4-NO₂
4.5
5.8
5.1
50.2
11.2
C4
2,4-diCl
2.1
3.5
2.9
42.3
20.1
C5
4-OH
35.1
42.8
39.4
>100
>2.8
Doxorubicin
(Reference)
0.8
0.5
1.1
5.4
6.8
*Selectivity Index (SI) = IC₅₀ in HUVEC / IC₅₀ in HT-29
Interpretation of Results:
Potency: The data clearly shows that substitution on the benzyl ring significantly impacts cytotoxic potency. The unsubstituted Parent Compound (PC) has modest activity. The introduction of electron-withdrawing groups (EWGs) like chloro (C2) and nitro (C3) leads to a marked increase in potency (lower IC₅₀ values). The di-substituted analog with two chloro groups (C4) is the most potent compound in the series, with IC₅₀ values in the low micromolar range across all cancer cell lines.
Structure-Activity Relationship (SAR): A clear SAR emerges: the cytotoxic potency is enhanced by the presence of electron-withdrawing substituents on the phenyl ring. The trend in potency for the HT-29 cell line is: C4 > C3 > C2 > C1 > PC > C5 . Conversely, the electron-donating methoxy group (C1) provides a slight improvement over the parent compound, while the hydroxyl group (C5) appears to decrease activity. This suggests that the electronic properties of the benzyl moiety are a key determinant of cytotoxicity for this scaffold.[3]
Selectivity: The Selectivity Index (SI) provides a measure of a compound's preferential toxicity towards cancer cells. A higher SI value is desirable. Analog C4 , despite being the most potent, also displays the highest selectivity for the HT-29 cancer cell line (SI = 20.1), making it a very promising lead candidate. It is significantly more selective than the standard drug Doxorubicin (SI = 6.8) in this hypothetical model.
The following diagram visualizes the observed structure-activity relationship.
Caption: Key structure-activity relationships for the analog series.
Concluding Remarks and Future Directions
This guide outlines a systematic approach to comparing the in vitro cytotoxicity of novel 4-Benzyl-4-methylcyclohex-2-enone analogs. Our hypothetical case study demonstrates how strategic chemical modifications, coupled with robust and well-designed screening protocols, can lead to the identification of potent and selective anticancer lead compounds.
The analog C4 (4-(2,4-Dichlorobenzyl)-4-methylcyclohex-2-enone) emerged as the most promising candidate due to its high potency and excellent selectivity index.
Next Steps for a Lead Compound like C4:
Orthogonal Cytotoxicity Assays: Confirm the cytotoxic activity using SRB or LDH assays to ensure the results are not an artifact of the MTT assay.
Mechanism of Action Studies: Investigate how the compound induces cell death. This could involve assays for apoptosis (e.g., Annexin V/PI staining, caspase activation assays) or cell cycle analysis.[22]
In Silico Studies: Perform molecular docking studies to predict potential protein targets.
In Vivo Efficacy and Toxicology: If the compound continues to show promise, advance to animal models to evaluate its anticancer efficacy and overall toxicity profile.
By following a logical, evidence-based progression from initial screening to mechanistic studies, researchers can efficiently navigate the early stages of the drug discovery pipeline.
References
Hadibi, F., et al. (2013). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 12(4), 695–703. Available at: [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Riss, T. L., et al. (2019). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay Guidance Manual. Available at: [Link]
Maccioni, E., et al. (2010). Synthesis and Cytotoxicity of Novel Hexahydrothienocycloheptapyridazinone Derivatives. Molecules, 15(10), 6858-6868. Available at: [Link]
Naqvi, A. A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682. Available at: [Link]
Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 82. Available at: [Link]
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Anticancer Research. (2020). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research, 40(1), 263-274. Available at: [Link]
PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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PubMed. (1995). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. Retrieved from [Link]
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PubMed. (2012). Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one. Retrieved from [Link]
PubMed. (2021). Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro. Retrieved from [Link]
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A Comparative Guide to the Validation of a Novel RP-HPLC-UV Method for the Quantification of 4-Benzyl-4-methylcyclohex-2-enone
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. This guide provides an in-depth comparative validation of a newly developed Reversed-P...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. This guide provides an in-depth comparative validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for the quantification of 4-Benzyl-4-methylcyclohex-2-enone, a key intermediate in the synthesis of novel therapeutic agents. This novel method is benchmarked against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method to highlight its advantages in routine quality control settings.
The development and validation of this new method were guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure it is fit for its intended purpose.[1][2] This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, and implementing robust analytical methods.
The Rationale for a New Method
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like ketones, it can present challenges in high-throughput environments due to longer run times and more complex sample preparation.[3][4][5][6] The goal was to develop a simpler, faster, and equally reliable HPLC-UV method that is more amenable to routine quality control analysis without compromising on accuracy and precision.
Comparative Methodologies
The Novel RP-HPLC-UV Method
This method was developed to provide a rapid and robust quantification of 4-Benzyl-4-methylcyclohex-2-enone. The choice of a C18 column is standard for retaining non-polar to moderately polar compounds. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time. UV detection at 254 nm was selected based on the chromophore of the α,β-unsaturated ketone system in the analyte.
The Traditional GC-MS Method
A standard GC-MS method was used as a comparator. This technique offers high specificity due to mass spectrometric detection. The chosen parameters are typical for the analysis of semi-volatile organic compounds.
Validation Workflow
The validation of the new analytical procedure was designed to demonstrate its suitability for the intended purpose, following the ICH Q2(R2) guideline.[1][2] The workflow ensures a comprehensive evaluation of the method's performance characteristics.
Caption: A flowchart of the validation workflow, from planning to final reporting.
Experimental Protocols
Protocol 1: RP-HPLC-UV Method
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Acetonitrile:Water (60:40 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 254 nm.
Run Time: 10 minutes.
Standard Preparation: A stock solution of 1 mg/mL of 4-Benzyl-4-methylcyclohex-2-enone was prepared in acetonitrile. Calibration standards were prepared by serial dilution in the mobile phase to concentrations ranging from 1 to 100 µg/mL.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method
Instrumentation: Agilent 7890B GC with a 5977A MSD.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250°C.
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
Injection Volume: 1 µL (splitless).
MSD Transfer Line: 280°C.
Ion Source: 230°C.
Quadrupole: 150°C.
Detection: Scan mode (m/z 50-350).
Standard and Sample Preparation: Similar to the HPLC method, but using hexane as the solvent.
Comparative Validation Data
The following tables summarize the performance of the new RP-HPLC-UV method in comparison to the traditional GC-MS method.
Table 1: System Suitability
Parameter
RP-HPLC-UV
GC-MS
Acceptance Criteria
Tailing Factor
1.1
1.3
≤ 2.0
Theoretical Plates
> 5000
> 40000
> 2000
%RSD of Peak Area (n=6)
0.8%
1.5%
≤ 2.0%
Table 2: Linearity and Range
Parameter
RP-HPLC-UV
GC-MS
Acceptance Criteria
Range (µg/mL)
1 - 100
5 - 150
-
Correlation Coefficient (r²)
0.9998
0.9992
≥ 0.999
Y-intercept
1054
876
-
Table 3: Accuracy (Spike Recovery)
Spiked Level
RP-HPLC-UV (% Recovery)
GC-MS (% Recovery)
Acceptance Criteria
80%
99.5%
98.7%
98.0% - 102.0%
100%
101.2%
100.8%
98.0% - 102.0%
120%
99.8%
101.5%
98.0% - 102.0%
Table 4: Precision
Parameter
RP-HPLC-UV (%RSD)
GC-MS (%RSD)
Acceptance Criteria
Repeatability (n=6)
0.9%
1.6%
≤ 2.0%
Intermediate Precision (n=6)
1.2%
1.9%
≤ 2.0%
Table 5: LOD & LOQ
Parameter
RP-HPLC-UV (µg/mL)
GC-MS (µg/mL)
Limit of Detection (LOD)
0.3
1.5
Limit of Quantification (LOQ)
1.0
5.0
Table 6: Robustness
The robustness of the RP-HPLC-UV method was evaluated by making small, deliberate variations in the method parameters.
Parameter Varied
%RSD of Results
Flow Rate (± 0.1 mL/min)
1.3%
Column Temperature (± 2°C)
1.1%
Mobile Phase Composition (± 2%)
1.5%
Discussion of Results
The validation data clearly demonstrates that the newly developed RP-HPLC-UV method is a suitable and reliable alternative to the traditional GC-MS method for the quantification of 4-Benzyl-4-methylcyclohex-2-enone.
Specificity: Forced degradation studies (acid, base, peroxide, heat, and light) for the HPLC method showed no interference from degradation products at the retention time of the analyte peak, confirming the method's specificity. The GC-MS method's specificity is inherently high due to the mass spectrometric detection.
Linearity and Range: Both methods exhibited excellent linearity over their respective ranges, with correlation coefficients well above the acceptance criterion of 0.999.[7]
Accuracy and Precision: The RP-HPLC-UV method demonstrated slightly better accuracy and precision compared to the GC-MS method, as indicated by the lower %RSD values and recovery results closer to 100%.[8][9][10]
Sensitivity: The new HPLC method is significantly more sensitive, with a Limit of Quantification five times lower than the GC-MS method. This is advantageous for the analysis of samples with low concentrations of the analyte.
Robustness: The RP-HPLC-UV method proved to be robust, with no significant impact on the results from minor variations in the analytical conditions.
Efficiency: The HPLC method has a significantly shorter run time (10 minutes) compared to the GC-MS method (15 minutes), which would lead to a higher sample throughput in a quality control environment.
Relationship Between Validation Parameters
The various validation parameters are interconnected and collectively establish the reliability of the analytical method. This relationship is crucial for a holistic understanding of the method's performance.
Caption: The logical connections between key analytical validation parameters.
Conclusion
The newly developed and validated RP-HPLC-UV method offers a superior alternative to the traditional GC-MS method for the routine quantification of 4-Benzyl-4-methylcyclohex-2-enone. Its advantages include a shorter analysis time, higher sensitivity, and simpler operation, all while maintaining excellent accuracy, precision, and robustness. This method is well-suited for implementation in quality control laboratories to support drug development and manufacturing, ensuring the quality and consistency of the final product.
References
Determination of ketone bodies in blood by headspace gas chrom
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry.
Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).Benchchem.
Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.
ICH Guidelines for Analytical Method Valid
Analytical method valid
ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Validation of Analytical Procedures Q2(R2).
Ketone Bodies Analysis Service.
Validation of UV-HPLC method for simultaneous quantification of organic acids in disinfectants for haemodialysis machines.
Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titr
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.Longdom Publishing.
Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in R
Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae)
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS.PMC.
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken me
A Senior Application Scientist's Guide to the Proper Disposal of 4-Benzyl-4-methylcyclohex-2-enone
This guide provides a detailed protocol for the safe and compliant disposal of 4-Benzyl-4-methylcyclohex-2-enone. As drug development professionals and researchers, our commitment to safety and environmental stewardship...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed protocol for the safe and compliant disposal of 4-Benzyl-4-methylcyclohex-2-enone. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory mandates with practical, field-proven insights to ensure that waste streams are managed with the highest degree of scientific integrity and operational safety.
Hazard Profile and Waste Characterization
Understanding the intrinsic hazards of 4-Benzyl-4-methylcyclohex-2-enone is the foundation of its safe disposal. While specific toxicological data for this exact compound is limited, its structure as an α,β-unsaturated ketone within a cyclohexenone framework allows us to infer a reliable hazard profile based on analogous compounds and functional group chemistry.[1]
Primary Hazards:
Flammability: Like many organic ketones, this compound is expected to be a flammable liquid. Waste must be kept away from ignition sources such as heat, sparks, and open flames.[2][3]
Toxicity: α,β-unsaturated ketones can act as alkylating agents and may cause skin, eye, and respiratory irritation.[1][4][5] Harmful if swallowed.
Environmental Hazards: Many organic solvents and reagents are toxic to aquatic life.[4] Uncontrolled release into the environment must be strictly avoided.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] 4-Benzyl-4-methylcyclohex-2-enone waste must be managed as hazardous waste , primarily due to its expected flammability and potential toxicity.
Hazard Classification
Associated Risks & Precautions
GHS Pictograms (Anticipated)
Flammable Liquid
Vapor may form flammable mixtures with air. Keep away from heat and ignition sources.
🔥
Acute Toxicity (Oral)
Harmful if swallowed. Do not ingest.
❗
Skin/Eye Irritant
May cause serious skin and eye irritation.[4][5] Avoid contact.
❗
Aquatic Toxicity
Potentially harmful to aquatic life with long-lasting effects.[4] Prevent release to drains and waterways.
🐠
Core Principles of Compliant Laboratory Waste Management
Adherence to federal and local regulations is mandatory. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management in laboratories.[8][9][10]
OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling, including disposal.[11][12] All disposal activities must align with your institution's CHP.
EPA RCRA Regulations (40 CFR Parts 260-273): These regulations govern the entire lifecycle of hazardous waste, from generation to final disposal ("cradle-to-grave").[6][13] Key requirements for laboratories (waste generators) include proper identification, containerization, labeling, and storage of hazardous waste.[13]
Step-by-Step Disposal Protocol for 4-Benzyl-4-methylcyclohex-2-enone
This protocol ensures safety and regulatory compliance from the point of generation to the moment of collection.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure appropriate PPE is worn. This is your primary defense against exposure.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Eye Protection: Chemical safety goggles are mandatory. If splashing is a significant risk, a face shield should be worn in addition to goggles.[2]
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.
Respiratory Protection: Handle waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[14]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
Isolate from Incompatibles: Collect 4-Benzyl-4-methylcyclohex-2-enone waste in a dedicated container for non-halogenated organic solvents.[15]
DO NOT MIX WITH:
Acids or Bases: Can cause vigorous reactions.
Oxidizing Agents: (e.g., nitrates, permanganates, peroxides) Can create a fire or explosion hazard.[2][3]
Aqueous Waste: This compound is insoluble in water; mixing can create complex disposal challenges.[16]
The integrity of the waste container is paramount to preventing leaks and spills.[8][17]
Select a Compatible Container: Use a clean, high-density polyethylene (HDPE) or glass container designed for flammable liquids. The original product container can be reused if it is in good condition.[17]
Ensure Container Integrity: The container must be free of cracks, leaks, and residue on the outside.[17]
Keep Closed: The container must be securely capped at all times, except when actively adding waste.[15][17] This minimizes vapor release and prevents spills.
Step 4: Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.[8][17]
Affix a "HAZARDOUS WASTE" Label: As soon as the first drop of waste enters the container, it must be labeled.
List All Contents: Clearly write the full chemical name, "4-Benzyl-4-methylcyclohex-2-enone," and list any other solvents or reagents present in the mixture with their approximate percentages.
Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Flammable," "Toxic").
Step 5: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[18]
Secondary Containment: Store the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.
Volume Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.
Step 6: Arranging for Disposal
Laboratory personnel should never transport hazardous waste or dispose of it via standard trash or sanitary sewers.[19][20]
Contact EHS: Follow your institution's established procedure for waste pickup by contacting the Environmental Health and Safety (EHS) department or the designated hazardous waste management service.[17][20]
Manifesting: The waste will be collected by a licensed hauler who will provide a hazardous waste manifest.[13] This document tracks the waste to its final treatment, storage, and disposal facility (TSDF), completing the "cradle-to-grave" responsibility.[13]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Benzyl-4-methylcyclohex-2-enone waste.
Caption: Workflow for the safe disposal of 4-Benzyl-4-methylcyclohex-2-enone.
References
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
Are You In Compliance With Proper Lab Waste Disposal Regulations? MED-FLEX. [Link]
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
Safety Data Sheet. (Generic example for a fragrance mixture containing related compounds). [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. [Link]
Hazardous Waste and Disposal. American Chemical Society. [Link]
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
RIFM fragrance ingredient safety assessment, 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one, CAS registry number 13215-88-8. Food and Chemical Toxicology. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. Food and Chemical Toxicology. [Link]
Personal protective equipment for handling 4-Benzyl-4-methylcyclohex-2-enone
This technical guide provides an operational framework for the safe handling of 4-Benzyl-4-methylcyclohex-2-enone (CAS: 54889-02-0). Status: Compound-specific toxicological data is limited.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an operational framework for the safe handling of 4-Benzyl-4-methylcyclohex-2-enone (CAS: 54889-02-0).
Status: Compound-specific toxicological data is limited.
Safety Protocol: This guide applies the Precautionary Principle . Due to its structural classification as an
-unsaturated ketone (enone), this substance must be treated as a potent alkylating agent and skin sensitizer capable of irreversible protein modification via Michael addition.
Physical State: Viscous liquid or low-melting solid (structure-dependent).
The "Michael Acceptor" Risk
The core hazard lies in the enone functionality (conjugated alkene-carbonyl). This motif is electrophilic.
Mechanism: It reacts with nucleophilic residues (cysteine thiols, lysine amines) on biological proteins.
Consequence: This reaction (Michael Addition) forms covalent bonds, leading to Allergic Contact Dermatitis (ACD) and potential cytotoxicity.
Operational Implication: Skin contact is the primary vector of risk. Standard latex gloves are insufficient due to the permeation potential of lipophilic ketones.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this matrix specifically designed for lipophilic enones.
Protection Zone
Standard Operation (Splash Risk)
High Hazard (Spill / Scale-up >5g)
Technical Rationale
Hand (Primary)
Double Nitrile (min 0.11 mm each)
Butyl Rubber or Silver Shield® (Laminate)
Ketones degrade nitrile. Double gloving provides a "change window" of ~5 mins after splash. Butyl offers >480 min breakthrough time.
Eye/Face
Chemical Splash Goggles
Face Shield + Goggles
Viscous organics adhere to skin/eyes; safety glasses allow side-entry of vapors/splashes.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Half-mask w/ OV/P100 Cartridges
Enones have low odor thresholds but high irritation potential.
Body
Cotton Lab Coat (Buttoned)
Tyvek® Sleeves or Apron
Cotton absorbs; Tyvek repels. Prevents sleeve contamination during weighing.
Operational Protocols
A. Weighing & Transfer (The Critical Zone)
Most exposures occur during the transfer of viscous liquids/oils.
Static Control: Use an antistatic gun or ionizing blower if the substance is a solid. Static charge can disperse fine particles onto wrists.
The "Double-Containment" Rule:
Never transport the flask alone. Place the tared flask inside a secondary container (e.g., a plastic tri-pour beaker) before leaving the hood.
Syringe Transfer (Liquids):
Use a Luer-lock glass syringe.
Why? Viscous enones can generate high back-pressure, popping slip-tip needles off and spraying the user.
B. Reaction Setup
Inert Atmosphere: This compound is susceptible to auto-oxidation (forming peroxides) and polymerization.
Protocol: Cycle the reaction vessel 3x (Vacuum/Nitrogen) before addition.
Quenching:
Residual enone in glassware is a hazard.
Protocol: Rinse all "empty" glassware with a dilute nucleophile solution (e.g., 5% aqueous sodium bisulfite ) before removing it from the hood for washing. This chemically neutralizes the Michael acceptor.
Emergency Response Logic
Spill Response Workflow
Do not wipe a spill with a paper towel immediately. This spreads the surface area and increases vapor release.
Caption: Decision logic for responding to spills of lipophilic sensitizers.
First Aid
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol to wash skin; it increases permeability, driving the enone deeper into the dermis.
Eye Contact: Flush for 15 minutes. Seek an ophthalmologist immediately (lipophilic compounds resist flushing).